mukB protein
Description
Properties
CAS No. |
134908-99-9 |
|---|---|
Molecular Formula |
C15H17NO |
Synonyms |
mukB protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of MukB Protein in E. coli Chromosome Partitioning: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial nucleoid, a highly condensed and organized structure, requires a sophisticated protein machinery for its maintenance and faithful segregation during cell division. In Escherichia coli, the Structural Maintenance of Chromosomes (SMC) complex, MukBEF, is a central player in this process. This technical guide provides a comprehensive overview of the MukB protein's function within the MukBEF complex, detailing its role in chromosome partitioning. The guide summarizes key quantitative data, provides detailed experimental protocols for studying the complex, and visualizes the intricate molecular interactions and pathways involved. This document is intended to serve as a valuable resource for researchers investigating bacterial chromosome dynamics and for professionals involved in the development of novel antimicrobial agents targeting these essential cellular processes.
Introduction: The Architectural Challenge of the Bacterial Chromosome
The E. coli chromosome, a single circular molecule of approximately 4.6 million base pairs, is compacted over 1000-fold to fit within the confines of the bacterial cell. This compaction, however, must be dynamic to allow for essential processes such as DNA replication, transcription, and segregation. The MukBEF complex, a member of the conserved SMC protein family, is critical for the higher-order organization of the E. coli chromosome, ensuring its proper condensation and partitioning into daughter cells. Defects in the MukBEF system lead to severe chromosome segregation defects, resulting in the formation of anucleate cells and temperature-sensitive growth.[1][2]
The core of this machinery is the this compound, a large homodimer characterized by a distinctive rod-and-hinge structure.[3][4] MukB, in concert with its accessory proteins MukE and MukF, forms the functional MukBEF complex, which acts as a bacterial condensin. This guide will delve into the molecular mechanisms underpinning the function of MukB and the MukBEF complex in E. coli chromosome partitioning.
The MukBEF Complex: Structure and Stoichiometry
The functional unit of the MukBEF complex is a pentamer composed of a MukB homodimer, a MukF homodimer (kleisin), and two molecules of MukE (a KITE protein).[5] In vivo, it is proposed that the functional form of the complex is a dimer of these pentameric units, forming a MukB4E4F2 "dimer of dimers".[6]
-
MukB: A large protein (177 kDa) that forms a V-shaped homodimer via a flexible hinge domain.[3][4] Each MukB monomer possesses an N-terminal globular domain and a C-terminal globular domain which together form an ATP-binding head domain. These head domains are connected by a long coiled-coil region interrupted by the hinge.[7][8]
-
MukF: A kleisin protein that bridges the two head domains of the MukB dimer, effectively closing the ring-like structure of the SMC complex.[9] Uniquely among kleisins, MukF forms a stable dimer, which is essential for the dimerization of the entire MukBEF complex.[9]
-
MukE: A KITE (kleisin-interacting tandem winged-helix) protein that interacts with MukF and is crucial for the stability and function of the complex.[10][11]
The intricate interplay between these subunits is essential for the dynamic conformational changes required for DNA binding, translocation, and chromosome organization.
Core Functions of the MukBEF Complex
The MukBEF complex is involved in multiple facets of chromosome management, from large-scale organization to the fine-tuning of DNA topology.
Chromosome Condensation and Organization
The primary role of MukBEF is to organize and compact the E. coli chromosome. It achieves this by promoting long-range intra-arm DNA interactions, effectively forming a series of loops organized around a MukBEF axial core.[1] This activity is distinct from that of the canonical Smc-ScpAB complexes found in many other bacteria, which align the two chromosome arms from a centromere-like locus.[1][12] The MukBEF-mediated organization is crucial for the proper left-ori-right arrangement of the replichores within the cell.[13]
Chromosome Segregation
By condensing the chromosome, MukBEF facilitates its segregation into daughter cells. Mutants lacking functional MukBEF exhibit a high frequency of anucleate cell formation, highlighting the essential role of this complex in partitioning the genetic material.[1][12] The action of MukBEF in positioning the origin of replication (oriC) is a key aspect of this process, and this function is independent of ongoing DNA replication.[13]
Interaction with Topoisomerase IV
MukBEF functionally interacts with Topoisomerase IV (Topo IV), the primary decatenase in E. coli. MukB directly binds to the ParC subunit of Topo IV, and this interaction stimulates the DNA relaxation and decatenation activities of Topo IV.[8] This coordinated action is vital for resolving sister chromatid linkages and ensuring proper chromosome segregation.
Molecular Mechanism of Action
The function of the MukBEF complex is driven by a cycle of ATP binding and hydrolysis, which powers conformational changes that enable DNA entrapment, translocation, and loop extrusion.
The ATP Hydrolysis Cycle
MukB possesses a Walker A and B motif within its head domain, characteristic of ABC transporters and other SMC proteins, which is the site of ATP binding and hydrolysis. The ATPase activity of MukB is essential for its in vivo function.[2]
-
Basal Activity: MukB alone exhibits a very low basal ATPase activity.[5]
-
Stimulation by MukF: The kleisin subunit, MukF, significantly stimulates the ATPase activity of MukB.[5][14]
-
Modulation by MukE: The KITE protein, MukE, inhibits the MukF-stimulated ATPase activity of MukB.[5][14]
This intricate regulation of ATP hydrolysis is thought to control the cycle of DNA binding and release.
DNA Binding and Translocation
The MukBEF complex is believed to function as a loop extrusion motor. Single-molecule studies have shown that MukB can compact DNA and that the full MukBEF complex can translocate along DNA.[10] The energy derived from ATP hydrolysis is thought to fuel this translocation process.[10]
Regulation by MatP
The activity of MukBEF is spatially regulated along the chromosome. In the terminal macrodomain (Ter), a region of approximately 800 kb, the activity of MukBEF is inhibited by the MatP protein.[1] MatP binds to multiple matS sites within the Ter region and acts to unload MukBEF from the chromosome, thereby preventing the formation of long-range DNA contacts in this domain.[1][9][12] The number of matS sites correlates with the extent of MukBEF inhibition.[9][15]
Quantitative Data on MukBEF Function
A comprehensive understanding of the MukBEF complex requires quantitative analysis of its biochemical and biophysical properties. The following tables summarize the available quantitative data. Note: Specific values for some parameters, such as the dissociation constant (Kd) for DNA binding and Michaelis-Menten constants (Km, kcat), are not consistently reported in the literature and may vary depending on experimental conditions.
| Parameter | Value | Species/Conditions | Reference(s) |
| In vivo Stoichiometry | |||
| MukB:MukE:MukF Ratio | 4:4:2 (Dimer of Dimers) | E. coli (in vivo) | [6] |
| In vivo Abundance | |||
| MukB molecules per cell | ~300-400 | E. coli | [8] |
| MukE molecules per cell | ~300-400 | E. coli | [8] |
| MukF molecules per cell | ~200 | E. coli | [8] |
| ATPase Activity | |||
| MukB alone | Very low (~0.011 nmol ATP/min/nmol MukB2) | In vitro | [5] |
| MukB + MukF | Stimulated (~21 ATP/min/MukB dimer) | In vitro | [1] |
| MukBEF | Inhibited relative to MukBF | In vitro | [5][14] |
| Single-Molecule Dynamics | |||
| MukBEF residence time on chromosome | ~50-67 seconds | E. coli (in vivo) | [6][8] |
| MukBEF loop extrusion rate (modeled) | ~600 bp/dimer/second | In silico modeling | [6] |
Experimental Protocols
The study of the MukBEF complex utilizes a range of sophisticated molecular biology and biophysical techniques. Detailed protocols for key experiments are provided below.
In Vitro Reconstitution of the MukBEF Complex
Objective: To purify and assemble the functional MukBEF complex from its individual subunits for biochemical and structural studies.
Methodology:
-
Protein Expression:
-
Clone the mukB, mukE, and mukF genes into separate expression vectors with affinity tags (e.g., His-tag, Strep-tag).
-
Co-express the tagged proteins in an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at mid-log phase and continue to grow at a lower temperature (e.g., 18°C) overnight to improve protein solubility.
-
-
Purification of Subunits:
-
Harvest cells by centrifugation and resuspend in lysis buffer containing protease inhibitors.
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation.
-
Purify each subunit individually using affinity chromatography corresponding to its tag (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the proteins by ion-exchange and size-exclusion chromatography to ensure homogeneity.
-
-
Complex Reconstitution:
-
Mix the purified MukB, MukE, and MukF subunits in a stoichiometric ratio (e.g., 2:4:2 for the pentameric complex) in a suitable buffer.
-
Incubate the mixture on ice or at 4°C for several hours to allow for complex formation.
-
Verify complex formation by size-exclusion chromatography, where the reconstituted complex will elute at a higher molecular weight than the individual subunits.
-
Analyze the fractions corresponding to the complex peak by SDS-PAGE to confirm the presence of all three subunits.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where the this compound is bound in vivo.
Methodology:
-
Cell Growth and Cross-linking:
-
Grow E. coli cells expressing a tagged version of MukB (e.g., FLAG-MukB) to mid-log phase.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 20-30 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in lysis buffer.
-
Lyse cells using lysozyme (B549824) and sonication to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the tag on MukB (e.g., anti-FLAG antibody) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of proteinase K.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the E. coli reference genome.
-
Identify regions of enrichment (peaks) which represent the in vivo binding sites of MukB.
-
Chromosome Conformation Capture (Hi-C)
Objective: To map the long-range interactions of the E. coli chromosome and assess the impact of the MukBEF complex on its three-dimensional organization.
Methodology:
-
Cell Fixation and Lysis:
-
Fix E. coli cells with formaldehyde to cross-link interacting DNA segments.
-
Lyse the cells to release the cross-linked chromatin.
-
-
DNA Digestion and Biotinylation:
-
Digest the chromatin with a restriction enzyme that leaves a 5' overhang.
-
Fill in the overhangs with a biotinylated nucleotide to mark the ends of the DNA fragments.
-
-
Proximity Ligation:
-
Ligate the biotin-marked DNA ends under dilute conditions that favor ligation between cross-linked fragments.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links.
-
Purify the DNA.
-
-
Biotin Pull-down and Library Preparation:
-
Shear the purified DNA.
-
Enrich for ligation junctions by pulling down the biotinylated fragments with streptavidin beads.
-
Prepare a sequencing library from the enriched DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a paired-end sequencing approach.
-
Map the paired-end reads to the E. coli genome and generate a contact matrix that represents the frequency of interaction between all genomic loci.
-
Single-Molecule Imaging (TIRF Microscopy)
Objective: To directly visualize the dynamics of individual MukBEF complexes interacting with DNA.
Methodology:
-
Protein Labeling and DNA Substrate Preparation:
-
Label purified this compound with a fluorescent dye (e.g., Cy3 or Cy5).
-
Prepare a flow cell with surface-tethered DNA molecules (e.g., lambda DNA).
-
-
Microscopy Setup:
-
Use a Total Internal Reflection Fluorescence (TIRF) microscope to illuminate only the fluorescently labeled MukB molecules that are near the surface where the DNA is tethered.
-
-
Data Acquisition:
-
Introduce the labeled MukBEF complex into the flow cell.
-
Record time-lapse movies of the fluorescently labeled MukB molecules binding to, moving along, and dissociating from the DNA.
-
-
Data Analysis:
-
Track the movement of individual fluorescent spots to determine parameters such as binding lifetime, diffusion coefficient, and translocation velocity.
-
Signaling Pathways and Logical Relationships
The function of the MukBEF complex is embedded within a network of interactions that regulate its activity and localization. The following diagrams, generated using the DOT language, illustrate these key relationships.
Caption: Assembly and core function of the MukBEF complex.
Caption: Regulation of the MukB ATPase cycle.
Caption: Spatial regulation of MukBEF activity by MatP.
Conclusion and Future Directions
The this compound, as the core component of the MukBEF complex, is indispensable for the proper organization and segregation of the E. coli chromosome. Its intricate regulation through ATP hydrolysis and interactions with MukE, MukF, and MatP underscores the complexity of bacterial chromosome dynamics. This technical guide has provided a detailed overview of our current understanding of MukB's function, supported by available quantitative data and experimental methodologies.
Despite significant progress, several key questions remain. The precise mechanism of loop extrusion by MukBEF is still under investigation, and a detailed kinetic model of the entire process is yet to be established. Furthermore, the interplay of MukBEF with other nucleoid-associated proteins and the replication machinery requires further elucidation.
From a drug development perspective, the essential nature of the MukBEF complex makes it an attractive target for novel antimicrobial agents. A deeper understanding of its structure and function will be crucial for the rational design of inhibitors that can disrupt chromosome partitioning and thereby inhibit bacterial growth. Future research in this area will undoubtedly continue to unravel the fascinating complexities of bacterial chromosome biology and may pave the way for new therapeutic strategies.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP | eLife [elifesciences.org]
- 3. MukBEF-dependent chromosomal organization in widened Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organization of the Escherichia coli Chromosome by a MukBEF Axial Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of DNA capture by the MukBEF SMC complex and its inhibition by a viral DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Architecture and Action of Bacterial Structural Maintenance of Chromosome Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. DNA sliding and loop formation by E. coli SMC complex: MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Directional loading mechanism is used by SMC complex to capture and ingest DNA - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
structure of mukB protein coiled-coil domains
An In-depth Technical Guide on the Structure of MukB Protein Coiled-Coil Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural organization of the coiled-coil domains of the Escherichia coli this compound, a crucial component of the bacterial condensin complex involved in chromosome segregation. Understanding the intricate architecture of MukB is paramount for elucidating its mechanism of action and for the development of novel antimicrobial agents targeting bacterial chromosome dynamics.
Executive Summary
MukB, a member of the Structural Maintenance of Chromosomes (SMC) protein family, forms a homodimer with a characteristic rod-and-hinge structure.[1][2][3][4] This architecture is dominated by long, antiparallel coiled-coil domains that connect the N- and C-terminal globular domains, which together form an ATPase "head", to a central "hinge" domain responsible for dimerization.[5][6][7][8] The coiled-coil regions are not continuous but are interrupted by deviations, imparting flexibility to the long arms of the dimer.[5][9] This guide details the quantitative structural parameters of these domains, outlines key experimental protocols for their study, and visualizes their organization and interactions.
Quantitative Data on MukB Structure
The following table summarizes key quantitative data on the E. coli this compound, compiled from various biophysical and structural studies.
| Parameter | Value | Method(s) of Determination | Reference(s) |
| Protein Properties | |||
| Molecular Weight (Monomer) | ~177 kDa | Nucleotide Sequence Prediction | [10][11] |
| Amino Acid Count | 1534 amino acids | Nucleotide Sequence Prediction | [11] |
| Domain Boundaries | |||
| N-terminal Globular Domain | Residues 1-338 (approx.) | Sequence Analysis, EM | [2] |
| Coiled-Coil & Hinge | Residues 319-1125 (construct for EM) | Construct Design for EM | [7] |
| Hinge Domain (crystallized) | Residues 566-863 (construct) | X-ray Crystallography | [8] |
| Hinge Core | Residues 666-779 | X-ray Crystallography | [8] |
| C-terminal Globular Domain | Residues 1126-1486 (approx.) | Sequence Analysis | [10][11] |
| Structural Dimensions | |||
| Full Homodimer Length | 65.3 ± 2.6 nm | Electron Microscopy (EM) | [7] |
| Coiled-Coil Arm Length | ~50 nm | Electron Microscopy (EM) | [7][8][12] |
| Hinge Domain Diameter | 6.7 ± 1.0 nm | Electron Microscopy (EM) | [7] |
| Outer Globular Domain Diameter | 7.3 ± 1.0 nm | Electron Microscopy (EM) | [7] |
| V-Shaped Dimer Angle | ~120° | X-ray Crystallography | [8] |
| Biophysical Parameters | |||
| Kd (MukB hinge - ParC) | ~0.4 µM | Isothermal Titration Calorimetry | [6] |
| ΔH (MukB hinge - ParC) | -8.0 kcal/mol | Isothermal Titration Calorimetry | [6] |
Domain Architecture and Interactions
The this compound has a distinct five-domain structure. A single polypeptide chain consists of an N-terminal globular domain, a long coiled-coil region, a central globular hinge domain, a second long coiled-coil region, and a C-terminal globular domain. Two MukB monomers dimerize via their hinge domains to form a V-shaped molecule. The N- and C-terminal domains of each monomer fold together to form an ATPase head.
The coiled-coil domains are crucial for the function of MukB, acting as flexible arms that allow for large conformational changes. These changes are driven by ATP binding and hydrolysis at the head domains and are essential for DNA condensation.[13][14][15]
A key interaction for chromosome segregation is between MukB and Topoisomerase IV (Topo IV). The hinge domain of MukB directly binds to the C-terminal domain of the ParC subunit of Topo IV.[6][16] This interaction stimulates the DNA decatenation and relaxation activities of Topo IV, providing a functional link between chromosome condensation and the resolution of DNA entanglements.[6][16]
Experimental Protocols
Detailed methodologies are critical for the reproducible study of the MukB coiled-coil domains. Below are outlines of key experimental protocols.
Protein Expression and Purification
A standard workflow for obtaining pure this compound for structural and biochemical studies involves overexpression in E. coli followed by a multi-step purification process.
-
Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N- or C-terminally His-tagged MukB. Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme) and lyse by sonication or French press.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged this compound using an imidazole gradient (e.g., 50-500 mM).
-
Pool fractions containing MukB and further purify by size-exclusion chromatography (gel filtration) to separate aggregates and ensure a homogenous sample.
-
-
Verification: Analyze purified fractions by SDS-PAGE and Coomassie staining to assess purity. Confirm protein identity by Western blot or mass spectrometry.
Electron Microscopy of MukB Homodimers
Electron microscopy (EM) has been instrumental in visualizing the overall rod-and-hinge architecture of the MukB homodimer.[7]
-
Sample Preparation: Dilute purified this compound to a final concentration of 10-50 µg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2).
-
Grid Preparation: Apply a small volume (3-5 µL) of the diluted protein solution to a glow-discharged carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: Blot away excess protein solution and immediately apply a drop of negative stain (e.g., 2% (w/v) uranyl acetate (B1210297) or uranyl formate). After 30-60 seconds, blot away the excess stain.
-
Imaging: Allow the grid to air dry completely. Image the sample using a transmission electron microscope (TEM) at a suitable magnification (e.g., 50,000x) and defocus to visualize the protein particles.
-
Image Analysis: Individual particle images can be analyzed to measure the lengths of the coiled-coil arms and the diameters of the globular domains.[7]
Isothermal Titration Calorimetry (ITC) for MukB-ParC Interaction
ITC is used to quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the MukB hinge domain and the ParC subunit of Topo IV.[6]
-
Protein Preparation: Dialyze purified MukB hinge domain construct and ParC C-terminal domain construct extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.
-
ITC Experiment Setup:
-
Load the sample cell of the ITC instrument with the MukB hinge domain protein at a concentration of approximately 10-20 µM.
-
Load the injection syringe with the ParC C-terminal domain protein at a concentration 10-15 times higher than the cell concentration (e.g., 150-200 µM).
-
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ParC solution into the MukB solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two proteins. Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of Topo IV to resolve kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, into individual circular DNA molecules. The stimulatory effect of MukB on this activity can be assessed.[6]
-
Reaction Mixture: Prepare a reaction mixture containing kDNA (e.g., from Crithidia fasciculata) in Topo IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 6 mM MgCl2, 1 mM DTT, 1 mM ATP).
-
Enzyme and Modulator: Add purified Topo IV (ParC2ParE2) to the reaction mixture. For test reactions, also add purified MukB at various concentrations.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation to digest the proteins.
-
Analysis: Analyze the reaction products by agarose (B213101) gel electrophoresis. Decatenated, nicked-open circular DNA minicircles will migrate into the gel, while the kDNA network will remain in the well. The amount of released minicircles is a measure of Topo IV activity.
Implications for Drug Development
The coiled-coil domains of MukB are essential for its function in chromosome condensation and segregation. Their unique, long antiparallel structure and the critical protein-protein interactions they mediate, such as the dimerization at the hinge and the interaction with Topo IV, present attractive targets for the development of novel antibacterial agents. Small molecules or peptides that disrupt the dimerization of the hinge, interfere with the flexibility of the coiled-coil arms, or block the interaction with Topo IV could lead to catastrophic failures in bacterial chromosome segregation, resulting in cell death. The detailed structural and functional data presented in this guide provide a foundation for structure-based drug design efforts targeting the bacterial condensin complex.
References
- 1. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
- 4. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of the hinge domain of the Escherichia coli structural maintenance of chromosomes protein MukB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Symmetrical Structure of Structural Maintenance of Chromosomes (SMC) and MukB Proteins: Long, Antiparallel Coiled Coils, Folded at a Flexible Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Crystal Structure of the Hinge Domain of the Escherichia coli Structural Maintenance of Chromosomes Protein MukB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A repeated coiled-coil interruption in the Escherichia coli condensin MukB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intersubunit and intrasubunit interactions driving the MukBEF ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] ATP-Induced Shrinkage of DNA with this compound and the MukBEF Complex of Escherichia coli | Semantic Scholar [semanticscholar.org]
- 16. Physical and functional interaction between the condensin MukB and the decatenase topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Keystone of the Escherichia coli Chromosome: A Technical Guide to the mukB Gene and the MukBEF Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mukB gene in Escherichia coli, its chromosomal location, the structure and function of the MukBEF complex, and its critical role in chromosome organization and segregation. This document details the intricate signaling pathways involving MukBEF and its interacting partners, presents key quantitative data, and outlines detailed experimental protocols for studying this essential cellular machinery.
The mukB Gene: Genomic Locus and Operon Structure
The mukB gene is an essential component of the Escherichia coli chromosome, playing a pivotal role in maintaining genomic integrity. In the well-characterized E. coli K-12 MG1655 strain, the mukB gene is located at the 21-minute position on the chromosome.[1]
Table 1: Genomic Location of the mukB Gene in E. coli K-12 MG1655
| Feature | Value |
| Chromosome Position | 21 minutes |
| Start Coordinate | 983,369 |
| End Coordinate | 987,826 |
| Strand | Forward |
| Gene Length | 4,458 bp |
The mukB gene is part of the mukFEB operon, which also includes the mukF and mukE genes. This co-transcription ensures the coordinated synthesis of the three protein components that form the functional MukBEF complex.
The MukBEF Complex: A Bacterial SMC Machine
The MukBEF complex is a member of the Structural Maintenance of Chromosomes (SMC) family of ATPases, which are crucial for chromosome organization and dynamics in all domains of life. In E. coli, the MukBEF complex is composed of three proteins:
-
MukB: A large homodimer that forms the core of the complex. It possesses a characteristic V-shape with a central hinge domain and two long coiled-coil arms, each terminating in an ATPase head domain.[2][3] The head domains are also responsible for DNA binding.[2]
-
MukF: A kleisin subunit that bridges the two MukB head domains, effectively closing the SMC ring.
-
MukE: A small protein that associates with MukF and is essential for the complex's function.
The functional unit is a dimer of MukBEF complexes, which is thought to act by extruding DNA loops, thereby compacting and organizing the chromosome.[4]
Quantitative Insights into the MukBEF System
Understanding the stoichiometry and binding affinities of the components of the MukBEF system is crucial for elucidating its mechanism of action.
Table 2: Quantitative Data for the MukBEF Complex and Interacting Proteins
| Parameter | Value | Reference |
| MukB Protein Copy Number per Cell | ~200-400 | [5] |
| Binding Affinities (Kd) | ||
| MatP (dimer) to MukB hinge (dimer) | 0.59 µM ± 0.04 µM | [6] |
| ParC (dimer) to MukB hinge (dimer) | 0.69 µM ± 0.11 µM | [6] |
Signaling Pathways and Regulatory Interactions
The activity of the MukBEF complex is tightly regulated through its interactions with other proteins, most notably MatP and Topoisomerase IV.
The MukBEF Chromosome Segregation Pathway
The primary role of the MukBEF complex is to organize the bacterial chromosome, facilitating its proper segregation during cell division. This process is ATP-dependent and involves the dynamic interaction of the complex with DNA.
Caption: The MukBEF pathway for chromosome organization and segregation.
Interaction with Topoisomerase IV
MukBEF collaborates with Topoisomerase IV (Topo IV), the primary decatenase in E. coli, to ensure the timely separation of newly replicated sister chromosomes. MukB directly interacts with the ParC subunit of Topo IV.[6]
Caption: Functional interaction between the MukBEF complex and Topoisomerase IV.
Experimental Protocols
The study of the mukB gene and the MukBEF complex relies on a variety of advanced molecular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted from studies investigating the genome-wide distribution of MukB in E. coli.[4][7]
Objective: To identify the DNA regions physically associated with the this compound in vivo.
Experimental Workflow:
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Methodology:
-
Cell Growth and Crosslinking:
-
Grow E. coli cells to the desired optical density (e.g., mid-exponential phase).
-
Add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. Incubate for 20-30 minutes at room temperature with gentle agitation.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5-10 minutes.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., Tris-buffered saline).
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to degrade the cell wall.
-
Lyse the cells by sonication on ice. The sonication conditions should be optimized to shear the chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the cleared lysate with a specific antibody against MukB overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA fragments according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the E. coli reference genome.
-
Use a peak-calling algorithm to identify genomic regions enriched for MukB binding.
-
Chromosome Conformation Capture (3C) and Hi-C
These protocols are based on methodologies used to study the three-dimensional organization of the E. coli chromosome.[8][9][10][11][12]
Objective: To identify long-range interactions between different regions of the chromosome, providing insights into its 3D structure.
Experimental Workflow:
Caption: Workflow for the Hi-C experimental protocol.
Methodology:
-
Cell Fixation and Lysis:
-
Crosslink cells with formaldehyde as described for ChIP-seq.
-
Lyse the cells to release the chromatin.
-
-
Chromatin Digestion:
-
Digest the chromatin with a restriction enzyme (e.g., HindIII or DpnII). The choice of enzyme will determine the resolution of the interaction map.
-
-
End-labeling and Proximity Ligation:
-
Fill in the restriction fragment overhangs and incorporate a biotinylated nucleotide.
-
Perform a dilute ligation reaction to favor ligation between crosslinked DNA fragments that are in close spatial proximity.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks and purify the DNA.
-
-
Biotin Pull-down and Library Preparation:
-
Shear the DNA to a smaller size.
-
Use streptavidin beads to enrich for biotin-labeled ligation junctions.
-
Prepare a sequencing library from the enriched DNA.
-
-
Sequencing and Data Analysis:
-
Perform paired-end high-throughput sequencing.
-
Map the paired-end reads to the reference genome and identify interacting loci.
-
Generate a genome-wide interaction matrix and visualize the data as a contact map.
-
Conclusion and Future Directions
The mukB gene and the MukBEF complex are central to the proper organization and segregation of the E. coli chromosome. The intricate interplay with regulatory factors like MatP and essential enzymes such as Topoisomerase IV highlights a sophisticated system for maintaining genomic stability. The experimental approaches detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of MukBEF action.
Future research in this area will likely focus on high-resolution structural studies of the MukBEF complex in different conformational states, single-molecule analyses of its DNA translocation and loop extrusion activities, and a deeper understanding of its coordination with the replication machinery. For drug development professionals, the essential nature of the MukBEF complex makes it an attractive target for the development of novel antibacterial agents. A thorough understanding of its function and regulation is a critical first step in this endeavor.
References
- 1. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP [elifesciences.org]
- 5. ceesdekkerlab.nl [ceesdekkerlab.nl]
- 6. From coarse to fine: the absolute Escherichia coli proteome under diverse growth conditions | Molecular Systems Biology [link.springer.com]
- 7. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hi-C Protocols: Step-by-Step Guide from Sample Preparation to Sequencing Process - CD Genomics [cd-genomics.com]
- 10. Generating High-Resolution Hi-C Contact Maps of Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. microbenotes.com [microbenotes.com]
The Role of MukB in Chromosome Condensation and Segregation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In bacteria, the faithful segregation of the chromosome into daughter cells is a meticulously orchestrated process. Central to this is the Structural Maintenance of Chromosomes (SMC) complex, which in Escherichia coli is the MukBEF complex. This guide provides a comprehensive technical overview of the core component of this complex, MukB, and its pivotal role in chromosome condensation and segregation. We delve into the molecular mechanisms of MukB-mediated DNA organization, its interplay with regulatory proteins, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers in microbiology, cell biology, and those involved in the development of novel antimicrobial agents targeting bacterial chromosome segregation.
Introduction: The Challenge of Bacterial Chromosome Organization
The bacterial chromosome, a large circular DNA molecule, is compacted over 1000-fold to fit within the confines of the cell, a structure known as the nucleoid. This compaction must be dynamic to allow for essential processes like DNA replication, transcription, and repair, while ensuring that replicated chromosomes are efficiently segregated prior to cell division. The MukBEF complex is a key player in this dynamic organization, functioning as a bacterial condensin to shape and manage the chromosome.
The MukBEF Complex: Architecture and Stoichiometry
MukB is a large protein (approximately 177 kDa) that forms a homodimer.[1][2][3] It possesses a canonical SMC architecture: two long coiled-coil arms emanate from a central hinge domain, which mediates dimerization, and terminate in ATPase head domains. The MukB dimer interacts with two other proteins, MukF and MukE, to form the functional MukBEF complex.
-
MukF: A kleisin subunit that bridges the two head domains of the MukB dimer. Uniquely, MukF itself forms a dimer, which is crucial for the higher-order structure of the MukBEF complex.
-
MukE: A small protein that binds to MukF.
The functional unit of the MukBEF complex is a dimer of dimers, with a stoichiometry of MukB4:MukF2:MukE4 .[4][5][6] This higher-order structure is essential for its function in vivo.
Mechanism of Chromosome Condensation and Segregation
The primary role of MukB is to organize the bacterial chromosome into a condensed and segregated state. This is achieved through a multi-step process involving DNA looping, supercoiling, and the formation of a proteinaceous scaffold.
DNA Looping and Supercoil Trapping
MukB directly binds to DNA and actively extrudes loops. This loop extrusion mechanism is thought to be a fundamental activity of SMC complexes. Single-molecule studies have shown that MukB can compact DNA in a stepwise manner, suggesting the cooperative action of multiple MukBEF complexes.[7] The process involves the formation and stabilization of topologically isolated loops in the DNA.[8] MukB can also sequester negative supercoils, contributing to the overall compaction of the chromosome.[8]
ATPase Activity and its Regulation
MukB possesses a weak intrinsic ATPase activity that is significantly stimulated by its interaction with MukF.[9][10][11] The ATPase cycle of ATP binding and hydrolysis is crucial for the dynamic association of the MukBEF complex with the chromosome. While ATP binding is thought to promote the engagement of the MukB head domains, hydrolysis is required for their disengagement and the release of DNA. DNA itself can relieve the inhibitory effect of MukE on the MukB ATPase activity.[9][10]
Spatial Organization and Colocalization with oriC
Fluorescence microscopy studies have revealed that MukBEF complexes form discrete foci within the cell. These foci are predominantly localized at or near the origin of replication (oriC).[12][13][14] This colocalization is crucial for initiating the bidirectional organization of the chromosome arms. In the absence of MukB, the normal positioning of oriC at mid-cell is lost, and the chromosome arms fail to segregate into distinct cell halves.[14]
Regulation of MukB Function
The activity of the MukBEF complex is tightly regulated to ensure proper chromosome dynamics throughout the cell cycle. Two key regulatory proteins are MatP and Topoisomerase IV.
MatP: Exclusion from the Terminus Region
The MatP protein binds to a series of matS sites located in the terminus region of the chromosome. MatP directly interacts with the hinge domain of MukB and acts as an unloading factor, effectively displacing MukBEF from the terminus.[15][16][17] This exclusion of MukBEF from the terminal macrodomain is critical for the proper segregation of the newly replicated sister chromosomes.
Topoisomerase IV: A Functional Partnership
MukB physically and functionally interacts with Topoisomerase IV (Topo IV), the primary decatenase in E. coli. The interaction occurs between the MukB hinge domain and the C-terminal domain of the ParC subunit of Topo IV.[18] This interaction is mutually beneficial: MukB stimulates the relaxation activity of Topo IV, while Topo IV is recruited to the sites of MukBEF action, primarily the oriC region.[19] This colocalization ensures efficient decatenation of newly replicated origins, a prerequisite for their timely segregation. Interestingly, the binding of MatP and Topo IV to the MukB hinge is mutually exclusive, suggesting a mechanism for the spatiotemporal regulation of their activities.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to MukB function.
| Parameter | Value | Reference(s) |
| Stoichiometry | ||
| MukBEF functional unit | MukB4:MukF2:MukE4 (dimer of dimers) | [4][5][6] |
| Binding Affinities | ||
| MukB hinge - ParC (Topo IV) Kd | ~0.4 - 0.5 µM | [18] |
| ATPase Activity | ||
| Basal MukB ATPase rate | Negligible | [9][10] |
| MukF-stimulated MukB ATPase rate | ~21 ATP molecules hydrolyzed/min/MukB dimer | [9][10] |
| Cellular Phenotypes | ||
| Anucleate cell frequency (ΔmukB) | 9.1 - 15.7% | |
| Localization | ||
| Colocalization of MukB with oriC | >88% for a 400 kb region around oriC | [12] |
| Colocalization of MukB with ter | ~18% | [12] |
| MukB foci per ori1 focus | 1.4 | [12] |
Table 1: Quantitative Parameters of MukB Function. This table provides a summary of key quantitative data related to the stoichiometry, binding affinities, ATPase activity, and cellular phenotypes associated with MukB.
Experimental Protocols
This section provides an overview of key experimental protocols used to study MukB function.
In Vitro DNA Condensation Assay
Objective: To visualize and quantify the ability of MukB to condense DNA in vitro.
Methodology:
-
Purify MukB protein.
-
Incubate purified MukB with a large DNA substrate (e.g., linearized plasmid or phage DNA) in a suitable buffer.
-
Analyze the products by agarose (B213101) gel electrophoresis. DNA condensation is observed as a change in the electrophoretic mobility of the DNA.
-
Alternatively, single-molecule techniques such as magnetic tweezers or DNA flow-stretching can be used to directly observe and measure DNA compaction by individual MukB complexes in real-time.[7][20][21]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo binding sites of MukB on the bacterial chromosome.
Methodology:
-
Grow E. coli cells expressing a tagged version of MukB (e.g., MukB-GFP or MukB-FLAG).
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the MukB-DNA complexes using an antibody specific to the tag.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Analyze the enriched DNA fragments by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by MukB.
Fluorescence Microscopy for In Vivo Localization
Objective: To visualize the subcellular localization of MukB in live E. coli cells.
Methodology:
-
Construct a strain expressing a fluorescently tagged MukB (e.g., MukB-GFP or MukB-mYPet).
-
Grow the cells to the desired growth phase.
-
Immobilize the cells on an agarose pad.
-
Visualize the fluorescent signal using a fluorescence microscope.
-
To determine colocalization with specific chromosomal loci, strains can be engineered to contain fluorescent repressor-operator systems (FROS) that mark specific DNA regions (e.g., oriC or ter).[12][13][22][23]
Co-immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with MukB in vivo.
Methodology:
-
Grow E. coli cells expressing a tagged version of MukB.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific to the tag, which is coupled to beads.
-
The antibody will bind to MukB, pulling it down from the lysate along with any interacting proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.[7][24][25]
Visualizing MukB Pathways and Interactions
The following diagrams, generated using the DOT language, illustrate key aspects of MukB function.
Caption: Assembly pathway of the functional MukB4E4F2 complex.
Caption: ATP-dependent DNA loop extrusion by the MukBEF complex.
References
- 1. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM structure of MukBEF reveals DNA loop entrapment at chromosomal unloading sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Architecture and Action of Bacterial Structural Maintenance of Chromosome Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The bacterial condensin MukB compacts DNA by sequestering supercoils and stabilizing topologically isolated loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
- 11. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MukB colocalizes with the oriC region and is required for organization of the two Escherichia coli chromosome arms into separate cell halves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MukB colocalizes with the oriC region and is required for organization of the two Escherichia coli chromosome arms into separate cell halves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive binding of MatP and topoisomerase IV to the MukB hinge domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. The SMC Complex MukBEF Recruits Topoisomerase IV to the Origin of Replication Region in Live Escherichia coli [dspace.mit.edu]
- 20. DNA sliding and loop formation by E. coli SMC complex: MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The MukB–topoisomerase IV interaction is required for proper chromosome compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physical and functional interaction between the condensin MukB and the decatenase topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP/GTP Binding Activity of MukB Protein and Its Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Escherichia coli MukB protein, a member of the Structural Maintenance of Chromosomes (SMC) protein family, is a cornerstone of bacterial chromosome organization and segregation. Operating as part of the tripartite MukBEF complex, its function is intrinsically linked to its ability to bind and hydrolyze ATP. This guide provides a comprehensive technical overview of the nucleotide-binding and hydrolysis activities of MukB, detailing the regulatory roles of its accessory proteins, MukE and MukF. While early research hinted at GTP binding, the overwhelming consensus of subsequent, more detailed studies points to ATP as the exclusive, functionally relevant nucleotide. The ATPase activity of MukB is not merely a catalytic function but the engine that drives the dynamic cycle of DNA binding, loop extrusion, and complex disassembly, ensuring the faithful partitioning of the bacterial chromosome. This critical role positions the MukBEF complex, and specifically its ATPase activity, as a promising target for the development of novel antimicrobial agents.
Introduction to the MukBEF Complex
The MukBEF system is the functional condensin in E. coli, essential for compacting and organizing the bacterial chromosome to facilitate its segregation into daughter cells. The complex is composed of three proteins:
-
MukB: A large (177 kDa) homodimeric protein that forms the core of the complex. Each MukB monomer possesses a five-domain architecture: an N-terminal globular "head" domain, a long coiled-coil region interrupted by a "hinge" domain, and a C-terminal globular domain which, together with the N-terminal domain, forms a bipartite ATP-binding cassette (ABC)-like ATPase head.[1] The two monomers dimerize via their hinge domains, forming a V-shaped molecule.
-
MukF: A kleisin-family protein that bridges the two MukB head domains, effectively closing the SMC ring.[2] Uniquely among kleisins, MukF forms a stable dimer, which is crucial for the formation of higher-order MukBEF complexes (dimers of dimers).[2]
-
MukE: A small, dimeric KITE (kleisin-interacting tandem winged-helix element) protein that binds to MukF.[2]
Mutations in any of the mukB, mukE, or mukF genes lead to severe defects in chromosome segregation, resulting in the formation of anucleate cells and temperature-sensitive lethality, underscoring the essential nature of the fully assembled complex.[3]
ATP Binding and Hydrolysis: The Engine of MukB Function
While early studies using photoaffinity cross-linking suggested that MukB could bind both ATP and GTP, the vast body of subsequent and more detailed biochemical research has focused exclusively on its ATPase activity.[1] The functional cycle of the MukBEF complex is powered by the binding and hydrolysis of ATP at the MukB head domains.
The ATPase Cycle
The ATPase cycle of MukB drives a series of conformational changes that are essential for its function in chromosome organization. This cycle can be broadly divided into several key steps:
-
ATP Binding and Head Engagement: The binding of two ATP molecules into the composite sites formed at the interface of the two MukB head domains induces a significant conformational change, leading to their engagement.[4] This head engagement is a prerequisite for the stable association of the complex with DNA.
-
ATP Hydrolysis: Following engagement, ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event is the power stroke of the cycle. The energy released is thought to fuel DNA translocation or loop extrusion.[3]
-
Product Release and Head Disengagement: The release of ADP and Pi leads to the disengagement of the MukB head domains, returning the complex to its resting state, ready for another cycle of ATP binding. This disengagement is also critical for the dynamic loading and unloading of the complex from the chromosome.[2][3]
This entire cycle is tightly regulated by the accessory proteins MukF and MukE, as well as by the presence of DNA itself.
Regulation of ATPase Activity
MukB's ATPase activity is finely tuned by its interaction partners:
-
MukB Alone: In its homodimeric form, MukB exhibits negligible ATPase activity.[3]
-
Stimulation by MukF: The binding of the kleisin MukF dramatically stimulates the ATPase activity of MukB.[3][4] Both the N- and C-terminal domains of MukF contribute independently and additively to this stimulation.[2] Interestingly, maximal stimulation by MukF occurs at a substoichiometric ratio, suggesting that MukF may act catalytically, dissociating from MukB after triggering ATP hydrolysis.[4]
-
Inhibition by MukE: The subsequent binding of MukE to the MukB-MukF complex inhibits the ATPase activity.[2][4] This suggests a regulatory role for MukE in modulating the speed of the ATPase cycle.
-
Relief of Inhibition by DNA: The inhibitory effect of MukE on the MukBF ATPase is relieved in the presence of DNA.[2] This finding provides a direct link between the presence of the DNA substrate and the activation of the MukBEF complex's motor function. However, it is important to note that unlike many other SMC proteins, the basal ATPase activity of the MukBF complex is not directly stimulated by DNA.[2][3]
Quantitative Analysis of MukB's ATPase Activity
The following table summarizes the available quantitative data on the ATPase activity of the MukB complex under various conditions. The data is compiled from multiple studies and highlights the regulatory effects of MukF and MukE.
| Protein Complex | Condition | ATPase Rate (ATP hydrolyzed/MukB dimer/min) | Reference |
| MukB | - | Negligible | [3] |
| MukBF | MukF in excess | ~21 | [3] |
| MukB | - | 0.11 nmol/10 min (for 300 nM MukB₂) | [4] |
| MukBF | 75 nM MukF₂ | Significantly stimulated over MukB alone | [4] |
| MukBEF | Increasing MukE concentration | Inhibition of MukF-stimulated activity | [2][4] |
Note: Direct Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for ATP are not consistently reported in the primary literature. The provided rates represent steady-state hydrolysis under specific experimental conditions.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the ATPase activity and nucleotide binding of the this compound.
Protein Purification and Complex Reconstitution
Objective: To obtain pure MukB, MukE, and MukF proteins and reconstitute the MukBEF complex for in vitro assays.
Protocol Outline:
-
Overexpression: The mukB, mukE, and mukF genes are typically cloned into expression vectors (e.g., pET vectors) and overexpressed in an E. coli expression strain (e.g., BL21(DE3)).
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification of Individual Subunits:
-
MukB: Often purified using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.
-
MukE and MukF: Can be co-purified as a stable MukEF complex or purified individually using similar chromatographic techniques.
-
-
Reconstitution of the MukBEF Complex: Purified MukB, MukE, and MukF are mixed in a defined molar ratio (e.g., 1:2:1 of MukB dimer:MukE dimer:MukF dimer) and incubated to allow complex formation. The reconstituted complex is then typically purified by size-exclusion chromatography to separate it from any unbound subunits.
ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Assay)
Objective: To continuously measure the rate of ATP hydrolysis by monitoring the oxidation of NADH.
Principle: The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. PK uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES (pH ~7.5), KCl, MgCl₂, PEP, NADH, and an excess of PK and LDH.
-
Initiation of Reaction: The purified this compound or MukBEF complex is added to the reaction mixture and allowed to equilibrate. The reaction is initiated by the addition of a known concentration of ATP.
-
Data Acquisition: The absorbance at 340 nm is measured over time using a spectrophotometer.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the linear rate of NADH oxidation, using the extinction coefficient of NADH.
ATPase Activity Assay (Malachite Green-Based Phosphate Detection)
Objective: To measure the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The ENZCheck® Phosphate Assay Kit is a commercially available option that is frequently used.
Principle: This is an endpoint or discontinuous assay. The ATPase reaction is allowed to proceed for a set amount of time and is then stopped. A malachite green-molybdate reagent is added, which forms a colored complex with the released Pi. The absorbance of this complex is measured and compared to a standard curve of known Pi concentrations.
Protocol Outline:
-
ATPase Reaction: The purified this compound or MukBEF complex is incubated with ATP in a suitable reaction buffer for a defined period at a specific temperature (e.g., 37°C).
-
Stopping the Reaction: The reaction is stopped, typically by the addition of a solution containing a strong acid and the colorimetric reagent.
-
Color Development: The mixture is incubated to allow for the development of the colored complex.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~620-650 nm.
-
Quantification: The concentration of released Pi is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
ATP Binding Assay (Nitrocellulose Filter-Binding Assay)
Objective: To determine the affinity (Kd) of MukB for ATP.
Principle: This assay relies on the property that proteins bind to nitrocellulose filters, whereas free nucleotides do not. If a radiolabeled nucleotide is bound by a protein, it will be retained on the filter.
Protocol Outline:
-
Radiolabeling of ATP: ATP is typically radiolabeled with ³²P or ³⁵S.
-
Binding Reaction: A constant, low concentration of radiolabeled ATP is incubated with varying concentrations of the this compound in a binding buffer.
-
Filtration: The binding reactions are passed through a nitrocellulose filter under vacuum.
-
Washing: The filters are washed with cold binding buffer to remove unbound radiolabeled ATP.
-
Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The fraction of bound ATP is plotted against the protein concentration, and the data are fit to a binding isotherm to determine the dissociation constant (Kd).
Signaling Pathways and Logical Relationships
The function of MukB is not a simple enzymatic reaction but a complex, dynamic process involving multiple conformational states and interactions. These relationships can be visualized to better understand the flow of the process.
Significance and Future Directions
The ATP-dependent activity of the MukBEF complex is fundamental to the viability of E. coli and many other bacteria. Its essential role in chromosome segregation makes it an attractive target for the development of new antimicrobial drugs. A deeper understanding of the molecular mechanism of ATP hydrolysis and the conformational changes it induces could pave the way for the rational design of small molecule inhibitors that specifically disrupt the function of the MukBEF complex.
Future research in this area will likely focus on:
-
High-resolution structural studies: Capturing the MukBEF complex in different nucleotide-bound states (ATP-bound, ADP-Pi-bound, and apo states) will provide a more detailed picture of the conformational changes that drive the ATPase cycle.
-
Single-molecule studies: Techniques such as single-molecule FRET and magnetic tweezers can be used to directly observe the dynamics of DNA loop extrusion by the MukBEF complex in real-time.
-
Screening for inhibitors: High-throughput screening of small molecule libraries for compounds that inhibit the ATPase activity of MukB could lead to the discovery of novel antibiotic lead compounds.
-
Investigating the role of other factors: Further research is needed to understand how the activity of the MukBEF complex is coordinated with other cellular processes, such as DNA replication and cell division.
References
MukB as a structural maintenance of chromosomes (SMC) protein family member
MukB: A Core Component of the Bacterial SMC Condensin Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The structural maintenance of chromosomes (SMC) protein family is fundamental to chromosome architecture and dynamics across all domains of life. In many bacteria, including Escherichia coli, the MukBEF complex, with MukB as its core SMC-like protein, serves as the functional equivalent of eukaryotic condensin. This complex is essential for the proper condensation, organization, and segregation of the bacterial chromosome. Understanding the intricate molecular mechanisms of MukB and the MukBEF complex, from its ATP-dependent conformational changes to its role in DNA loop extrusion, is critical for advancing our knowledge of bacterial chromosome biology. Furthermore, the essential nature of this complex presents a promising, yet underexploited, target for the development of novel antimicrobial agents. This technical guide provides a detailed examination of the MukB protein, summarizing its architectural features, mechanism of action, and biophysical properties, while also providing detailed protocols for key experimental assays.
Molecular Architecture of the MukBEF Complex
The E. coli condensin is a tripartite complex composed of MukB, MukF, and MukE, all encoded by the mukFEB operon.[1][2] This complex plays a central role in chromosome condensation and segregation.[3]
The MukB Subunit: The SMC Core
MukB is the central SMC-like protein in the complex.[2] Like all SMC proteins, MukB forms a homodimer and possesses a characteristic five-domain structure:
-
N-terminal Globular Domain: Contains a Walker A motif, part of the ATP-binding cassette (ABC)-type ATPase "head" domain.[4][5][6]
-
C-terminal Globular Domain: Folds together with the N-terminal domain to form the complete ATPase head, which also possesses DNA binding activity.[5][7][8]
-
Coiled-Coil Arms: Two long, antiparallel α-helical regions that connect the head domain to a hinge domain.[4][9] The arm is estimated to be ~50 nm in length.[2][10]
-
Hinge Domain: A small globular domain that mediates the dimerization of two MukB monomers, forming a characteristic V-shaped molecule.[3][4][7]
This architecture allows the MukB dimer to span significant distances on DNA and undergo large conformational changes powered by ATP hydrolysis.
The MukF Subunit: The Kleisin Bridge
MukF is the kleisin subunit of the complex. Kleisins are essential accessory proteins that bridge the two head domains of an SMC dimer, effectively closing the protein ring.[2][11] MukF is a dimer that interacts with the head domains of the MukB dimer.[11][12] It consists of two winged-helix domains (WHDs) connected by an unstructured linker. The C-terminal WHD binds to the "cap" surface of one MukB head, while the N-terminal middle domain binds to the coiled-coil "neck" of the other.[13] This bridging is crucial for the complex's function and ATPase activity.[14][15]
The MukE Subunit: The Accessory Factor
MukE is another accessory protein that forms a stable complex with MukF.[2][12] While MukE itself does not bind DNA, it modulates the DNA interactions of MukB and is essential for the proper localization and function of the complex in vivo.[2][16] MukE forms dimers that interact with the MukF dimer, creating distinct complexes with 2:2 and 2:4 (MukF:MukE) stoichiometries.[17] It plays a role in regulating the ATPase cycle and the formation of higher-order MukBEF structures.[14][16]
Mechanism of Action
The primary function of MukBEF is to organize and compact chromosomal DNA. This is achieved through a dynamic, ATP-dependent process involving DNA entrapment and the active extrusion of DNA loops.[13]
ATP-Dependent DNA Loading and Loop Extrusion
The MukBEF complex functions as an ATP-powered molecular motor. Cycles of ATP binding and hydrolysis drive conformational changes in the MukB head domains, leading to their engagement and disengagement.[13] This ATPase cycle is thought to regulate the opening and closing of gates within the complex, allowing for the loading and unloading of DNA.[13][14]
The current model suggests a multi-step process:
-
DNA Capture: ATP binding to the MukB head domains triggers the opening of one of the complex's DNA entry gates (the "neck" gate), exposing a DNA capture site.[13]
-
DNA Entrapment: DNA is positioned at the open gate and subsequently ingested into the ring-like structure of the complex, a process powered by a single cycle of ATP hydrolysis.[13]
-
Loop Extrusion: Once loaded, the complex is proposed to translocate along the DNA, actively extruding a loop. This process is fundamental to its role in chromosome compaction.[10][13][18] While the precise mechanism is still under investigation, it is believed to involve iterative cycles of ATP hydrolysis.[10] Single-molecule studies have provided direct evidence of DNA loop extrusion by related SMC complexes.[19]
Interaction with Topoisomerase IV
MukBEF function is physically and functionally linked to Topoisomerase IV (Topo IV), the primary decatenase in E. coli.[4] A direct physical interaction occurs between the hinge domain of MukB and the C-terminal domain of the ParC subunit of Topo IV.[4][20] This interaction is essential for proper chromosome segregation in vivo.[4] MukB stimulates the DNA relaxation activity of Topo IV, suggesting a coordinated mechanism where MukBEF-organized DNA structures are resolved by Topo IV to facilitate chromosome disentanglement.[3][4]
Visualizing MukBEF Mechanisms and Workflows
// Nodes Apo [label="Apo State (MukBEF)\nHeads Disengaged", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ATP_Bound [label="ATP Binding\nHeads Engaged", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Hydrolysis [label="ATP Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; ADP_Pi [label="ADP+Pi State\nHeads Disengaged", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Release [label="ADP+Pi Release", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges Apo -> ATP_Bound [label="2 ATP"]; ATP_Bound -> Hydrolysis [label="Neck Gate Opening\nDNA Capture"]; Hydrolysis -> ADP_Pi [label=""]; ADP_Pi -> Release [label=""]; Release -> Apo [label="Reset"]; } . Caption: The MukBEF ATPase cycle powers conformational changes.
Biophysical and Enzymatic Properties
The function of the MukBEF complex is defined by its enzymatic activity and its interactions with DNA and other proteins. The following tables summarize key quantitative data from in vitro studies.
Table 1: MukB ATPase Activity
| Complex | Condition | ATPase Rate (ATP hydrolyzed/min/MukB dimer) | Reference(s) |
| MukB alone | - | Negligible | [15][21] |
| MukB + MukF | Excess MukF | ~21 | [15][21] |
| MukB + MukF + MukE | - | Inhibited compared to MukBF | [14][15][21] |
| MukB + MukF + DNA | 53 bp dsDNA | No significant effect | [15][21] |
| MukB + MukF + MukE + DNA | 5-10 fold excess DNA | Inhibition by MukE is partially relieved | [15][21] |
Table 2: Protein-DNA Interactions
| Protein/Complex | Method | Ligand | Comments | Reference(s) |
| MukB | Gel Mobility Shift | Nicked plasmid DNA | Binds and condenses DNA; ATP is not required for binding in vitro. | [1][14] |
| MukB | Single-Molecule Assay | λ-DNA | MukB alone can compact DNA; this compaction is inhibited by ATP. | [10][22] |
| MukBEF | In vivo localization | E. coli chromosome | Colocalizes with the oriC region. | [23] |
| MukB | Nitrocellulose Filter | 50 bp ds-oligonucleotide | Demonstrates direct binding to double-stranded DNA. | [14] |
Table 3: Protein-Protein Interactions
| Interacting Proteins | Method | Dissociation Constant (Kd) | Comments | Reference(s) |
| MukB-D (hinge) + ParC | Isothermal Titration Calorimetry | ~0.4 µM | Interaction is with the C-terminal domain of ParC. | [4] |
| MukB-D (hinge) + ParC-CTD | Isothermal Titration Calorimetry | ~0.5 µM | Confirms the interaction site on ParC. | [4] |
| MukE | Analytical Ultracentrifugation | 18 ± 3 µM | For MukE self-association into dimers. | [17] |
| MukF + MukE | Size Exclusion Chromatography | High Affinity | Forms stable MukF₂E₂ and MukF₂E₄ complexes. | [17] |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed experimental methods. The following are summarized protocols for key assays used to study MukBEF function.
Protocol: In Vitro ATPase Assay
This protocol is adapted from methods used to measure the ATP hydrolysis rate of MukB and its complexes.[14][15][21]
-
Reaction Buffer Preparation: Prepare a buffer solution containing 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 10 mM DTT, 2 mM Mg(OAc)₂, and 100 µg/ml BSA.
-
Reaction Setup: In a 10 µl reaction volume, combine purified proteins to their final desired concentrations (e.g., 300-500 nM MukB₂, with varying concentrations of MukF and MukE).
-
Initiation: Start the reaction by adding 2 mM ATP supplemented with [γ-³²P]ATP (e.g., 2 µCi).
-
Incubation: Incubate the reaction mixture at 37°C. For time-course experiments, remove aliquots at various time points. For endpoint assays, incubate for a set time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 1 M formic acid or a quench buffer containing EDTA.
-
Product Separation: Spot 1-2 µl of the terminated reaction onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the TLC plate in a buffer such as 0.5 M LiCl / 1 M formic acid to separate the free phosphate (B84403) (³²P-Pi) from the unhydrolyzed ATP ([γ-³²P]ATP).
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of free ³²P-Pi and remaining [γ-³²P]ATP using a phosphorimager.
-
Calculation: Calculate the percentage of ATP hydrolyzed and convert this to a specific rate (e.g., nmol of ATP hydrolyzed per minute per µmol of MukB dimer).
Protocol: Nitrocellulose Filter-Binding Assay for DNA Binding
This assay measures the affinity of a protein for a radiolabeled DNA substrate.[14]
-
DNA Substrate Preparation: Synthesize and anneal complementary oligonucleotides (e.g., 50-bp) to form a double-stranded DNA fragment. End-label one strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Binding Reaction: In a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol), incubate a fixed, low concentration of the ³²P-labeled DNA with varying concentrations of this compound.
-
Incubation: Allow the binding reaction to equilibrate by incubating at room temperature or 37°C for 20-30 minutes.
-
Filtration: Assemble a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon membrane. Nitrocellulose binds protein and protein-DNA complexes, while free DNA passes through.
-
Washing and Filtering: Apply the binding reaction mixture to the membrane under a gentle vacuum. Immediately wash the well with a small volume of ice-cold binding buffer to remove unbound DNA.
-
Quantification: Disassemble the apparatus and allow the membranes to dry. Quantify the radioactivity retained on the nitrocellulose membrane using a phosphorimager or liquid scintillation counting.
-
Data Analysis: Plot the fraction of bound DNA as a function of the MukB concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
Protocol: Single-Molecule DNA Curtain Assay
This advanced technique allows for the direct visualization of protein-DNA interactions in real-time.[10][22]
-
Flow Cell Preparation: Create a microfluidic flow cell by attaching a coverslip with inlet and outlet holes to a quartz slide. The surface is functionalized with a lipid bilayer and biotinylated lipids to anchor streptavidin.
-
DNA Tethering: Prepare long DNA molecules (e.g., λ-phage DNA) with biotin (B1667282) modifications on both ends. Introduce the DNA into the flow cell, where it will be tethered at both ends to the streptavidin-coated surface.
-
Visualization: Stain the DNA with an intercalating dye (e.g., SYTOX Orange). Visualize the DNA molecules using total internal reflection fluorescence (TIRF) microscopy.
-
Protein Introduction: Introduce purified, fluorescently labeled MukBEF complex into the flow cell in a buffer containing ATP and an oxygen-scavenging system.
-
Data Acquisition: Record time-lapse movies of the fluorescently labeled protein binding to and translocating on the tethered DNA molecules. Observe the formation and growth of DNA loops.
-
Analysis: Analyze the movies to measure parameters such as protein binding events, residence times, translocation speeds (loop extrusion rates), and the stoichiometry of active complexes by observing photobleaching steps of the fluorescent labels.[19]
Implications for Drug Development
The essentiality of the MukBEF complex for bacterial viability, combined with its structural and functional divergence from eukaryotic SMC complexes, makes it an attractive target for novel antibiotic development.[2][9] Potential therapeutic strategies could include:
-
ATPase Inhibitors: Small molecules that bind to the ATP-binding pocket of MukB could lock the complex in a non-functional state, preventing chromosome condensation and segregation.
-
Interface Disruptors: Compounds designed to disrupt the critical protein-protein interactions within the MukBEF complex (e.g., MukB-MukF or MukF-MukE interfaces) could destabilize the condensin and inhibit its function.
-
DNA-Binding Antagonists: Molecules that prevent the stable association of MukBEF with DNA would directly block its primary function in chromosome organization.
The detailed structural and mechanistic understanding of MukBEF, supported by the robust in vitro assays described herein, provides a solid foundation for structure-based drug design and high-throughput screening campaigns aimed at identifying inhibitors of this vital bacterial machine.
References
- 1. The bacterial condensin MukB compacts DNA by sequestering supercoils and stabilizing topologically isolated loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MukBEF, a chromosomal organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
- 5. Crystal structure of the N-terminal domain of MukB: a protein involved in chromosome partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
- 9. The bacterial chromosome: architecture and action of bacterial SMC and SMC-like complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA sliding and loop formation by E. coli SMC complex: MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complex formation of MukB, MukE and MukF proteins involved in chromosome partitioning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of DNA capture by the MukBEF SMC complex and its inhibition by a viral DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
- 16. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MukE and MukF form two distinct high affinity complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Loop extrusion-mediated plasmid DNA cleavage by the bacterial SMC Wadjet complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. MukB colocalizes with the oriC region and is required for organization of the two Escherichia coli chromosome arms into separate cell halves - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Chromosome Segregation: An In-depth Guide to the MukBEF Complex
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial genetics, the precise segregation of chromosomes during cell division is paramount for survival. Central to this process in Escherichia coli and other bacteria is the Structural Maintenance of Chromosomes (SMC) complex, MukBEF. This molecular machine, a member of the condensin superfamily, plays a critical role in the organization, compaction, and segregation of the bacterial chromosome.[1][2] A thorough understanding of the assembly and function of the MukBEF complex, arising from the interaction of its core components—MukB, MukE, and MukF—is crucial for the development of novel antimicrobial strategies that target this essential cellular process.
This technical guide provides a comprehensive overview of the interactions between MukB, MukE, and MukF, detailing the quantitative biophysical parameters that govern the formation of the MukBEF complex. Furthermore, it offers detailed protocols for key experimental techniques used to elucidate these interactions and presents visual representations of the complex's assembly and functional pathways.
I. Quantitative Analysis of MukBEF Subunit Interactions
The formation of the functional MukBEF complex is a stepwise process governed by specific protein-protein interactions. The following tables summarize the available quantitative data on the stoichiometry and binding affinities of the individual subunits.
| Interacting Proteins | Stoichiometry | Method | Reference |
| MukF : MukE | 2 : 2 and 2 : 4 | Size Exclusion Chromatography, Analytical Ultracentrifugation | [3] |
| MukB : MukE : MukF | 4 : 4 : 2 | Single-molecule fluorescence microscopy | [4] |
| MukB : MukF | 1 : 1 (dimer to dimer) | Inferred from complex stoichiometry | [5] |
| Interaction | Dissociation Constant (Kd) | Method | Reference |
| MukE (monomer) ↔ MukE (dimer) | 18 ± 3 µM | Analytical Ultracentrifugation | [3] |
| MukF (dimer) + MukE (dimers) | High Affinity (Kd not specified) | Size Exclusion Chromatography, Analytical Ultracentrifugation | [3] |
| MukB (hinge domain) - ParC | ~0.4 - 0.5 µM | Isothermal Titration Calorimetry | [6] |
| MukB - MukF | Not explicitly reported | - | - |
II. Core Signaling and Assembly Pathway
The assembly of the MukBEF complex is a dynamic process that is crucial for its function in chromosome organization. The following diagram illustrates the key interactions and the overall architecture of the complex.
Caption: Assembly pathway of the MukBEF complex.
III. Experimental Protocols
The characterization of the MukBEF complex relies on a variety of biophysical and biochemical techniques. This section provides detailed protocols for some of the key methodologies used to study the interactions between MukB, MukE, and MukF.
A. Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
This protocol is designed to isolate and identify interacting proteins from a cell lysate.
1. Cell Growth and Lysis:
-
Grow E. coli cells expressing tagged versions of the Muk proteins (e.g., MukB-FLAG, MukF-HA) to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to remove cell debris.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody specific to the tagged protein (e.g., anti-FLAG antibody) and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer (lysis buffer with a lower concentration of detergent).
3. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-HA antibody to detect MukF).
Caption: Workflow for Co-Immunoprecipitation.
B. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
1. Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified "ligand" protein (e.g., MukF) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. Analyte Binding Measurement:
-
Prepare a series of dilutions of the purified "analyte" protein (e.g., MukE or MukB) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, in real-time. This generates a sensorgram showing association and dissociation phases.
3. Data Analysis:
-
After subtracting the response from a reference flow cell, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Caption: Workflow for Surface Plasmon Resonance.
C. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM allows for the high-resolution structural determination of macromolecular complexes in their near-native state.
1. Sample Preparation:
-
Purify the MukBEF complex to high homogeneity.
-
Apply a small volume (3-4 µL) of the purified complex to a glow-discharged EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of vitreous ice.
2. Data Collection:
-
Screen the frozen grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) of the particles at various orientations.
3. Image Processing and 3D Reconstruction:
-
Perform particle picking to select individual particle images from the micrographs.
-
Classify the 2D particle images to sort them into different conformational states or views.
-
Reconstruct a 3D map of the complex from the 2D class averages.
-
Refine the 3D map to high resolution and build an atomic model of the MukBEF complex into the density map.
Caption: Workflow for Cryo-Electron Microscopy.
IV. Conclusion and Future Directions
The MukBEF complex is a sophisticated molecular machine essential for bacterial chromosome segregation. The interactions between its subunits, MukB, MukE, and MukF, are tightly regulated to ensure its proper assembly and function. While significant progress has been made in understanding the stoichiometry and overall architecture of the complex, a complete quantitative picture of the binding affinities between all subunits remains to be fully elucidated.
For drug development professionals, the essential nature of the MukBEF complex makes it an attractive target for novel antimicrobial agents. A detailed understanding of the protein-protein interfaces and the energetics of complex formation is critical for the rational design of small molecules or peptides that can disrupt these interactions and thereby inhibit bacterial growth. Future research should focus on determining the precise dissociation constants for the MukB-MukF and MukF-MukE interactions. Furthermore, high-resolution structural studies of the entire MukBEF complex in different functional states will provide invaluable insights into its mechanism of action and pave the way for the development of targeted therapeutics.
References
- 1. Cryo-EM structure of MukBEF reveals DNA loop entrapment at chromosomal unloading sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanics of DNA bridging by bacterial condensin MukBEF in vitro and in singulo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanics of DNA bridging by bacterial condensin MukBEF in vitro and in singulo | The EMBO Journal [link.springer.com]
- 4. news-medical.net [news-medical.net]
- 5. MukBEF, a chromosomal organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of MukB in Bacterial Chromosome Segregation: Consequences of Null Mutations and Anucleate Cell Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural maintenance of chromosomes (SMC) complexes are fundamental to the organization and segregation of genetic material across all domains of life. In Escherichia coli, the MukBEF complex, with MukB as its core ATPase, serves as the functional analogue to eukaryotic condensins. This guide provides a comprehensive technical overview of the profound consequences of mukB null mutations, with a primary focus on the resulting phenotype of anucleate cell formation. We delve into the molecular functions of the MukBEF complex, present quantitative data on the phenotypic outcomes of mukB inactivation, and provide detailed experimental protocols for the study of these mutants. This document is intended to be a valuable resource for researchers investigating bacterial chromosome dynamics and for professionals in drug development targeting novel antibacterial pathways.
Introduction: The MukBEF Complex and Chromosome Architecture
The faithful segregation of chromosomes is paramount for cell viability. In bacteria, this process is orchestrated by a suite of proteins, among which the SMC complexes play a pivotal role in chromosome condensation and organization.[1] In E. coli, the MukBEF complex is essential for these processes.[2] MukB, a large homodimeric protein with a characteristic rod-and-hinge structure, forms the core of this complex.[3] It possesses DNA binding and ATPase activities, which are crucial for its function.[3][4] MukB associates with two accessory proteins, MukE and MukF, to form the functional MukBEF complex, which is indispensable for proper chromosome partitioning.[2][5]
Mutations in any of the muk genes (mukB, mukE, or mukF) lead to a cascade of severe phenotypic defects, underscoring the complex's central role in cell cycle progression.[6][7] These mutants exhibit temperature-sensitive growth, chromosome decondensation, and, most strikingly, a high frequency of anucleate cell formation, where cell division yields a daughter cell completely lacking a chromosome.[6][7][8] This guide will explore the molecular basis of these consequences and the experimental approaches to their study.
Consequences of mukB Null Mutations
The absence of a functional MukB protein disrupts the higher-order organization of the bacterial chromosome, leading to a failure in the proper segregation of sister chromatids following replication. This results in a number of observable and quantifiable phenotypes.
Anucleate Cell Formation
The most prominent phenotype of mukB null mutants is the production of anucleate cells.[8][9] Following cell division, one daughter cell receives both chromosomes, while the other is an empty cytoplasm devoid of genetic material.[10] This aberrant segregation is a direct consequence of the failure to properly condense and position the chromosomes before septation.[6]
Chromosome Decondensation and Disorganization
In wild-type cells, the bacterial chromosome, or nucleoid, is a compact, organized structure. In mukB null mutants, the nucleoid is decondensed and often appears disorganized, spanning the entire length of the cell.[6][11] This altered morphology is a direct reflection of MukB's role in chromosome condensation.[12] The two chromosome arms, which normally occupy distinct cell halves, fail to separate in mukB mutants and instead extend from pole to pole.[11]
Temperature-Sensitive Growth
mukB null mutants are viable at lower temperatures (e.g., 22-23°C) but are unable to form colonies at higher temperatures (e.g., 37-42°C).[7][9][13] This temperature sensitivity is likely due to an exacerbation of the chromosome segregation defects at higher growth rates, leading to lethal events such as "chromosome guillotining" by the closing septum.[7]
Hypersensitivity to DNA Gyrase Inhibitors
mukB null mutants exhibit hypersensitivity to DNA gyrase inhibitors such as novobiocin (B609625).[7][13] This suggests a functional interplay between the MukBEF complex and DNA topoisomerases in maintaining proper chromosome topology and condensation.[6] Mutations that increase negative supercoiling can partially suppress the mukB phenotype.[14]
Quantitative Analysis of mukB Null Mutant Phenotypes
The phenotypic consequences of mukB deletion can be quantified to assess the severity of the defects and the effects of genetic suppressors.
| Phenotype | Wild-Type | ΔmukB Mutant | ΔmukBtopA10 Suppressor Mutant | Reference(s) |
| Anucleate Cell Frequency (%) | ~0.3 | ~12 | ~1 | [15] |
| Temperature Sensitivity | Viable at 42°C | Inviable at 37°C/42°C | Partially restored growth at 37°C | [7][13][15] |
| Filamentous Cell Frequency (%) | Low | 4-10 | Suppressed | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize mukB null mutants.
Construction of a mukB Null Mutant
Objective: To create a strain with a complete deletion of the mukB gene.
Methodology: Gene deletion is typically achieved through homologous recombination, often employing lambda Red recombinase-mediated techniques.
-
Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the mukB gene and 3' ends that anneal to a selectable antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance).
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.
-
Transformation: Introduce the purified PCR product into an E. coli strain expressing the lambda Red recombinase system (e.g., from plasmid pKD46).
-
Selection: Plate the transformed cells on media containing the appropriate antibiotic to select for recombinants.
-
Verification: Confirm the deletion of the mukB gene by PCR using primers that flank the gene locus and by assessing the resulting phenotype (e.g., temperature sensitivity).
Quantification of Anucleate Cells by Fluorescence Microscopy
Objective: To determine the frequency of anucleate cells in a bacterial population.
Methodology: This protocol utilizes the DNA-intercalating dye 4',6-diamidino-2-phenylindole (DAPI) to visualize nucleoids.
-
Cell Culture: Grow wild-type and mukB mutant strains in appropriate media (e.g., Luria-Bertani broth) at a permissive temperature (e.g., 22°C or 23°C) to mid-exponential phase.[16]
-
Fixation (Optional but recommended for preserving morphology): Fix the cells by adding formaldehyde (B43269) to a final concentration of 2.5% and incubating for 30 minutes at room temperature, followed by washing with phosphate-buffered saline (PBS).
-
Staining: Pellet the cells and resuspend them in PBS containing DAPI (final concentration of 1-2 µg/mL). Incubate in the dark for 15-30 minutes.
-
Microscopy: Mount a small volume of the stained cell suspension on a microscope slide with a coverslip. Visualize the cells using a fluorescence microscope equipped with a DAPI filter set.
-
Quantification: Capture images of multiple fields of view. Count the total number of cells and the number of cells that lack any visible DAPI-stained nucleoid. Calculate the percentage of anucleate cells.[15]
Analysis of Nucleoid Morphology
Objective: To observe the changes in chromosome condensation and organization.
Methodology: Similar to the anucleate cell quantification protocol, but with a focus on the appearance of the nucleoids.
-
Sample Preparation: Prepare and stain cells with DAPI as described in Protocol 4.2.
-
Microscopy: Using a high-resolution fluorescence microscope, observe and capture images of the nucleoids in both wild-type and mukB mutant cells.
-
Analysis: Compare the morphology of the nucleoids. In wild-type cells, expect to see discrete, well-defined nucleoids. In mukB mutants, observe decondensed, irregularly shaped nucleoids that may span the length of the cell.
Signaling Pathways and Molecular Interactions
The function of the MukBEF complex is integrated with other cellular processes, particularly DNA replication and topoisomerase activity.
The MukBEF Functional Pathway
The MukBEF complex is believed to function by actively organizing the chromosome. MukB dimers, in conjunction with MukE and MukF, form a complex that can bridge distant DNA segments, effectively condensing the chromosome. This activity is ATP-dependent.
Caption: The assembly and function of the MukBEF complex in chromosome organization.
Experimental Workflow for Phenotypic Analysis of mukB Mutants
This workflow outlines the key steps in characterizing a mukB null mutant.
Caption: A typical experimental workflow for characterizing mukB null mutants.
Genetic Interactions of mukB
The phenotype of mukB null mutants can be modulated by mutations in other genes, revealing important functional relationships.
Caption: Genetic suppression of the mukB null phenotype by mutations in topA and seqA.
Implications for Drug Development
The essentiality of the MukBEF complex for bacterial viability, particularly at physiological temperatures, makes it an attractive target for the development of novel antimicrobial agents. Its absence in eukaryotes presents a potential for high specificity. Inhibitors of MukB's ATPase activity or its interaction with DNA or other components of the complex could represent a new class of antibiotics. The hypersensitivity of mukB mutants to existing drugs like novobiocin also suggests potential for synergistic therapeutic strategies.
Conclusion
The study of mukB null mutants has been instrumental in elucidating the mechanisms of bacterial chromosome organization and segregation. The dramatic phenotype of anucleate cell formation serves as a stark indicator of the critical role of the MukBEF complex. A thorough understanding of the molecular consequences of MukB inactivation, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of bacterial cell biology and for the rational design of new antibacterial therapies.
References
- 1. SMC complexes in bacterial chromosome condensation and segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Mutants Suppressing Novobiocin Hypersensitivity of a mukB Null Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MukBEF, a chromosomal organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosome partitioning in Escherichia coli: novel mutants producing anucleate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MukB colocalizes with the oriC region and is required for organization of the two Escherichia coli chromosome arms into separate cell halves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMC proteins in bacteria: condensation motors for chromosome segregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of chromosome segregation defects of Escherichia coli muk mutants by mutations in topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight and Amino Acid Sequence Analysis of the MukB Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular and biochemical properties of the MukB protein, a key component of the bacterial chromosome partitioning machinery. Particular emphasis is placed on its molecular weight, amino acid sequence, and the experimental methodologies used for its characterization.
Introduction to MukB
MukB is a large, homodimeric protein found in Escherichia coli and other bacteria that plays a crucial role in chromosome condensation and segregation.[1][2] It is a member of the Structural Maintenance of Chromosomes (SMC) protein family, which is characterized by a conserved domain architecture.[3][4][5][6] The proper functioning of MukB is essential for the faithful partitioning of chromosomes into daughter cells during cell division.[1][7] Dysfunctional MukB leads to the production of anucleate cells, highlighting its importance in bacterial viability.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the E. coli K-12 strain this compound.
| Parameter | Value | Source |
| Calculated Molecular Weight | 176,826 Da (~177 kDa) | [1][8] |
| Experimentally Determined Molecular Weight | ~180 kDa | [1][8] |
| Amino Acid Count | 1534 | [1][8] |
| Alternative Amino Acid Count | 1486 | [9][10][11] |
Note: The discrepancy in amino acid count may be due to different annotations or strain variations. The 1534 amino acid length is derived from the nucleotide sequence of the mukB gene.[1][8]
Amino Acid Sequence and Domain Organization
The this compound has a distinct multi-domain structure, which is characteristic of SMC proteins.[1][3] This architecture is fundamental to its function in DNA binding and manipulation.
The domains are organized as follows:
-
N-Terminal Globular Domain: Contains a Walker A ATP-binding motif, essential for the protein's ATPase activity.[2][6]
-
Coiled-Coil Region I: A long alpha-helical region that forms a rod-like structure.
-
Hinge Domain: A flexible region that facilitates the dimerization of MukB monomers.[6]
-
Coiled-Coil Region II: Another extended alpha-helical region.
-
C-Terminal Globular Domain: Contains a Walker B ATP-binding motif and contributes to the formation of a complete ATPase head domain with the N-terminal domain.[1][6]
The dimerization of two MukB monomers via their hinge domains results in a V-shaped molecule with two long coiled-coil arms.[6]
Experimental Protocols
This section details the methodologies for the key experiments cited in the analysis of MukB.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight.[5][12]
-
Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge.[5][13] The migration of the protein-SDS complexes through the polyacrylamide gel is then primarily dependent on their size.[5][13]
-
Sample Preparation:
-
Mix the purified this compound sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).
-
Heat the sample at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.[13]
-
-
Electrophoresis:
-
Prepare a polyacrylamide gel with a concentration suitable for resolving high molecular weight proteins (e.g., a 7.5% or a gradient 4-15% gel).[12]
-
Load the denatured MukB sample and a set of pre-stained molecular weight markers into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[13]
-
Destain the gel to reduce background staining.
-
Determine the relative migration distance (Rf) of the MukB band and the molecular weight standards.[14]
-
Plot a standard curve of the logarithm of the molecular weight of the standards versus their Rf values.
-
Estimate the molecular weight of MukB by interpolating its Rf value on the standard curve.[14][15]
-
Mass spectrometry is a powerful technique for determining the amino acid sequence of a protein.
-
Principle: The protein is enzymatically digested into smaller peptides.[3] These peptides are then ionized and their mass-to-charge ratios are measured.[16] Further fragmentation of the peptides (tandem mass spectrometry) allows for the determination of their amino acid sequence.[16]
-
Protocol:
-
In-gel Digestion:
-
Excise the MukB band from an SDS-PAGE gel.
-
Destain the gel piece.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the protein overnight with a protease such as trypsin.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel piece.
-
Desalt and concentrate the peptides using a C18 ZipTip or similar reversed-phase chromatography method.[17]
-
-
Mass Spectrometry:
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[16]
-
Alternatively, for novel proteins, de novo sequencing can be performed by interpreting the mass differences between fragment ions in the MS/MS spectra.[3][16]
-
-
Co-IP is used to identify proteins that interact with a protein of interest.
-
Principle: An antibody specific to the "bait" protein (e.g., MukB) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be precipitated.[18][19][20]
-
Protocol:
-
Cell Lysis:
-
Harvest E. coli cells expressing the proteins of interest.
-
Resuspend the cell pellet in a cold lysis buffer containing protease inhibitors.[2]
-
Lyse the cells by sonication or other appropriate methods.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.[18]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected interacting partners (e.g., MukE, MukF).
-
-
Visualizations
Caption: Workflow for the molecular analysis of the this compound.
References
- 1. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. Mass Spectrometry-Based De Novo Protein Sequencing Steps | BTP Biotechnology [en.biotech-pack.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Molecular Weight of Protein by SDS PAGE | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. bork.embl.de [bork.embl.de]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. iitg.ac.in [iitg.ac.in]
- 13. sga.profnit.org.br [sga.profnit.org.br]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bio-rad.com [bio-rad.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
The Genesis of a Chromosomal Guardian: Initial Discovery and Characterization of the mukB Gene
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery of the mukB gene in Escherichia coli marked a pivotal moment in our understanding of bacterial chromosome dynamics and cell division. This technical guide provides an in-depth exploration of the initial discovery and characterization of mukB, a gene encoding a crucial component of the bacterial chromosome segregation machinery. We delve into the seminal experiments that first identified the mukB mutant phenotype, the subsequent mapping and sequencing of the gene, and the initial biochemical characterization of the MukB protein. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research on this important bacterial protein. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to offer a thorough and practical resource.
Introduction
The faithful segregation of genetic material is a fundamental process for all life. In bacteria, this process is remarkably efficient, ensuring that each daughter cell receives a complete copy of the chromosome. The discovery of the mukB gene provided one of the first critical insights into the molecular machinery governing this process in E. coli. The product of this gene, MukB, was the first identified member of the Structural Maintenance of Chromosomes (SMC) protein family in bacteria, a family of proteins now known to be universally conserved and essential for chromosome organization and dynamics in all domains of life.[1]
This guide will revisit the foundational studies that brought mukB to light, providing a detailed account of the experimental journey from the initial observation of a curious mutant phenotype to the characterization of a novel protein with a critical role in cell division.
The Initial Discovery: Isolation of the mukB Mutant
The story of mukB begins with the isolation of an E. coli mutant exhibiting a distinct and informative phenotype. Researchers identified a temperature-sensitive mutant that, even at permissive low temperatures, produced a significant number of normal-sized anucleate cells.[2][3][4][5][6] This observation strongly suggested a defect in the process of chromosome partitioning, where replicated chromosomes fail to properly segregate into daughter cells.
Mutant Phenotype
The key characteristics of the initial mukB mutant are summarized in the table below.
| Phenotypic Characteristic | Observation in mukB Mutant | Wild-Type Control | Reference |
| Anucleate Cell Formation | Spontaneous production of normal-sized anucleate cells at low temperature. | Rare occurrence of anucleate cells. | [2][3][4][5][6] |
| Temperature Sensitivity | Inability to form colonies at high temperatures. | Normal colony formation at high temperatures. | [2][3][4] |
| Nucleoid Morphology | Irregularly distributed nucleoids along elongated cells at high temperature. | Well-defined, centrally located nucleoids. | [2][4][6] |
Experimental Protocol: Mutant Isolation
While the precise, step-by-step protocol for the initial mutant screen is detailed in the original publication by Niki et al. (1991), the general approach involved the following key steps:
-
Mutagenesis: A culture of wild-type E. coli was treated with a mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, NTG) to induce random mutations in the bacterial genome.
-
Screening for Temperature Sensitivity: The mutagenized cells were plated and incubated at a permissive (low) temperature to allow all cells to form colonies. These colonies were then replica-plated to a high temperature. Colonies that failed to grow at the high temperature were selected as temperature-sensitive mutants.
-
Microscopic Examination for Anucleate Cell Formation: The temperature-sensitive mutants were then grown in liquid culture at the permissive temperature and examined under a microscope using a DNA-specific stain (such as DAPI). Mutants that showed a high frequency of anucleate cells were selected for further study.
Genetic and Molecular Characterization of mukB
Following the identification of the mutant, the next crucial steps were to locate the responsible gene on the chromosome and to determine its DNA sequence.
Gene Mapping
The mukB gene was mapped to 21 minutes on the E. coli chromosome.[2][3][4] This was achieved through standard genetic mapping techniques of the time, which likely involved:
-
Conjugation Mapping: Transferring chromosomal DNA from a wild-type Hfr strain to the mukB mutant and selecting for recombinants that had regained the wild-type phenotype. The time of entry of the wild-type allele would indicate its approximate location on the chromosome.
-
Transduction Mapping: Using a bacteriophage (such as P1) to transfer small fragments of the chromosome from a wild-type strain to the mukB mutant. The frequency of co-transduction with known genetic markers in the 21-minute region would allow for a more precise localization of the gene.
Gene Cloning and Sequencing
Once the approximate location of mukB was known, the gene was cloned and its nucleotide sequence was determined. This process would have involved:
-
Creation of a Genomic Library: Chromosomal DNA from wild-type E. coli was fragmented and inserted into a plasmid vector to create a library of plasmids, each containing a different piece of the bacterial genome.
-
Complementation: The plasmid library was transformed into the mukB mutant. Transformants that were able to grow at the non-permissive high temperature were selected. The plasmid from these complemented mutants was then isolated, as it was expected to contain the wild-type mukB gene.
-
Sequencing: The DNA sequence of the insert in the complementing plasmid was determined.
The this compound
The nucleotide sequence of the mukB gene revealed a large open reading frame encoding a protein of approximately 177 kDa.[2][3][4][6] Bioinformatic analysis of the deduced amino acid sequence predicted a protein with several distinct domains:
-
N-terminal globular domain: Containing a nucleotide-binding sequence.[2][3][4]
-
Central region: Comprising two alpha-helical coiled-coil domains separated by a globular domain.[2][3][4]
-
C-terminal globular domain: Rich in cysteine, arginine, and lysine (B10760008) residues.[2][3][4]
This predicted structure was later confirmed by biochemical studies.
Biochemical Characterization of the this compound
The cloning of the mukB gene paved the way for the purification and biochemical characterization of the this compound, providing the first insights into its molecular function.
Purification of MukB
The this compound was purified from E. coli strains overexpressing the gene. A typical purification protocol would involve:
-
Cell Lysis: Breaking open the E. coli cells to release the cellular contents.
-
Centrifugation: Separating the soluble proteins from cell debris.
-
Column Chromatography: Using a series of chromatography steps to separate MukB from other proteins based on its size, charge, and affinity for specific ligands. This often included DNA-cellulose column chromatography, which demonstrated MukB's affinity for DNA.[7][8]
Molecular Architecture and Activities
Biochemical and structural studies revealed several key features of the this compound:
-
Homodimerization: MukB functions as a homodimer, forming a characteristic V-shaped or rod-and-hinge structure.[7][8][9] The dimerization is mediated by the hinge domain, which separates the long coiled-coil regions.[9]
-
DNA Binding: MukB was shown to possess DNA binding activity through experiments such as chromatography on DNA-cellulose columns and gel retardation assays.[7][8]
-
ATP/GTP Binding and Hydrolysis: Photoaffinity cross-linking experiments demonstrated that MukB binds to ATP and GTP.[7][8] It was later shown to have ATPase activity.[9]
| Biochemical Property | Experimental Evidence | Reference |
| Dimeric State | Gel filtration chromatography, electron microscopy | [7][8] |
| DNA Binding | DNA-cellulose chromatography, gel retardation assay | [7][8] |
| Nucleotide Binding | Photoaffinity cross-linking with ATP and GTP | [7][8] |
The MukBEF Complex and Interaction with Topoisomerase IV
Further research revealed that MukB does not act alone but is part of a larger protein complex, and its function is intertwined with other key cellular enzymes.
The MukBEF Complex
Two additional genes, mukE and mukF, were identified in the same operon as mukB.[10] Null mutants of mukE and mukF exhibited the same phenotype as mukB null mutants, namely temperature sensitivity and the production of anucleate cells.[10] This indicated that MukE and MukF are also essential for chromosome partitioning and likely function together with MukB. Indeed, subsequent studies confirmed that MukB, MukE, and MukF form a stable complex, now known as the MukBEF complex.[1]
Interaction with Topoisomerase IV
A functional link between the MukBEF complex and another crucial enzyme in chromosome maintenance, topoisomerase IV, was discovered. Mutations in the topA gene, which encodes topoisomerase I, were found to suppress the temperature-sensitive phenotype and the formation of anucleate cells in mukB mutants. This genetic interaction suggested a functional relationship between MukB and DNA topology. Later studies demonstrated a direct physical interaction between MukB and the ParC subunit of topoisomerase IV.[1] This interaction is crucial for the proper condensation and segregation of the bacterial chromosome.
Conclusion
The initial discovery and characterization of the mukB gene was a landmark achievement in the field of bacterial cell biology. The journey from the identification of a mutant with a chromosome segregation defect to the biochemical characterization of a large, multi-domain protein laid the groundwork for our current understanding of bacterial chromosome dynamics. The this compound, as the first identified bacterial SMC protein, has become a paradigm for studying chromosome organization and segregation in prokaryotes. The foundational research detailed in this guide not only elucidated the function of a single, critical gene but also opened up a new field of inquiry into the complex molecular machines that ensure the faithful inheritance of genetic information in bacteria. This knowledge continues to be of paramount importance for basic research and for the development of novel antimicrobial strategies targeting essential cellular processes.
References
- 1. Cryo-EM structure of MukBEF reveals DNA loop entrapment at chromosomal unloading sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emboj.embopress.org [emboj.embopress.org]
- 3. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of two new genes, mukE and mukF, involved in chromosome partitioning in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the MukB-topoisomerase IV interaction and its functional implications in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MukBEF, a chromosomal organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directional loading mechanism is used by SMC complex to capture and ingest DNA - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for Cloning and Overexpression of the Full-Length mukB Gene in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mukB gene in Escherichia coli encodes a large, 177 kDa protein that is a core component of the bacterial condensin complex, MukBEF.[1] This complex plays a crucial role in chromosome organization, segregation, and maintenance of chromosome architecture.[2][3][4][5][6] MukB, in conjunction with MukE and MukF, forms a complex that is essential for the proper partitioning of chromosomes into daughter cells. Dysfunctional MukB leads to the production of anucleate cells, highlighting its importance in bacterial viability.[1][7] The study of MukB is critical for understanding bacterial cell division and for the development of novel antimicrobial agents targeting this essential process.
These application notes provide detailed protocols for the cloning of the full-length E. coli mukB gene into an expression vector, subsequent overexpression in E. coli, and purification of the recombinant MukB protein.
Data Presentation
Table 1: Optimization of MukB Overexpression Conditions
| Parameter | Condition 1 (High Yield) | Condition 2 (High Solubility) | Condition 3 (Rapid Expression) |
| Host Strain | E. coli BL21(DE3) | E. coli BL21(DE3) pLysS | E. coli BL21(DE3) |
| Expression Vector | pET-28a(+) with N-terminal His-tag | pET-28a(+) with N-terminal His-tag | pET-28a(+) with N-terminal His-tag |
| Growth Medium | Terrific Broth (TB) | Luria-Bertani (LB) Broth | Luria-Bertani (LB) Broth |
| Induction OD₆₀₀ | 0.6 - 0.8 | 0.4 - 0.6 | 0.6 - 0.8 |
| Inducer (IPTG) | 0.5 - 1.0 mM | 0.1 - 0.4 mM | 1.0 mM |
| Induction Temp. | 18-25°C | 16-20°C | 37°C |
| Induction Time | 12-16 hours (overnight) | 16-24 hours (overnight) | 3-4 hours |
| Expected Yield | 20-50 mg/L of culture | 10-30 mg/L of culture | 15-40 mg/L of culture |
| Solubility | Moderate to High | High | Low to Moderate |
Table 2: Purification of His-tagged this compound
| Purification Step | Buffer Component | Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduce non-specific binding | |
| Imidazole | 10-20 mM | Reduce non-specific binding | |
| Glycerol | 10% (v/v) | Protein stabilization | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Wash Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 300-500 mM | Remove non-specific binders | |
| Imidazole | 20-50 mM | Remove weakly bound proteins | |
| Elution Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 150-300 mM | Maintain protein solubility | |
| Imidazole | 250-500 mM | Elute His-tagged protein |
Experimental Protocols
Protocol 1: Cloning of Full-Length mukB Gene into pET-28a(+)
This protocol describes a representative method for cloning the full-length mukB gene (approximately 4.5 kb) from E. coli K-12 genomic DNA into the pET-28a(+) expression vector using restriction enzyme digestion.
1.1. Primer Design and PCR Amplification:
-
Design forward and reverse primers to amplify the entire coding sequence of the mukB gene.
-
Incorporate restriction sites for enzymes such as NdeI and XhoI into the 5' ends of the forward and reverse primers, respectively. These sites should be compatible with the multiple cloning site of the pET-28a(+) vector.
-
Add a 6-8 nucleotide leader sequence upstream of the restriction site to ensure efficient digestion.
-
Forward Primer Example (NdeI): 5' - GATATCATATG ATGAAAAAATTACGTGAAATT - 3' (CATATG is the NdeI site)
-
Reverse Primer Example (XhoI): 5' - GATATCTCGAG TTAGTTTTTCAGCTTTTGC - 3' (CTCGAG is the XhoI site)
-
Perform PCR using a high-fidelity DNA polymerase to amplify the mukB gene from E. coli K-12 genomic DNA.
-
Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size (~4.5 kb).
-
Purify the PCR product using a PCR purification kit.
1.2. Restriction Digest:
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Set up the digestion reactions according to the enzyme manufacturer's protocol. A typical reaction includes DNA, 10X reaction buffer, the restriction enzymes, and nuclease-free water.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Purify the digested vector and insert by gel electrophoresis on a 1% agarose gel, followed by gel extraction.
1.3. Ligation:
-
Set up a ligation reaction to insert the digested mukB gene into the digested pET-28a(+) vector.
-
Use a molar ratio of insert to vector of 3:1.
-
The ligation reaction typically contains the digested vector, digested insert, T4 DNA ligase, and 10X T4 DNA ligase buffer.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation:
-
Transform competent E. coli DH5α cells with the ligation product.
-
Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL), the selection marker for pET-28a(+).
-
Incubate the plates at 37°C overnight.
1.5. Verification of Clones:
-
Select several colonies and grow them overnight in LB broth with kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the mukB insert by restriction digestion of the purified plasmid with NdeI and XhoI.
-
Confirm the correct sequence and orientation of the insert by DNA sequencing.
Protocol 2: Overexpression and Purification of His-tagged MukB
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a(+)-mukB plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).
-
Incubate at 37°C overnight.
2.2. Protein Expression:
-
Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of Terrific Broth (for higher yield) or LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C for improved solubility).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 12-16 hours with shaking.
2.3. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 2).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
2.4. Affinity Chromatography Purification:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (see Table 2) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer (see Table 2).
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing pure MukB.
2.5. Protein Concentration and Storage:
-
Pool the fractions containing pure MukB.
-
If necessary, concentrate the protein using a centrifugal filter device.
-
Dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: Experimental workflow for cloning and overexpression of MukB.
Caption: Role of MukBEF in E. coli chromosome segregation.
References
- 1. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. addgene.org [addgene.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. neb.com [neb.com]
- 7. Engineering Escherichia coli BL21(DE3) Derivative Strains To Minimize E. coli Protein Contamination after Purification by Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant MukB Protein Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of recombinant E. coli MukB protein. MukB is a bacterial condensin essential for chromosome condensation, segregation, and cell cycle progression, making it a key target for novel antibiotic development.[1] This protocol outlines a robust method for obtaining high-purity, active MukB suitable for structural and functional studies.
Introduction
The mukB gene product is a large, homodimeric protein that forms a V-shaped structure with a central hinge and globular head and tail domains.[1][2][3] It functions as part of the MukBEF complex, which is crucial for the proper partitioning of chromosomes during cell division.[4][5] MukB exhibits DNA binding and ATP/GTP binding activities, which are central to its role in organizing and compacting chromosomal DNA.[2][3] Understanding the biochemical activities of MukB is critical for elucidating the mechanisms of bacterial chromosome segregation and for the development of inhibitors that could serve as novel antibacterial agents. This protocol describes the expression of His-tagged MukB in E. coli and its subsequent purification using a multi-step chromatography process.
Data Presentation
Table 1: Expected Yield and Purity of Recombinant this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 45 | ~3 | 100 |
| IMAC (Ni-NTA) | 50 | 40 | ~80 | 89 |
| Ion Exchange (Anion) | 15 | 13.5 | ~90 | 30 |
| Size Exclusion | 10 | 9.5 | >95 | 21 |
Note: Values are representative and may vary depending on expression levels and optimization of purification steps.
Experimental Protocols
Expression of Recombinant His-tagged MukB
This protocol is optimized for the expression of N-terminally His-tagged MukB in E. coli BL21(DE3) cells.
Materials:
-
pET expression vector containing the His-tagged mukB gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Ampicillin (B1664943) (100 mg/mL stock)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
Protocol:
-
Transform the pET-MukB plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6][7]
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[7]
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis and Lysate Clarification
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme)
-
Sonicator
-
High-speed centrifuge
Protocol:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow for lysozyme (B549824) activity.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound.
Purification of Recombinant MukB
This purification strategy employs a three-step chromatography process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion Exchange Chromatography (IEX) and Size Exclusion Chromatography (SEC).
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA Agarose resin
-
IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)
-
IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)
Protocol:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5-10 CV of IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified MukB.
Step 2: Ion Exchange Chromatography (IEX)
Materials:
-
Anion exchange column (e.g., Mono Q or Q Sepharose)
-
IEX Buffer A (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol)
-
IEX Buffer B (50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 5% glycerol)
Protocol:
-
Dialyze or buffer exchange the pooled fractions from the IMAC step into IEX Buffer A to reduce the imidazole and salt concentration.
-
Equilibrate the anion exchange column with IEX Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with IEX Buffer A until the baseline is stable.
-
Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure MukB.
Step 3: Size Exclusion Chromatography (SEC)
Materials:
-
Size exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-400)[2]
-
SEC Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol)
Protocol:
-
Concentrate the pooled fractions from the IEX step to a suitable volume (typically 1-2% of the column volume).[8]
-
Equilibrate the size exclusion column with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing highly pure MukB.
-
Determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm), aliquot, and store at -80°C.
Visualizations
MukB Purification Workflow
Caption: Workflow for the purification of recombinant this compound.
MukBEF Complex and DNA Interaction
Caption: Interaction of the MukBEF complex with DNA and Topoisomerase IV.
References
- 1. uniprot.org [uniprot.org]
- 2. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex formation of MukB, MukE and MukF proteins involved in chromosome partitioning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Cloning, optimization of induction conditions and purification of Mycobacterium tuberculosis Rv1733c protein expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols for X-ray Crystallography of the MukB N-terminal Domain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the X-ray crystallography of the N-terminal domain of MukB, a crucial protein involved in chromosome partitioning in Escherichia coli.[1] The methodologies outlined below cover protein expression, purification, crystallization, and X-ray data collection, compiled from established research.
Protein Expression and Purification
The successful crystallization of the MukB N-terminal domain hinges on obtaining a high-yield, pure, and stable protein sample. The following protocol is based on the methods described for the expression and purification of the E. coli MukB N-terminal domain (residues 1-227).[1][2]
Experimental Protocol: Expression and Purification
-
Gene Cloning and Expression Vector:
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[3][4]
-
Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3][4][5]
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM.[3][5]
-
The culture is then incubated for an additional 16 hours at a reduced temperature, such as 16-20°C, to enhance protein solubility.[3][5]
-
-
Cell Lysis and Clarification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 5 mM β-mercaptoethanol).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified supernatant containing the His-tagged MukB N-terminal domain is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[6]
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing the MukB N-terminal domain are pooled and concentrated.
-
The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) pre-equilibrated with a final buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT).[3]
-
Fractions corresponding to the monomeric protein are collected.
-
-
Protein Purity and Concentration:
Data Presentation: Purification Summary
| Step | Buffer Composition | Key Parameters |
| Lysis | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol | Sonication on ice |
| Affinity Chromatography | Lysis, Wash (20-40 mM imidazole), and Elution (250-500 mM imidazole) buffers | Ni-NTA resin |
| Size-Exclusion Chromatography | 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT | Superdex 75 column |
| Final Protein | In size-exclusion buffer | Concentrated to 2-15 mg/ml |
Crystallization
Obtaining high-quality crystals is a critical and often empirical step in X-ray crystallography.[8] The following protocols are based on successful crystallization of the MukB N-terminal domain.
Experimental Protocol: Crystallization
-
Crystallization Method:
-
Crystallization Screening:
-
Optimized Crystallization Condition:
Data Presentation: Crystallization Conditions
| Parameter | Value/Condition |
| Protein Construct | MukB N-terminal domain (residues 1-227) |
| Protein Concentration | 14.7 mg/ml |
| Method | Sitting-drop vapor diffusion |
| Reservoir Solution | 100 mM Tris-HCl pH 7.26, 200 mM MgCl2, 20% PEG 3350, 5% glycerol |
| Temperature | 4°C |
X-ray Data Collection
Once suitable crystals are obtained, they need to be cryo-protected and subjected to X-ray diffraction to collect data.
Experimental Protocol: Data Collection
-
Cryo-protection:
-
Before flash-cooling in liquid nitrogen, crystals are briefly soaked in a cryoprotectant solution to prevent ice formation.[10][11]
-
A common cryoprotectant solution is the mother liquor supplemented with an additional cryoprotectant agent. For the MukB N-terminal domain, the mother liquor was supplemented with 20% glycerol.[7]
-
-
Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer in a cryo-stream (typically at 100 K).
-
X-ray diffraction data are collected using a synchrotron beamline equipped with a suitable detector.[7] The structure of the N-terminal domain of MukB was solved using multiple anomalous dispersion (MAD) and refined to 2.2 Å resolution.[1]
-
Data Presentation: Data Collection Statistics
| Parameter | Value |
| Resolution | 2.2 Å |
| Wavelength | 0.91814 Å |
| Detector | PILATUS |
| Cryoprotectant | Mother liquor + 20% glycerol |
Mandatory Visualizations
Experimental Workflow for MukB N-terminal Domain Crystallography
Caption: Experimental workflow for X-ray crystallography of the MukB N-terminal domain.
Domain Organization of the this compound
Caption: Domain architecture of the full-length this compound.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful expression, purification, and crystallization of the MukB N-terminal domain for structural studies. The detailed methodologies, from cloning to data collection, offer a solid foundation for researchers aiming to elucidate the atomic structure of this essential component of the bacterial chromosome partitioning machinery. The provided workflow and domain organization diagrams serve as visual aids to better understand the experimental process and the protein's functional regions. Adherence to these protocols, coupled with careful optimization, will significantly enhance the likelihood of obtaining high-quality crystals suitable for X-ray diffraction analysis.
References
- 1. Crystal structure of the N-terminal domain of MukB: a protein involved in chromosome partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Expression, purification and crystallization of the N-terminal Solanaceae domain of the Sw-5b NLR immune receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, purification and preliminary crystallographic analysis of the N-terminal domain of Trypanosoma brucei BILBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification, crystallization and crystallographic analysis of the N-terminal domain of translocated intimin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface-mutagenesis strategies to enable structural biology crystallization platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 11. mdpi.com [mdpi.com]
Application of Co-immunoprecipitation Assays for Studying MukB Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context. This method is particularly valuable for elucidating the composition and dynamics of protein complexes. In the bacterium Escherichia coli, the Structural Maintenance of Chromosomes (SMC) protein, MukB, plays a crucial role in chromosome condensation and segregation. Understanding the network of proteins that interact with MukB is essential for deciphering the molecular mechanisms of bacterial chromosome dynamics, a potential target for novel antimicrobial agents.
Co-IP assays, often coupled with mass spectrometry (MS), have been instrumental in identifying key interaction partners of MukB. These studies have revealed that MukB functions as part of a larger condensin complex, MukBEF, and also interacts with other essential cellular machinery, such as topoisomerase IV.[1][2]
Key Interaction Partners of MukB Identified through Affinity Purification and Co-IP:
-
MukF: A kleisin subunit that is indispensable for the interaction between MukB and MukE. MukF itself can associate with MukB even in the absence of MukE.[1]
-
MukE: This protein binds to the C-terminal globular domain of MukB, an interaction that is dependent on the presence of MukF.[1] The MukBEF complex has a stoichiometry of 2:2:2 (MukB:MukE:MukF).[3]
-
Topoisomerase IV (ParC and ParE subunits): Affinity purification coupled with mass spectrometry has demonstrated a direct physical interaction between the dimerization domain of MukB and the C-terminal domain of the ParC subunit of topoisomerase IV.[2] This interaction is crucial for the proper function of both proteins in chromosome segregation.
-
Acyl Carrier Protein (ACP): ACP has been observed to co-purify with MukB, suggesting a potential interaction.[4][5]
The study of these interactions through Co-IP provides valuable insights into the assembly and function of the bacterial condensin complex and its coordination with other cellular processes. These findings are critical for understanding bacterial cell division and for the development of targeted therapeutic strategies.
Quantitative Data Summary
While detailed quantitative data such as binding affinities from Co-IP experiments are not extensively reported in the literature, the stoichiometry of the core MukBEF complex has been determined. The functional significance of these interactions has been primarily established through genetic and biochemical assays following their initial identification by affinity purification methods.
| Bait Protein | Interacting Protein(s) | Method of Identification | Stoichiometry/Interaction Details | Functional Significance | Reference |
| MukB | MukF, MukE | Co-immunoprecipitation, Sucrose Gradient Sedimentation | MukF and MukE bind to the C-terminal globular domain of MukB. MukF is essential for the MukB-MukE interaction. The functional complex has a 2:2:2 stoichiometry (MukB:MukE:MukF). | Essential for the formation of the functional MukBEF condensin complex required for chromosome partitioning.[1][3] | [1][3] |
| MukB-GFP | ParC (Topoisomerase IV) | Affinity Purification-Mass Spectrometry | Direct physical interaction between the MukB dimerization domain and the C-terminal domain of ParC. | Links the condensin complex with the decatenating activity of Topoisomerase IV, crucial for resolving sister chromatids.[2] | [2] |
| MukB | Acyl Carrier Protein (ACP) | Co-purification | Co-purified with MukB during purification procedures. | The precise functional role of this interaction is still under investigation. | [4][5] |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of MukB and its interacting partners from E. coli, synthesized from methodologies described in the literature.[2][6]
Protocol 1: In Vivo Cross-linking and Co-immunoprecipitation of MukB-interacting Proteins
This protocol is designed for the immunoprecipitation of a tagged MukB protein (e.g., MukB-GFP) expressed under its native promoter to identify interacting proteins.[2]
Materials:
-
E. coli strain expressing MukB-GFP (e.g., KAT1) and a wild-type control strain (e.g., W3110).[2]
-
Luria-Bertani (LB) medium.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease inhibitors (e.g., cOmplete™, EDTA-free Protease Inhibitor Cocktail) and RNase A (10 µg/mL).
-
Anti-GFP antibody (or antibody against the specific tag used).
-
Protein A or Protein G magnetic beads.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Culture and Harvest:
-
Grow E. coli strains expressing MukB-GFP and the wild-type control to mid-log phase (OD600 ≈ 0.5-0.6) in LB medium at the desired temperature.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.
-
Lyse the cells by sonication on ice. Perform several short bursts (e.g., 10-15 seconds) with cooling periods in between to avoid overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 50 µL of equilibrated Protein A/G magnetic beads to the whole-cell extract.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-GFP antibody to the pre-cleared lysate (the optimal amount of antibody should be empirically determined, typically 1-5 µg).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add 50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely and then pellet them.
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding 50-100 µL of Elution Buffer (0.1 M glycine-HCl, pH 2.5) and incubating for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interacting partners, perform in-gel digestion of protein bands followed by mass spectrometry.[2]
-
Visualizations
MukBEF Complex and Interaction with Topoisomerase IV
Caption: Interaction network of the MukBEF complex and Topoisomerase IV in chromosome segregation.
Experimental Workflow for Co-immunoprecipitation of MukB
Caption: A generalized workflow for the co-immunoprecipitation of tagged this compound.
Logical Relationship of MukBEF Complex Assembly
Caption: Logical diagram illustrating the assembly of the functional MukBEF complex.
References
- 1. Complex formation of MukB, MukE and MukF proteins involved in chromosome partitioning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escherichia coli condensin MukB stimulates topoisomerase IV activity by a direct physical interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MukE and MukF form two distinct high affinity complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Analyzing the MukBEF Complex using Sucrose Gradient Sedimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MukBEF complex is a bacterial Structural Maintenance of Chromosomes (SMC) complex, essential for the organization, compaction, and segregation of the bacterial chromosome.[1][2][3] In Escherichia coli, this complex is composed of three proteins: MukB, MukE, and MukF.[2][4] MukB is the core SMC protein, featuring a long coiled-coil arm, a hinge domain for dimerization, and an ATPase head domain.[2][5] MukF is a kleisin protein that bridges the two MukB head domains, and MukE is a KITE (kleisin-interacting tandem winged-helix element) protein that binds to MukF.[5][6][7] The functional form of the complex is a dimer of dimers (MukB4E4F2), which forms clusters on the chromosome.[1][4]
Sucrose (B13894) gradient sedimentation is a powerful and widely used technique to separate macromolecules and their complexes based on their size, shape, and density.[8][9] In this method, a sample is layered onto a pre-formed sucrose density gradient and then subjected to ultracentrifugation.[8] Larger and more compact complexes sediment faster through the gradient.[8] This technique is particularly valuable for studying the MukBEF complex as it allows for the determination of its assembly state, stoichiometry, and the influence of nucleotides (e.g., ATP) or potential inhibitors on its structure and stability.[10]
Application Notes
Sucrose gradient sedimentation can be employed to investigate several key aspects of the MukBEF complex:
-
Determining Sedimentation Coefficients (S-values): By comparing the sedimentation of the MukBEF complex to that of known standards, its sedimentation coefficient can be estimated. This provides a measure of the complex's size and shape.
-
Analyzing Complex Assembly and Stoichiometry: The technique can distinguish between fully assembled MukBEF complexes and its various sub-complexes (e.g., MukB dimers, MukEF hetero-tetramers). For instance, studies have shown that in the absence of MukB, MukF and MukE form a stable complex with a sedimentation coefficient of approximately 7.3S.[11] In the absence of MukE, MukB and MukF can form a 25S complex.[11]
-
Investigating Conformational Changes: The binding of ATP and its subsequent hydrolysis are known to induce significant conformational changes in SMC complexes, which are crucial for their function.[12][13] Sucrose gradient sedimentation can detect these changes as they often alter the complex's sedimentation behavior.
-
Screening for Inhibitors: For drug development purposes, this method can be used to screen for small molecules that disrupt the formation or stability of the MukBEF complex. A compound that causes the dissociation of the complex would result in a shift of the protein components to fractions corresponding to lower sedimentation coefficients.
-
Studying Interactions with other Proteins: The interaction of MukBEF with other proteins, such as topoisomerase IV or the unloading factor MatP, can be analyzed.[3][14] The formation of a larger complex upon interaction will lead to an increased sedimentation rate.
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of the MukBEF complex.
Table 1: Sedimentation Coefficients of MukBEF and Sub-complexes
| Complex/Protein | Reported Sedimentation Coefficient (S) | Conditions/Notes |
| MukEF Complex | ~7.3S | In the absence of MukB. Corresponds to an approximate molecular weight of 150 kDa for a globular protein.[11] |
| MukB Dimer | ~8.6S | In the absence of MukF and MukE.[11] |
| MukB-MukF Complex | ~25S | Observed in the absence of MukE.[11] |
| Thyroglobulin | 19.2S | Common molecular weight standard.[11] |
| Ferritin | 17.6S | Common molecular weight standard.[11] |
| Catalase | 11.3S | Common molecular weight standard.[11] |
| Aldolase | 7.3S | Common molecular weight standard.[11] |
| Bovine Serum Albumin | 4.3S | Common molecular weight standard.[11] |
Table 2: Typical Experimental Parameters for Sucrose Gradient Sedimentation
| Parameter | Typical Range/Value | Notes |
| Sucrose Gradient | 5-20% (w/w) or 10-40% (w/w) | The choice of gradient depends on the expected size of the complex. 5-20% is suitable for complexes of 200-800 kDa.[15] A broader range like 10-60% has also been used for MukBEF analysis.[11] |
| Rotor Type | SW 41 Ti or SW 55 Ti | Swinging-bucket rotors are essential for maintaining the integrity of the gradient. |
| Centrifugation Speed | 35,000 - 40,000 RPM | The speed must be determined empirically to achieve optimal separation.[15][16] |
| Centrifugation Time | 6 - 20 hours | The duration depends on the rotor, speed, and the properties of the complex.[15] The goal is for the complex to migrate about two-thirds down the gradient.[15] |
| Temperature | 4°C | To maintain protein stability and integrity.[15] |
| Sample Volume | 100 - 500 µL | The volume should be small relative to the total gradient volume to ensure a sharp starting zone.[15][16] |
| Fraction Volume | 200 - 500 µL | Smaller fractions provide higher resolution. |
Visualization of MukBEF Complex and Experimental Workflow
Caption: Stoichiometry of the functional MukB4E4F2 complex, a dimer of dimers.
Caption: Experimental workflow for MukBEF complex analysis via sucrose gradient sedimentation.
Experimental Protocol
This protocol details the steps for analyzing the assembly state of the purified MukBEF complex.
I. Materials and Reagents
-
Purified Proteins: Highly purified MukB, MukE, and MukF proteins.
-
Sucrose Solutions:
-
Light Solution (e.g., 10% w/w): 10 g sucrose in 90 g of Gradient Buffer.
-
Heavy Solution (e.g., 40% w/w): 40 g sucrose in 60 g of Gradient Buffer.
-
Note: Prepare solutions by weight for accuracy. Filter through a 0.22 µm filter.[15]
-
-
Gradient Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Note: The buffer composition should be optimized to ensure the stability of the MukBEF complex.
-
-
Protease Inhibitor Cocktail: (e.g., cOmplete™, EDTA-free Protease Inhibitor Cocktail). Add to sucrose solutions just before use.[15]
-
Molecular Weight Standards: A set of proteins with known sedimentation coefficients (e.g., Thyroglobulin, Catalase, Aldolase) for calibration.
-
Ultracentrifuge and Rotor: Beckman Coulter Optima series or similar, with a swinging-bucket rotor (e.g., SW 41 Ti or SW 55 Ti).
-
Centrifuge Tubes: Polyclear tubes appropriate for the rotor (e.g., 14 x 89 mm for SW 41 Ti).
-
Gradient Maker: A two-chamber gradient maker or a specialized instrument (e.g., BioComp Gradient Master).
-
Fractionation System: Piston Gradient Fractionator or manual collection setup.
-
Analysis Reagents: SDS-PAGE gels, buffers, specific primary antibodies against MukB, MukE, and MukF, and appropriate secondary antibodies for Western blotting.
II. Procedure
A. Preparation of Sucrose Gradients (per tube)
-
Prepare 10% and 40% (w/w) sucrose solutions in Gradient Buffer. Ensure they are chilled to 4°C.[16]
-
Add protease inhibitor cocktail to both sucrose solutions.
-
Set up the gradient maker according to the manufacturer's instructions. Use a peristaltic pump to deliver the gradient into the bottom of the ultracentrifuge tube.
-
For a 12 mL tube, use approximately 6 mL of the 10% solution and 6 mL of the 40% solution to form a linear gradient.
-
Alternatively, for manual layering, carefully pipette the 40% solution into the bottom of the tube, then gently layer the 10% solution on top.[17] Form the gradient by carefully tilting and rotating the tube or by letting it sit at 4°C for several hours to allow for diffusion.
-
Prepare a separate gradient for the molecular weight standards.
-
Keep the prepared gradients at 4°C until ready to use (at least 1 hour).[16]
B. Sample Preparation and Loading
-
Assemble the MukBEF complex by incubating the purified proteins (e.g., MukB, MukE, and MukF in a 2:2:1 molar ratio to favor the formation of the dimer of dimers) in Gradient Buffer for 30 minutes on ice.
-
If investigating the effect of nucleotides, add ATP (e.g., 1 mM) and an ATP regeneration system, or a non-hydrolyzable ATP analog like AMP-PNP, to the incubation mix.
-
Clarify the sample by centrifugation in a microfuge at high speed (e.g., 14,000 RPM) for 10 minutes at 4°C to remove any aggregates.[16]
-
Carefully layer 200-500 µL of the clarified sample onto the top of the chilled sucrose gradient. Use gel-loading tips to avoid disturbing the gradient.[15]
-
Load the molecular weight standards onto a separate gradient in the same manner.
C. Ultracentrifugation
-
Carefully place the tubes into the swinging buckets of the pre-chilled rotor (4°C).
-
Ensure the tubes are properly balanced to within ±0.1 g.[15]
-
Perform centrifugation at 39,000 RPM in an SW 41 Ti rotor for 16-20 hours at 4°C.
-
Critical Note: Optimal centrifugation time and speed must be determined empirically. The goal is to have the complex of interest migrate approximately two-thirds of the way down the tube for the best resolution.[15]
-
D. Fractionation
-
After centrifugation, carefully remove the rotor and tubes. Avoid disturbing the gradients.
-
Set up the fractionation system. If using a piston-based system, it will push the gradient upwards from the bottom, allowing collection from the top through a needle connected to a fraction collector.
-
Collect fractions of a consistent volume (e.g., 250-500 µL) into pre-labeled microcentrifuge tubes. Keep fractions on ice.
-
Collect a total of 20-25 fractions spanning the entire gradient.
E. Analysis of Fractions
-
Take an aliquot (e.g., 20 µL) from each fraction for protein analysis.
-
Add SDS-PAGE sample buffer, boil the samples, and load them onto an SDS-polyacrylamide gel.
-
Run the gel and then either stain with Coomassie Blue (if protein concentration is high enough) or proceed to Western blotting.
-
For Western blotting, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for MukB, MukE, and MukF.
-
Use an appropriate HRP- or fluorescently-conjugated secondary antibody for detection.
-
Develop the blot and identify the fractions containing each protein. Co-sedimentation of MukB, MukE, and MukF in the same fractions indicates the presence of the assembled complex.
-
Analyze the fractions from the standard gradient in the same way to create a calibration curve of sedimentation coefficient versus fraction number. Use this curve to estimate the S-value of the MukBEF complex.
References
- 1. In vivo Architecture and Action of Bacterial Structural Maintenance of Chromosome Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MukBEF, a chromosomal organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM structure of MukBEF reveals DNA loop entrapment at chromosomal unloading sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of DNA capture by the MukBEF SMC complex and its inhibition by a viral DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sucrose Density Gradient Centrifugation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. DNA sliding and loop formation by E. coli SMC complex: MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Directional loading mechanism is used by SMC complex to capture and ingest DNA - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 14. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP [elifesciences.org]
- 15. ncdir.org [ncdir.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Sucrose gradient protocol for polysome profiles [drummondlab.org]
Application Notes and Protocols: Generating and Analyzing mukB Null Mutants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation and subsequent analysis of mukB null mutants in Escherichia coli. The methodologies outlined are essential for investigating chromosome segregation, the function of SMC (Structural Maintenance of Chromosomes) proteins, and for screening potential therapeutic agents that target bacterial chromosome dynamics.
Introduction
The mukB gene in E. coli encodes a large homodimeric protein that is a functional analogue of eukaryotic SMC proteins.[1] MukB, in complex with MukE and MukF, forms the MukBEF condensin complex, which is crucial for the proper condensation, organization, and segregation of the bacterial chromosome.[2][3][4] The study of mukB null mutants is vital for understanding these fundamental cellular processes. Null mutations in mukB are not lethal at permissive temperatures (e.g., 22-23°C) but lead to distinct and measurable phenotypes, including temperature-sensitive growth, the production of anucleate cells, and abnormal chromosome morphology.[2][3][5] These characteristics make mukB mutants a valuable tool for genetic studies and a potential target for novel antimicrobial drug development.
Section 1: Generation of mukB Null Mutants
Creating a stable mukB null mutant is the foundational step for its analysis. Common methods include P1 phage transduction, Lambda Red recombineering, and CRISPR/Cas9-mediated gene editing.
Protocol 1: P1 Phage Transduction
P1 transduction is a reliable method for transferring a pre-existing gene deletion, such as a ΔmukB::kan allele from a donor strain (e.g., from the Keio collection), to a recipient strain.[6][7][8]
Methodology:
-
Preparation of P1 Lysate from Donor Strain:
-
Inoculate a 5 mL LB broth with a single colony of the donor E. coli strain (e.g., JW4197 from the Keio collection, carrying ΔmukB::kan).
-
Grow overnight at 37°C with appropriate antibiotic selection.
-
Dilute the overnight culture 1:100 into 5 mL of fresh LB broth supplemented with 5 mM CaCl₂ and 0.2% glucose.[7][9] Do not add antibiotics.
-
Incubate at 37°C with shaking for 30-45 minutes until the culture is in the early logarithmic phase.[9]
-
Add ~100 µL of a P1 phage stock to the culture.
-
Continue incubation with shaking, monitoring for cell lysis (the culture will become clear). This can take 1-3 hours.[10]
-
Once lysis is complete, add ~100 µL of chloroform (B151607) to the tube and vortex to kill any remaining viable cells.[9]
-
Centrifuge the lysate at high speed (>10,000 x g) for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant, which is the P1 lysate, to a new sterile tube. Store at 4°C.
-
-
Transduction into Recipient Strain:
-
Grow a 5 mL overnight culture of the recipient E. coli strain at 37°C.
-
Harvest 1.5 mL of the saturated culture by centrifugation and resuspend the cell pellet in 0.75 mL of P1 salts solution (e.g., MC buffer with 5 mM CaCl₂ and 10 mM MgSO₄).[7]
-
In a new tube, mix 100 µL of the recipient cell suspension with 1-10 µL of the prepared P1 lysate.
-
Incubate the mixture at 37°C for 30 minutes without shaking to allow phage adsorption.[7]
-
Stop the reaction by adding 200 µL of 1 M sodium citrate (B86180), and then add 1 mL of LB broth.[7][10]
-
Incubate for 1 hour at 37°C with shaking to allow for the expression of the antibiotic resistance marker.
-
Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in 100 µL of LB + 100 mM sodium citrate.
-
Plate the entire cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin) and 5 mM sodium citrate to prevent secondary infection.
-
Incubate the plate at a permissive temperature for mukB mutants (e.g., 22-30°C) for 24-48 hours.
-
-
Verification:
-
Pick individual colonies and streak them onto fresh selective plates.
-
Confirm the deletion of the mukB gene by colony PCR using primers that flank the mukB locus.
-
Protocol 2: Lambda Red Recombineering
Lambda Red recombineering allows for the direct replacement of a target gene with a selectable marker via homologous recombination.[11][12] This method is ideal for creating a clean deletion without introducing DNA from a donor strain's background.
Methodology:
-
Preparation of the Knockout Cassette:
-
Use PCR to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) from a template plasmid.
-
Design the PCR primers with two parts: a 3' end that is homologous to the antibiotic cassette and a 5' end that contains ~50 nucleotides of homology to the regions immediately upstream and downstream of the mukB gene.[11]
-
-
Preparation of Electrocompetent Cells:
-
Use an E. coli strain carrying a plasmid that expresses the Lambda Red enzymes (Exo, Beta, and Gam), often under an inducible promoter (e.g., pKD46, which is arabinose-inducible and temperature-sensitive).[13]
-
Grow the strain in 50 mL of SOB medium at 30°C to an OD₆₀₀ of ~0.5.
-
Induce the expression of the Lambda Red genes by adding L-arabinose to a final concentration of 10 mM and continue to incubate at 30°C for another hour.
-
Rapidly chill the culture on ice for 15-30 minutes.
-
Make the cells electrocompetent by pelleting them and washing them three times with ice-cold, sterile 10% glycerol.
-
Resuspend the final cell pellet in a small volume (~100 µL) of 10% glycerol.
-
-
Electroporation and Recombination:
-
Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified linear knockout cassette DNA.
-
Electroporate the mixture using a pre-chilled cuvette.
-
Immediately add 1 mL of SOC medium and recover the cells by incubating at 30°C for 2-3 hours with gentle shaking.
-
Plate serial dilutions of the culture onto LB agar plates containing the appropriate antibiotic for the knockout cassette.
-
Incubate at 30°C.
-
-
Verification and Curing:
-
Verify the correct insertion by colony PCR.
-
Cure the strain of the temperature-sensitive Lambda Red plasmid by growing the confirmed mutant at 37-42°C.[13]
-
Diagram: Workflow for Generating a mukB Null Mutant
Caption: General workflows for creating a mukB null mutant via three common methods.
Section 2: Phenotypic Analysis of mukB Null Mutants
mukB null mutants exhibit several quantifiable phenotypes that are central to their analysis.
Key Phenotypes and Quantitative Data
The primary consequences of deleting mukB are defects in chromosome management and sensitivity to specific cellular stresses.
| Phenotype | Wild-Type Strain | ΔmukB Null Mutant | Reference(s) |
| Anucleate Cell Formation | ~0.3% | ~12.4% (at 23°C) | [2] |
| Filamentous Cells | <1% | 4-10% (at 23°C) | [2] |
| Temperature Sensitivity | Grows at 42°C | No colony formation at >37°C | [5][14] |
| Doubling Time (23°C) | ~82 minutes | ~110 minutes | [2] |
| Drug Sensitivity | Wild-Type Strain (Max Survival Conc.) | ΔmukB Null Mutant (Max Survival Conc.) | Reference(s) |
| Novobiocin | 200 µg/mL | 20 µg/mL | [14][15] |
| Coumermycin | Unaffected at 1 µg/mL | Growth inhibited at 1 µg/mL | [2] |
| Nalidixic Acid | 1 µg/mL | 1 µg/mL (No significant difference) | [15][16] |
Protocol 3: Analysis of Anucleate Cells and Nucleoid Morphology
This protocol uses fluorescence microscopy and DNA staining to visualize and quantify anucleate cells and observe the disorganized nucleoids characteristic of mukB mutants.
Methodology:
-
Sample Preparation:
-
Grow wild-type and ΔmukB mutant strains in a suitable medium (e.g., LB broth) at a permissive temperature (22-23°C) to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest 1 mL of culture by centrifugation (5,000 x g for 2 minutes).
-
Wash the cell pellet once with 1 mL of phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of PBS.
-
-
Staining and Microscopy:
-
Place 5 µL of the cell suspension onto a poly-L-lysine-coated microscope slide and allow it to air-dry.[17]
-
Fix the cells by adding a drop of methanol (B129727) and allowing it to evaporate.[17]
-
Add 5 µL of a DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS) to the fixed cells.
-
Incubate in the dark for 5-10 minutes.
-
Gently wash the slide with PBS to remove excess stain.
-
Mount a coverslip using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Capture images using both phase-contrast (to see all cells) and fluorescence (to see nucleoids).
-
Quantify the percentage of anucleate cells by counting the number of cells visible in the phase-contrast image that lack a corresponding fluorescent signal from the DAPI stain. Count at least 500 cells per sample.
-
Observe the morphology of the nucleoids in the mutant strain. They often appear decondensed, disorganized, or incorrectly positioned compared to the compact, centrally located nucleoids in wild-type cells.[1][2]
-
Protocol 4: Assessing Temperature Sensitivity
This simple spot assay quickly determines the temperature-sensitive growth phenotype of the mukB mutant.
Methodology:
-
Grow wild-type and ΔmukB mutant strains in liquid culture at a permissive temperature (e.g., 22°C) to an OD₆₀₀ of ~1.0.
-
Prepare a series of 10-fold serial dilutions of each culture in PBS or saline.
-
Spot 5 µL of each dilution onto two sets of LB agar plates.
-
Incubate one set of plates at the permissive temperature (22°C) and the other set at a non-permissive temperature (e.g., 42°C).[14]
-
Incubate for 24-48 hours and compare the growth at both temperatures. The mukB null mutant will show significantly reduced or no growth at 42°C compared to the wild-type.
Diagram: Workflow for Phenotypic Characterization
Caption: A summary of the experimental flow for analyzing key mukB mutant phenotypes.
Section 3: Genetic Interactions and Cellular Pathways
The phenotypes of mukB null mutants can be suppressed or enhanced by mutations in other genes, revealing crucial functional relationships. A key interaction is with topA, the gene encoding Topoisomerase I.
Suppression of mukB Phenotype by topA Mutation
Mutations in topA that reduce its activity can suppress the temperature sensitivity and anucleate cell production of mukB null mutants.[2] Topoisomerase I relaxes negative supercoils in the DNA. Its inactivation leads to an increase in negative supercoiling due to the unopposed action of DNA gyrase. This excess supercoiling is thought to partially compensate for the loss of MukBEF's condensation function, thereby restoring more effective chromosome segregation.[2] This suppression is reversed by inhibitors of DNA gyrase, such as coumermycin, which confirms the role of supercoiling in the suppression mechanism.[2]
Diagram: MukB, Topoisomerase I, and DNA Gyrase Interaction Pathway
Caption: The interplay between MukBEF, Topoisomerase I, and DNA Gyrase in chromosome segregation.
References
- 1. sfu.ca [sfu.ca]
- 2. Suppression of chromosome segregation defects of Escherichia coli muk mutants by mutations in topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of two new genes, mukE and mukF, involved in chromosome partitioning in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. ProtocolsP1Transduction < Lab < TWiki [barricklab.org]
- 8. Producing Gene Deletions in Escherichia coli by P1 Transduction with Excisable Antibiotic Resistance Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysis and transduction of E. coli with P1 phage - creation of double-knockout mutants [protocols.io]
- 10. static.igem.org [static.igem.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. goldbio.com [goldbio.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Mutants Suppressing Novobiocin Hypersensitivity of a mukB Null Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Probing the Engine of Chromosome Segregation: Application Notes on Photoaffinity Cross-Linking to Investigate MukB Nucleotide Binding
For Immediate Release
[City, State] – [Date] – In the intricate ballet of bacterial cell division, the precise segregation of genetic material is paramount. The Structural Maintenance of Chromosomes (SMC) protein MukB plays a central role in the organization and partitioning of the bacterial chromosome. A key aspect of its function is its interaction with nucleotides, which is believed to power the conformational changes necessary for its role in chromosome dynamics. Understanding the specifics of this nucleotide binding is crucial for elucidating its mechanism and for the development of novel antimicrobial agents targeting this essential process.
These application notes provide a detailed overview and experimental protocols for employing photoaffinity cross-linking to investigate the nucleotide-binding properties of the Escherichia coli MukB protein. This powerful technique allows for the covalent capture of the transient interaction between MukB and its nucleotide substrates, enabling detailed characterization of the binding event.
Introduction to MukB and Nucleotide Binding
MukB is a large, homodimeric protein characterized by a distinctive rod-and-hinge structure. At one end of the dimer are the N-terminal globular domains, which harbor the nucleotide-binding sites, featuring a conserved Walker A motif. The opposite end consists of C-terminal globular domains responsible for DNA binding. The binding and hydrolysis of ATP and GTP by the N-terminal domains are thought to drive the dynamic association and dissociation of the head domains, a process essential for MukB's function in chromosome condensation and segregation. Photoaffinity cross-linking experiments have been instrumental in demonstrating that MukB indeed binds both ATP and GTP, a process that is notably enhanced in the presence of zinc ions (Zn²⁺).[1][2][3]
Principle of Photoaffinity Cross-Linking
Photoaffinity cross-linking is a biochemical technique used to identify and characterize ligand-receptor interactions. The method utilizes a photo-reactive analog of the natural ligand (in this case, a nucleotide analog like 8-azido-ATP). This analog binds to the protein of interest in the same manner as the natural ligand. Upon exposure to ultraviolet (UV) light, the photo-reactive group (an azide (B81097) group in 8-azido-ATP) is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a stable, covalent bond with nearby amino acid residues within the binding pocket. This covalent linkage permanently "traps" the ligand-protein complex, allowing for its detection and analysis.
Quantitative Data Summary
While the seminal work by Niki et al. (1992) qualitatively demonstrated nucleotide binding to MukB using photoaffinity labeling, detailed quantitative data on the binding affinity (Kd) of nucleotides to MukB determined by this method is not extensively available in the literature. However, the qualitative results strongly indicate a specific and direct interaction. For the purpose of these application notes, a template for presenting such data, should it be experimentally determined, is provided below.
| Nucleotide Analog | MukB Concentration (µM) | Zn²⁺ Concentration (mM) | Cross-linking Efficiency (%) | Estimated Kd (µM) | Reference |
| [α-³²P]8-azido-ATP | User Defined | User Defined | User Determined | User Determined | N/A |
| [γ-³²P]8-azido-GTP | User Defined | User Defined | User Determined | User Determined | N/A |
Table 1: Template for Quantitative Analysis of Nucleotide Photoaffinity Cross-linking to MukB.
Experimental Protocols
The following protocols are based on the foundational work demonstrating photoaffinity labeling of MukB and general methodologies for using 8-azido-nucleotides.
Protocol 1: Purification of this compound
A highly purified and active this compound sample is essential for a successful photoaffinity cross-linking experiment.
Materials:
-
E. coli strain overexpressing MukB
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using a His-tagged MukB)
-
Wash Buffer (Lysis Buffer with 20 mM imidazole)
-
Elution Buffer (Lysis Buffer with 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Grow the E. coli culture and induce MukB expression.
-
Harvest cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse cells by sonication or French press and clarify the lysate by ultracentrifugation.
-
Load the supernatant onto the equilibrated affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute MukB using Elution Buffer.
-
Pool the elution fractions containing MukB and dialyze against Dialysis Buffer to remove imidazole (B134444) and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
Protocol 2: Photoaffinity Cross-linking of MukB with [α-³²P]8-azido-ATP
This protocol details the procedure for covalently linking the photo-reactive ATP analog to the this compound.
Materials:
-
Purified this compound
-
[α-³²P]8-azido-ATP (radioactive)
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ZnCl₂ solution
-
Non-radioactive ATP and GTP (for competition experiments)
-
UV lamp (254 nm)
-
SDS-PAGE sample buffer
-
Phosphorimager screen and scanner
Procedure:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Purified this compound (e.g., 1-5 µM)
-
Binding Buffer
-
ZnCl₂ (e.g., 0.1 mM final concentration)
-
-
Add [α-³²P]8-azido-ATP to a final concentration of 10-50 µM.
-
For competition experiments, pre-incubate the reaction mixture with a 100-fold molar excess of non-radioactive ATP or GTP for 10 minutes on ice before adding the [α-³²P]8-azido-ATP.
-
Incubate the reaction mixture in the dark on ice for 10-15 minutes to allow for binding.
-
Place the open tubes on ice and irradiate with a 254 nm UV lamp from a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the results using a phosphorimager scanner. A radiolabeled band corresponding to the molecular weight of MukB will indicate successful cross-linking. The intensity of this band should be significantly reduced in the competition lanes.
Visualizations
Experimental Workflow for Photoaffinity Cross-linking of MukB
References
- 1. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
Application Note: Analysis of MukB-DNA Binding using Gel Retardation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Escherichia coli MukB protein is a member of the Structural Maintenance of Chromosomes (SMC) protein family, which plays a critical role in chromosome condensation, segregation, and overall genomic organization.[1][2] MukB, in complex with MukE and MukF, forms the bacterial condensin complex essential for organizing and compacting DNA, thereby ensuring faithful chromosome partitioning during cell division.[1][2][3] The function of MukB is fundamentally linked to its ability to bind DNA.[4] Understanding the dynamics of the MukB-DNA interaction is crucial for elucidating the mechanisms of bacterial chromosome segregation.
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a powerful and widely used in vitro technique to study protein-DNA interactions.[5][6][7] The principle is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment.[8][9] This results in a "shift" in the electrophoretic mobility of the DNA probe, allowing for the detection and characterization of the binding event.[10] This application note provides a detailed protocol for analyzing MukB-DNA binding using a non-radioactive EMSA.
Principle of the Assay
The EMSA technique relies on the difference in electrophoretic mobility between a free DNA probe and a DNA probe bound by a protein. When a mixture of purified this compound and a labeled DNA probe is subjected to electrophoresis through a non-denaturing gel, the migration of the DNA is retarded if MukB binds to it.[8] The resulting shifted band represents the MukB-DNA complex. The intensity of this band is proportional to the amount of complex formed, allowing for quantitative analysis of binding affinity (e.g., determination of the dissociation constant, Kd). Specificity can be confirmed through competition assays using unlabeled specific and non-specific DNA fragments.[9]
Visualization of Key Concepts
Experimental Workflow
Caption: Workflow for MukB-DNA binding analysis using EMSA.
Principle of Gel Retardation
Caption: Slower migration of MukB-DNA complex vs. free DNA.
MukB Functional Model
Caption: Logical model of MukB function in DNA condensation.
Experimental Protocols
This section details a non-radioactive EMSA protocol adapted for studying MukB-DNA interactions.[5][11][12]
Protocol 1: DNA Probe Preparation (Biotin Labeling)
-
Oligonucleotide Design: Synthesize complementary oligonucleotides (e.g., 40-60 bp) corresponding to the target DNA binding sequence. The sense oligo should have a biotin (B1667282) molecule at the 3' or 5' end.
-
Annealing:
-
Mix the sense and antisense oligonucleotides in a 1:1 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
Purification (Optional but Recommended): Purify the double-stranded, biotin-labeled probe using a native polyacrylamide gel to remove any unlabeled or single-stranded DNA.
-
Quantification: Determine the concentration of the annealed probe using a spectrophotometer. Store the probe at -20°C.
Protocol 2: MukB-DNA Binding Reaction
-
Binding Buffer (5X): Prepare a 5X binding buffer containing: 100 mM HEPES-KOH (pH 7.5), 250 mM KCl, 5 mM DTT, 50% glycerol (B35011), and 2.5 mg/mL BSA. Store in aliquots at -20°C.
-
Reaction Setup: On ice, set up the binding reactions in 20 µL volumes as described in the table below. Add components in the order listed.
| Component | Volume (µL) | Final Concentration | Purpose |
| Nuclease-Free Water | Up to 20 µL | - | - |
| 5X Binding Buffer | 4 µL | 1X | Provides optimal binding conditions |
| Poly(dI-dC) (1 µg/µL) | 1 µL | 50 ng/µL | Non-specific competitor DNA |
| Purified this compound | Variable | e.g., 0-500 nM | Titrate to find optimal concentration |
| Biotin-labeled Probe | 1 µL | e.g., 50 fmol | Labeled DNA for detection |
| Total Volume | 20 µL |
-
Incubation: Gently mix the components and incubate at room temperature (25°C) for 20-30 minutes to allow complex formation.
Protocol 3: Non-Denaturing Polyacrylamide Gel Electrophoresis
-
Gel Preparation: Prepare a 4-6% native polyacrylamide gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA). The percentage of the gel may need optimization based on the size of MukB and the DNA probe.[8]
-
Pre-electrophoresis: Pre-run the gel for 30-60 minutes at 100-120V in a cold room or at 4°C to ensure uniform running conditions.
-
Sample Loading: Add 2-3 µL of 10X loading dye (containing glycerol and a tracking dye like bromophenol blue, but no SDS) to each binding reaction. Load the samples into the wells.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 120V) for 1-2 hours, or until the tracking dye has migrated approximately two-thirds of the way down the gel. The process should be carried out at 4°C to maintain the stability of the protein-DNA complex.[12]
Protocol 4: Detection of Biotin-Labeled DNA
-
Electroblotting: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry or wet transfer apparatus at 400 mA for 30-60 minutes.[12]
-
Crosslinking: After transfer, crosslink the DNA to the membrane using a UV crosslinker instrument according to the manufacturer's instructions.
-
Chemiluminescent Detection:
-
Block the membrane for 30 minutes with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 15-30 minutes.
-
Wash the membrane several times to remove unbound conjugate.
-
Incubate the membrane with a chemiluminescent substrate for 5 minutes.
-
Capture the signal using an imaging system (e.g., CCD camera-based imager) or by exposing it to X-ray film.
-
Data Presentation and Analysis
Quantitative Data Summary
The binding affinity of MukB for a specific DNA sequence is typically expressed by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. This can be determined by titrating a fixed amount of DNA probe with increasing concentrations of this compound.
| MukB Construct | DNA Substrate | Key Binding Conditions | Dissociation Constant (Kd) | Reference |
| Wild-Type MukB | 40 bp dsDNA | 50 mM KCl, 5 mM MgCl₂, pH 7.5 | ~10-50 nM | Hypothetical |
| MukB (ATPase-deficient) | 40 bp dsDNA | 50 mM KCl, 5 mM MgCl₂, pH 7.5 | ~80-150 nM | Hypothetical |
| Wild-Type MukB | 100 bp dsDNA | 50 mM KCl, 5 mM MgCl₂, pH 7.5 | ~5-25 nM | Hypothetical |
| Wild-Type MukB | 40 bp ssDNA | 50 mM KCl, 5 mM MgCl₂, pH 7.5 | >500 nM (Weak/No Binding) | Hypothetical |
Note: The Kd values provided are hypothetical for illustrative purposes. Actual values must be determined experimentally.
Interpretation of Results
-
Free Probe: The fastest migrating band at the bottom of the gel corresponds to the unbound, labeled DNA probe.
-
Shifted Band: The slower migrating band(s) represent the MukB-DNA complex. The appearance of this band indicates a binding interaction.
-
Competition Assay: To confirm specificity, a reaction should include a 100-fold molar excess of unlabeled ("cold") specific competitor DNA. This should result in a significant reduction or elimination of the shifted band. A non-specific competitor (e.g., a random DNA sequence) should not have this effect.
-
Supershift Assay: To confirm that the shifted band contains MukB, an antibody specific to MukB can be added to the binding reaction.[9] This will form an even larger complex, resulting in a "supershifted" band that migrates even more slowly.[13]
Troubleshooting
| Problem | Potential Cause | Solution |
| No shifted band | Inactive this compound; Non-optimal binding buffer; Incorrect DNA probe sequence. | Verify protein activity; Optimize buffer (salt, pH, Mg²⁺); Confirm probe sequence. |
| Smeared bands | Protein degradation; Unstable protein-DNA complex; Gel running too hot. | Add protease inhibitors; Run gel at 4°C; Reduce voltage. |
| Bands stuck in wells | Protein aggregation; High protein concentration. | Add non-ionic detergents (e.g., NP-40) to binding buffer; Reduce protein concentration. |
| Weak signal | Inefficient probe labeling or transfer; Insufficient protein. | Verify labeling efficiency; Optimize transfer time/conditions; Increase protein concentration. |
References
- 1. uniprot.org [uniprot.org]
- 2. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
- 3. pnas.org [pnas.org]
- 4. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Detailed and Radioisotope-free Protocol for Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 6. Electrophoretic Mobility Shift Assay (EMSA): Nonradioactive, Band Shift, Gel Shift, or Gel Retardation | Springer Nature Experiments [experiments.springernature.com]
- 7. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-radioactive mobility shift assay [fgsc.net]
- 13. Gel Shift Assay Protocol | Rockland [rockland.com]
Visualizing the Guardian of the Bacterial Chromosome: Advanced Microscopy Techniques for In Vivo MukB Localization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial nucleoid, a highly organized and dynamic structure, relies on a suite of proteins to maintain its integrity and ensure proper chromosome segregation. Among these, the Structural Maintenance of Chromosomes (SMC) complex, MukBEF, in Escherichia coli plays a pivotal role in chromosome organization and condensation.[1][2] Visualizing the precise spatiotemporal localization and dynamics of MukB, the core ATPase subunit of this complex, within living bacterial cells is crucial for understanding its molecular mechanisms and for identifying potential targets for novel antimicrobial agents. This document provides an in-depth overview of advanced microscopy techniques, complete with detailed protocols and quantitative data, to facilitate the in vivo investigation of MukB localization.
Recent advancements in super-resolution microscopy and single-molecule tracking have surmounted the diffraction limit of conventional light microscopy, offering unprecedented insights into the subcellular architecture of bacteria.[3][4][5][6] Techniques such as Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and slimfield microscopy have been instrumental in elucidating the behavior of MukB in its native cellular environment.[1][3][4][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies employing advanced microscopy to investigate MukB localization and stoichiometry in vivo.
| Parameter | Value | Microscopy Technique(s) | Reference |
| MukBEF Stoichiometry in Foci | |||
| MukB molecules per focus | 36 ± 3 (mean ± s.e.m.) | Slimfield Microscopy | [1] |
| MukE molecules per focus | 36 ± 4 (mean ± s.e.m.) | Slimfield Microscopy | [1] |
| MukF molecules per focus | 19 ± 1 (mean ± s.e.m.) | Slimfield Microscopy | [1] |
| Stoichiometric Periodicity (B:E:F) | 4:4:2 | Fourier Analysis of Stoichiometry | [1] |
| Cellular MukBEF Population | |||
| Cellular MukB molecules | ~300-400 | Slimfield Microscopy | [1] |
| Cellular MukE molecules | ~300-400 | Slimfield Microscopy | [1] |
| Cellular MukF molecules | ~200 | Slimfield Microscopy | [1] |
| Percentage of MukBEF in foci | ~20% | Slimfield Microscopy | [1] |
| MukBEF Dynamics | |||
| Exchange rate of MukBEF in foci | 1 complex every ~50 s | Single-molecule millisecond multicolor fluorescence microscopy | [1] |
| Apparent Diffusion Coefficient (diffusing MukB, E, F) | Similar for all components | PALM single-particle tracking | [1] |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the functional context of MukB, the following diagrams are provided.
Caption: A generalized workflow for visualizing MukB in vivo.
Caption: Key interactions and functions of the MukB complex.
Experimental Protocols
Protocol 1: Construction of Fluorescently Tagged MukB Strains
This protocol describes the generation of E. coli strains with endogenously expressed, fluorescently tagged MukB, a prerequisite for in vivo imaging.
Materials:
-
E. coli strain (e.g., K-12 derivative)
-
Lambda red recombineering plasmids (e.g., pKD46)
-
PCR primers for amplifying the fluorescent protein gene (e.g., YPet or mEos3.2) with flanking homology regions to the mukB locus
-
Template plasmid containing the fluorescent protein gene
-
Antibiotics for selection
-
Electroporator and cuvettes
Method:
-
Primer Design: Design PCR primers to amplify the fluorescent protein gene. The forward primer should have a 5' extension with 40-50 bp of homology to the region immediately upstream of the mukB stop codon. The reverse primer should have a 5' extension with 40-50 bp of homology to the region immediately downstream of the mukB stop codon.
-
PCR Amplification: Amplify the fluorescent protein gene using the designed primers and a suitable template plasmid. Purify the PCR product.
-
Prepare Competent Cells: Grow the E. coli strain carrying the lambda red recombineering plasmid at 30°C in LB broth with the appropriate antibiotic and L-arabinose to induce the expression of the recombination proteins. Prepare electrocompetent cells.
-
Electroporation: Electroporate the purified PCR product into the competent cells.
-
Selection and Verification: Plate the cells on selective agar (B569324) plates and incubate at 37°C. Screen colonies by PCR to verify the correct insertion of the fluorescent protein gene at the mukB locus.
-
Sequence Verification: Sequence the modified mukB locus to confirm the in-frame fusion and the absence of mutations.
-
Curing of Recombineering Plasmid: Cure the lambda red recombineering plasmid by growing the cells at a non-permissive temperature (e.g., 42°C).
Protocol 2: Slimfield Microscopy for MukB Stoichiometry
Slimfield microscopy is a wide-field fluorescence imaging technique with a slightly angled laser beam to achieve higher signal-to-noise for single-molecule detection in live cells.[1]
Materials:
-
E. coli strain with YPet-tagged MukB
-
Microscope equipped for slimfield imaging (e.g., high NA objective, sensitive EMCCD or sCMOS camera, laser illumination)
-
Agarose pads (1-2% in growth medium)
-
Glass slides and coverslips
Method:
-
Cell Preparation: Grow the E. coli strain to the early exponential phase (OD600 ≈ 0.2-0.4) in a defined minimal medium to reduce background fluorescence.[8]
-
Mounting: Prepare a thin agarose pad on a glass slide. Spot a small volume (1-2 µL) of the cell culture onto the pad and cover with a coverslip.
-
Microscope Setup:
-
Use a high numerical aperture (NA ≥ 1.45) oil-immersion objective.
-
Illuminate the sample with a 514 nm laser for YPet excitation.
-
Adjust the laser angle to achieve slimfield illumination.
-
Set the camera to acquire images at a high frame rate (e.g., 10-50 ms (B15284909) exposure).
-
-
Image Acquisition: Acquire time-lapse image series of the cells. Photobleach the cells in a step-wise manner to determine the fluorescence intensity of a single YPet molecule.
-
Data Analysis:
-
Identify and localize fluorescent foci corresponding to MukB clusters using appropriate software (e.g., ImageJ with plugins, MATLAB).
-
Measure the total fluorescence intensity of each focus.
-
Calculate the number of MukB molecules per focus by dividing the total intensity by the intensity of a single YPet molecule.
-
Determine the stoichiometry of the MukBEF complex by analyzing the relative intensities of differently labeled subunits.[1]
-
Protocol 3: PALM for Super-Resolution Imaging and Single-Particle Tracking of MukB
PALM utilizes photoactivatable fluorescent proteins to achieve super-resolution imaging by sequentially activating and localizing individual molecules.
Materials:
-
E. coli strain with mEos3.2-tagged MukB
-
Microscope equipped for PALM (e.g., TIRF or similar setup, high NA objective, sensitive camera, 405 nm and 561 nm lasers)
-
Image analysis software for single-molecule localization (e.g., ThunderSTORM, rapidSTORM)
Method:
-
Cell Preparation and Mounting: Prepare and mount cells as described in Protocol 2.
-
Microscope Setup:
-
Use a high NA objective.
-
Use a 561 nm laser for excitation of the red, photo-converted form of mEos3.2.
-
Use a low-power 405 nm laser for photoactivation of mEos3.2 from its green to red state.
-
-
Image Acquisition:
-
Acquire a stream of images (thousands of frames) at a high frame rate (e.g., 20-50 ms exposure).
-
Simultaneously illuminate with the 561 nm excitation laser and the 405 nm activation laser.
-
Adjust the intensity of the 405 nm laser to ensure that only a sparse subset of molecules is activated in each frame, preventing spatial overlap of their point-spread functions.
-
-
Data Analysis:
-
Localization: Process the image series with a single-molecule localization algorithm to determine the precise coordinates of each detected molecule in every frame.
-
Image Reconstruction: Generate a super-resolved image by plotting the localized positions of all detected molecules.
-
Single-Particle Tracking: For dynamic studies, link the localizations of the same molecule in consecutive frames to generate trajectories.
-
Diffusion Analysis: Analyze the trajectories to calculate diffusion coefficients and characterize the motion of individual MukB molecules.[1][9]
-
Concluding Remarks
The application of advanced microscopy techniques has been transformative in our understanding of MukB function in vivo. The protocols and data presented here provide a framework for researchers to visualize and quantify the behavior of this essential bacterial protein. By enabling the detailed characterization of MukB localization, stoichiometry, and dynamics, these methods offer powerful tools for basic research into bacterial chromosome biology and for the development of novel therapeutic strategies that target this critical cellular machine. Further innovations in labeling strategies and imaging modalities will undoubtedly continue to refine our view of the intricate molecular processes that govern the life of a bacterium.
References
- 1. In vivo Architecture and Action of Bacterial Structural Maintenance of Chromosome Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial condensin MukB compacts DNA by sequestering supercoils and stabilizing topologically isolated loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring bacterial cell biology with single-molecule tracking and super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microscopy methods for the in vivo study of nanoscale nuclear organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Strategies for Creating and Utilizing Fusion Proteins to Study MukB Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, creation, and utilization of fusion proteins to investigate the function of the bacterial chromosome-organizing protein, MukB. The protocols outlined below offer detailed methodologies for constructing various MukB fusion proteins, their expression and purification, and subsequent functional analysis.
Introduction to MukB and the Utility of Fusion Proteins
MukB is a bacterial condensin and a member of the Structural Maintenance of Chromosomes (SMC) protein family.[1][2] It plays a crucial role in chromosome condensation, segregation, and organization in Escherichia coli and other bacteria.[2][3] MukB functions as a homodimer and, in conjunction with its accessory proteins MukE and MukF, forms the MukBEF complex, which is essential for proper chromosome management.[1][4][5]
The study of MukB's intricate functions, including its DNA binding properties, ATPase activity, and interactions with other proteins, can be significantly advanced through the use of fusion protein technology.[6][7] Fusion proteins allow for:
-
Visualization of subcellular localization and dynamics: By fusing MukB to fluorescent proteins like Green Fluorescent Protein (GFP), its localization and movement within the cell can be tracked in real-time.[7][8][9]
-
Facilitated purification: Affinity tags, such as the 6x-Histidine tag (His-tag) or Maltose-Binding Protein (MBP), enable efficient purification of MukB for in vitro biochemical and structural studies.[5][10][11]
-
Investigation of protein-protein interactions: Fusion tags can be utilized in pull-down assays and other techniques to identify and characterize proteins that interact with MukB.[4]
-
Enhancement of protein solubility and expression: Certain fusion partners, like MBP, can improve the solubility and yield of recombinant MukB, which can otherwise be prone to aggregation.[12][13]
Strategies for Creating MukB Fusion Proteins
The choice of fusion partner depends on the specific research question. Below are common strategies for creating and utilizing MukB fusion proteins.
Fluorescent Protein Fusions for In Vivo Imaging
Fusing MukB to a fluorescent protein (FP) allows for direct visualization of its localization and dynamics within living bacterial cells.[7][8][11] GFP and its variants are commonly used for this purpose.[9][14][15]
Key Considerations:
-
Fusion Terminus: The FP can be fused to either the N- or C-terminus of MukB. It is crucial to test both configurations, as the position of the tag can affect the function of both MukB and the FP.[14] A flexible linker sequence (e.g., a series of glycine (B1666218) and serine residues) is often included between MukB and the FP to ensure proper folding and function of both domains.[15][16]
-
Expression System: The fusion construct can be expressed from a plasmid or integrated into the chromosome for more native-like expression levels. Chromosomal integration can be achieved using methods like the Datsenko and Wanner protocol.[17]
Affinity Tag Fusions for Purification
For biochemical and structural studies, large quantities of pure MukB are required. Affinity tags provide a straightforward method for purification.
-
6x-Histidine Tag (His-tag): This small tag allows for purification via immobilized metal affinity chromatography (IMAC).[10][11][18] It is generally considered not to interfere significantly with protein function due to its small size.
-
Maltose-Binding Protein (MBP) Tag: MBP is a larger tag that not only facilitates purification on amylose (B160209) resin but can also significantly enhance the solubility and expression of the fusion protein.[1][3][12] This is particularly useful for proteins like MukB that may be difficult to express in a soluble form.
Dual-Tagging Strategies
Combining different tags can offer advantages. For instance, a His-tag can be used for initial capture and purification, while a second tag, such as a TEV protease cleavage site followed by another affinity tag, can be used for further purification and removal of the initial tag.[3]
Quantitative Data Presentation
The following tables summarize representative quantitative data for the expression and purification of MukB fusion proteins. Actual yields may vary depending on the specific construct, expression conditions, and purification protocol.
Table 1: Expression and Purification of His-tagged MukB
| Parameter | Value |
| Expression Host | E. coli BL21(DE3) |
| Culture Volume | 1 Liter |
| Induction Conditions | 0.5 mM IPTG, 16°C, 16 hours |
| Lysis Method | Sonication |
| Purification Resin | Ni-NTA Agarose (B213101) |
| Elution Buffer | 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole |
| Typical Yield | ~2-5 mg/L of culture |
| Purity | >90% |
Table 2: Expression and Purification of MBP-tagged MukB
| Parameter | Value |
| Expression Host | E. coli BL21(DE3) |
| Culture Volume | 1 Liter |
| Induction Conditions | 0.3 mM IPTG, 18°C, 12 hours |
| Lysis Method | High-pressure homogenization |
| Purification Resin | Amylose Resin |
| Elution Buffer | 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM Maltose |
| Typical Yield | ~10-20 mg/L of culture |
| Purity | >95% |
Experimental Protocols
Protocol for Creating a GFP-MukB Fusion Construct
This protocol describes the general steps for creating a C-terminal GFP fusion to MukB using standard molecular biology techniques.
-
Primer Design: Design PCR primers to amplify the mukB gene from E. coli genomic DNA. The forward primer should include a restriction site for cloning into the expression vector. The reverse primer should omit the stop codon of mukB and include a restriction site that will be in-frame with the gfp gene in the destination vector.
-
PCR Amplification: Perform PCR to amplify the mukB gene.
-
Vector and Insert Preparation: Digest both the PCR product and the destination vector (containing the gfp gene) with the chosen restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested mukB insert into the prepared destination vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain.
-
Verification: Screen colonies by colony PCR and verify the correct construct by restriction digestion and DNA sequencing.
Protocol for Expression and Purification of His-tagged MukB
-
Transformation: Transform the His-tagged MukB expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 16°C for 16 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged MukB with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Analysis: Analyze the purified protein by SDS-PAGE.
Protocol for Expression and Purification of MBP-tagged MukB
-
Transformation and Expression: Follow the same steps as for the His-tagged protein, but use an MBP-tagged MukB expression vector and induce with 0.3 mM IPTG at 18°C for 12 hours.
-
Cell Lysis:
-
Harvest cells and resuspend in 30 mL of ice-cold Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
Lyse the cells using a high-pressure homogenizer (e.g., French press).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Equilibrate an amylose resin column with Column Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Column Buffer.
-
Elute the MBP-tagged MukB with Elution Buffer (Column Buffer containing 10 mM maltose).
-
-
Analysis: Analyze the purified protein by SDS-PAGE.
Protocol for In Vivo Imaging of GFP-MukB
-
Strain Preparation: Grow the E. coli strain expressing GFP-MukB in appropriate media to mid-log phase.
-
Microscopy:
-
Prepare a slide with a thin agarose pad (e.g., 1% agarose in minimal medium).
-
Spot a small volume of the cell culture onto the agarose pad and allow it to dry slightly.
-
Place a coverslip over the pad.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation at 488 nm, emission at 509 nm).
-
Acquire both fluorescence and phase-contrast or DIC images to visualize the GFP-MukB foci and the cell outlines, respectively.
-
-
Image Analysis: Analyze the images to determine the number, position, and intensity of the GFP-MukB foci within the cells.
Visualizations
Caption: Strategies for creating and utilizing MukB fusion proteins.
Caption: General experimental workflow for MukB fusion proteins.
Caption: The MukBEF complex interacting with DNA.
References
- 1. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 2. ucscwardlab.com [ucscwardlab.com]
- 3. protocols.io [protocols.io]
- 4. Complex formation of MukB, MukE and MukF proteins involved in chromosome partitioning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. edvotek.com [edvotek.com]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 11,430 recombinant protein production experiments reveals that protein yield is tunable by synonymous codon changes of translation initiation sites | PLOS Computational Biology [journals.plos.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Formation of recombinant bifunctional fusion protein: A newer approach to combine the activities of two enzymes in a single protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Functional MukBEF Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro reconstitution and functional characterization of the Escherichia coli MukBEF complex, a crucial component of the bacterial chromosome condensation and segregation machinery. These methodologies are essential for researchers studying bacterial chromosome dynamics and for professionals in drug development targeting novel antibacterial pathways.
Introduction
The MukBEF complex, a member of the Structural Maintenance of Chromosomes (SMC) family of proteins, plays a vital role in organizing the bacterial chromosome.[1][2][3] Comprised of three subunits—MukB, MukE, and MukF—this molecular machine utilizes the energy from ATP hydrolysis to condense and manage DNA topology.[4][5][6] Inactivation of the MukBEF complex leads to defects in chromosome segregation and is detrimental to cell viability, making it an attractive target for the development of new antimicrobial agents.[3]
The in vitro reconstitution of a functional MukBEF complex is a prerequisite for detailed biochemical and biophysical studies of its mechanism of action. This guide outlines the procedures for the expression and purification of the individual MukB, MukE, and MukF subunits, followed by the assembly of the functional complex and key functional assays to assess its activity.
Expression and Purification of MukBEF Subunits
Successful reconstitution of the MukBEF complex begins with the high-yield expression and purification of its individual components. The following protocols are optimized for E. coli expression systems.
General Protein Expression in E. coli
A general workflow for expressing recombinant proteins in E. coli involves transformation of an expression vector into a suitable host strain, followed by cell culture, induction of protein expression, and harvesting of the cells.[2][7][8][9][10][11][12]
Protocol:
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target protein (MukB, MukE, or MukF), typically with an affinity tag (e.g., His6-tag) to facilitate purification.[2][13][14] Plate the transformed cells on a selective LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[2][14]
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.[12][14]
-
Large-Scale Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[12]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For potentially insoluble proteins, it is often beneficial to reduce the temperature to 16-20°C and induce overnight.[12] For standard expression, induce for 3-4 hours at 37°C.[11][12]
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C.[7][12] The cell pellet can be stored at -80°C for later use.
Purification of MukB
MukB is a large protein that can be challenging to purify. The following protocol combines affinity and other chromatography techniques.
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[7]
-
Affinity Chromatography: If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Gel Filtration Chromatography: For further purification and to remove aggregates, subject the eluted MukB fraction to size-exclusion chromatography (e.g., Sephacryl S-400) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[5]
-
DNA-Cellulose Chromatography: To ensure the purified MukB is free of contaminating nucleases and to select for DNA-binding competent protein, it can be further purified on a DNA-cellulose column. Load the protein and elute with a salt gradient (e.g., 0.1 M to 1 M NaCl).[5]
-
Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter device and store at -80°C in a storage buffer containing glycerol (B35011) (e.g., 10-20%).
Purification of MukE and MukF
MukE and MukF are smaller proteins and can often be co-purified as a stable subcomplex.
Protocol:
-
Expression and Lysis: Follow the general protein expression and lysis protocols as described above. If expressing separately, the purification can be carried out for each protein individually, often using an affinity tag.
-
Co-expression and Co-purification: A common strategy is to co-express MukE and MukF. The lysis and initial affinity chromatography steps are similar to those for MukB. The resulting eluate will contain the MukEF subcomplex.
-
Further Purification: Gel filtration chromatography can be used to further purify the MukEF complex and separate it from any unbound individual subunits or aggregates.
In Vitro Reconstitution of the MukBEF Complex
The assembly of the functional MukBEF complex is achieved by mixing the purified subunits in a defined stoichiometry.
Protocol:
-
Protein Concentration Determination: Accurately determine the concentration of the purified MukB, MukE, and MukF proteins using a method such as the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
-
Complex Assembly: Mix the purified proteins in a buffer solution (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT). The stoichiometry of the functional complex is generally considered to be a dimer of MukB dimers, with associated MukE and MukF, often represented as (MukB2E2F)2.[15] A common starting point for reconstitution is to mix the components in a molar ratio that reflects this stoichiometry.
-
Incubation: Incubate the mixture on ice or at room temperature for a specified period (e.g., 30-60 minutes) to allow for complex formation.
-
Verification of Assembly: The formation of the MukBEF complex can be verified by techniques such as size-exclusion chromatography, where the complex will elute at a volume corresponding to its larger molecular weight compared to the individual subunits.
Functional Assays for the Reconstituted MukBEF Complex
The functionality of the reconstituted MukBEF complex can be assessed through various in vitro assays that measure its core biochemical activities: ATP hydrolysis and DNA binding and condensation.
ATPase Activity Assay
The ATPase activity of the MukBEF complex is essential for its function in vivo and can be measured by detecting the release of inorganic phosphate (B84403) (Pi) from ATP.[1][16]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reconstituted MukBEF complex (e.g., 250 nM MukB2), ATP (e.g., 2 mM), and an appropriate reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).[17]
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction at a constant temperature (e.g., 37°C).
-
Phosphate Detection: At various time points, take aliquots of the reaction and stop the enzymatic activity. Measure the amount of released Pi using a colorimetric method, such as the malachite green assay.[18] Several commercial kits are available for this purpose (e.g., ENZCheck Phosphate Assay Kit).[1][16][17]
-
Data Analysis: Calculate the rate of ATP hydrolysis (moles of ATP hydrolyzed per mole of MukB dimer per second) from the linear portion of a plot of Pi concentration versus time.
DNA Condensation Assay
The ability of the MukBEF complex to condense DNA is a direct measure of its primary function. This can be visualized by a change in the electrophoretic mobility of a DNA substrate.[19]
Protocol:
-
Substrate Preparation: Use a large, nicked circular plasmid DNA (e.g., ~11 kbp) as the substrate.[19]
-
Reaction Setup: Prepare reaction mixtures containing the DNA substrate, the reconstituted MukBEF complex at varying concentrations, ATP, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Incubation: Incubate the reactions at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA condensation.
-
Agarose (B213101) Gel Electrophoresis: Add a loading dye to the reactions and resolve the DNA-protein complexes on a 0.8-1% agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. Condensed DNA will migrate faster through the gel compared to the uncondensed, nicked circular DNA.[19]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for the MukBEF complex.
| Parameter | Value | Reference |
| Stoichiometry | ||
| Functional Unit | (MukB2E2F)2 | [15] |
| MukB:MukF ratio for ATPase saturation | 4:1 (MukB2:MukF2) | [16] |
| ATPase Activity | ||
| Standard Assay Concentration (MukB2) | 250 nM | [1][16] |
| Standard Assay Concentration (MukF2) | 75 nM | [16] |
| Standard Assay Concentration (AcpP) | 250 nM | [16] |
| DNA Condensation Assay | ||
| DNA Substrate Size | ~11 kbp (nicked circular) | [19] |
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the proposed functional cycle of the MukBEF complex.
References
- 1. Intersubunit and intrasubunit interactions driving the MukBEF ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E. coli protein expression and purification [protocols.io]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Mechanics of DNA bridging by bacterial condensin MukBEF in vitro and in singulo | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Directional loading mechanism is used by SMC complex to capture and ingest DNA - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 7. neb.com [neb.com]
- 8. Expression of proteins in E coli [qiagen.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. scispace.com [scispace.com]
- 14. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of DNA capture by the MukBEF SMC complex and its inhibition by a viral DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Dissecting DNA Compaction by the Bacterial Condensin MukB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Soluble Expression of Large Proteins like MukB in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the soluble expression of large proteins, such as the 177 kDa E. coli protein MukB, in Escherichia coli.[1][2][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the expression of large proteins in E. coli and provides actionable solutions.
Question: My large protein is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase its solubility?
Answer:
Inclusion body formation is a frequent challenge when overexpressing large proteins in E. coli.[5] Here are several strategies you can employ to enhance the solubility of your target protein:
-
Optimize Expression Temperature: Lowering the cultivation temperature after induction is a widely used and effective method to improve protein solubility.[6][7] Slower expression rates at lower temperatures can facilitate proper protein folding and reduce aggregation.[6]
-
Adjust Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression, which can overwhelm the cellular folding machinery and promote aggregation.[6][8] Reducing the inducer concentration can slow down the rate of protein synthesis, allowing more time for correct folding.[6]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to your target protein can significantly improve its solubility.[8][9] Common solubility tags include Maltose Binding Protein (MBP) and Glutathione (B108866) S-transferase (GST).[8] It is often necessary to test multiple fusion tags to find the most effective one for your protein of interest.[9]
-
Co-express Molecular Chaperones: Molecular chaperones assist in the proper folding of proteins.[8] Co-expressing chaperone systems, such as GroEL/GroES or DnaK/DnaJ, can help prevent misfolding and aggregation of your target protein.[7][8]
-
Switch to a Different E. coli Strain: Some E. coli strains are specifically engineered to enhance soluble protein expression. For instance, strains that contain plasmids encoding rare tRNAs can overcome issues related to codon bias.[6] Strains designed for improved disulfide bond formation in the cytoplasm, such as those with mutations in the thioredoxin reductase (trxB) and/or glutathione reductase (gor) genes, can also be beneficial for proteins containing disulfide bonds.[6]
Question: I'm observing very low or no expression of my large protein. What are the potential causes and how can I fix this?
Answer:
Low or no protein expression can be due to several factors, from the gene sequence itself to the expression vector and host cell compatibility. Here are some key areas to troubleshoot:
-
Codon Optimization: The frequency of codon usage can differ significantly between organisms.[10][11] If your gene of interest contains codons that are rare in E. coli, this can lead to translational stalling and low protein yields.[6][10] Codon optimization, which involves synthesizing the gene with codons preferred by E. coli, can dramatically improve expression levels.[10][11][12]
-
Promoter Strength and Regulation: The choice of promoter in your expression vector is crucial.[9] For maximal protein yields, a strong promoter like the T7 promoter is often used.[9] However, if the protein is toxic to the host, a tightly regulated promoter with low basal expression, such as the araBAD promoter, is a better choice.[6][9]
-
mRNA Stability: The stability of the mRNA transcript can affect protein yield. Minimizing secondary structures in the 5' untranslated region (UTR) of the mRNA can improve translation initiation.[11]
-
Plasmid Integrity: It's essential to verify the integrity of your expression plasmid. Sequence the plasmid before and after induction to ensure no mutations have occurred in your gene of interest.[13] Using a recA- host strain can help maintain plasmid stability.[13]
-
Protein Degradation: The expressed protein may be susceptible to degradation by host cell proteases. Adding protease inhibitors during cell lysis and purification can help.[14] Performing expression at lower temperatures can also reduce proteolytic activity.[6]
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing large proteins in E. coli?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preference of the expression host, in this case, E. coli.[11][15] Different organisms have different frequencies of using synonymous codons for the same amino acid.[15] If a heterologous gene contains a high number of codons that are rare in E. coli, the translation machinery can slow down or terminate prematurely, leading to low protein expression.[10] By replacing these rare codons with more frequently used ones, the translation efficiency and overall protein yield can be significantly increased.[12]
Q2: What are the best E. coli strains for expressing large, difficult-to-express proteins?
A2: The choice of E. coli strain can have a significant impact on the expression of large proteins. Here are a few commonly used strains and their advantages:
-
BL21(DE3): A widely used strain for protein expression that contains the T7 RNA polymerase gene for high-level expression from T7 promoter-based vectors.[16]
-
Rosetta™(DE3): These strains are derived from BL21(DE3) and contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of proteins from organisms with different codon biases.[6][15]
-
SHuffle®: These strains are engineered to promote the correct formation of disulfide bonds in the cytoplasm, which is beneficial for the folding of proteins that require them.[6]
-
C41(DE3) and C43(DE3): These are mutant strains of BL21(DE3) that are often able to express toxic or membrane proteins that are not well-expressed in the parent strain.
Q3: How does temperature affect the soluble expression of large proteins?
A3: Temperature is a critical parameter for optimizing soluble protein expression. Lowering the expression temperature (e.g., to 15-25°C) after induction slows down cellular processes, including transcription and translation.[6] This reduced rate of protein synthesis can be beneficial for several reasons: it allows more time for the newly synthesized polypeptide chain to fold correctly, it can reduce the formation of inclusion bodies, and it can decrease the activity of heat shock proteases that might degrade the target protein.[5][6]
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Temperature and Inducer Concentration
This protocol outlines a method for systematically testing different temperatures and inducer concentrations to identify the optimal conditions for soluble protein expression.
Materials:
-
E. coli strain transformed with the expression plasmid for your protein of interest.
-
LB medium (or other suitable growth medium) with the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG).
-
Shaking incubators set to different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Spectrophotometer.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
SDS-PAGE equipment and reagents.
Methodology:
-
Inoculate a 5 mL starter culture of your transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate several larger cultures (e.g., 50 mL) to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Before induction, take a 1 mL "pre-induction" sample from one of the cultures.
-
Divide the remaining cultures into groups for testing different temperatures and inducer concentrations.
-
Induce the cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.
-
Move the induced cultures to shaking incubators at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, 25°C for 12-16 hours, 18°C overnight).
-
After the induction period, harvest the cells by centrifugation.
-
Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the pre-induction, total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the expression level and solubility of your target protein.
Quantitative Data Summary
Table 1: General Guidelines for Optimizing Expression Conditions
| Parameter | Typical Range | Rationale |
| Induction Temperature | 15-25°C | Slower protein synthesis promotes proper folding and reduces aggregation.[6] |
| IPTG Concentration | 0.1 - 1.0 mM | Lower concentrations can reduce the rate of transcription, improving solubility.[6] |
| Induction OD600 | 0.6 - 0.8 | Induction during the mid-log phase of growth ensures healthy, metabolically active cells. |
| Induction Time | 3 - 16 hours | Longer induction times are often required at lower temperatures.[17] |
Visualizations
Caption: Troubleshooting workflow for large protein expression.
Caption: Experimental workflow for optimizing expression conditions.
References
- 1. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E.coli MukB protein involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
- 4. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 12. efbpublic.org [efbpublic.org]
- 13. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. abyntek.com [abyntek.com]
- 17. youtube.com [youtube.com]
troubleshooting common issues with MukB protein aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of the MukB protein, with a focus on preventing and resolving protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the function of MukB and why is its proper folding important?
A1: MukB is a bacterial protein that plays a crucial role in chromosome condensation and segregation, ensuring that genetic material is correctly partitioned during cell division.[1] It functions as a homodimer and is a member of the Structural Maintenance of Chromosomes (SMC) protein family.[2][3] Proper folding is essential for its function, which involves ATP-dependent interactions with DNA and other proteins like MukE and MukF to form the MukBEF complex.[2][4] Aggregation indicates misfolding, which leads to a loss of biological activity.
Q2: My this compound is expressed, but it's mostly in the insoluble fraction (inclusion bodies). What should I do?
A2: Insoluble expression is a common issue. Here are a few strategies to improve the yield of soluble MukB:
-
Lower Expression Temperature: Reducing the culture temperature to 16-20°C after induction can slow down protein synthesis, allowing more time for proper folding.[5]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent misfolding. Try reducing the inducer concentration.
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can significantly enhance the solubility of recombinant proteins by assisting in their correct folding.[6][7]
-
Use a Solubility-Enhancing Fusion Tag: Fusion tags like Maltose Binding Protein (MBP) or a SUMO tag can improve the solubility of the target protein.[8]
Q3: I observe precipitation of my this compound after eluting it from the affinity column. How can I prevent this?
A3: Post-purification precipitation is often due to suboptimal buffer conditions or high protein concentration. Consider the following:
-
Optimize Buffer Composition: Ensure your elution and storage buffers have the optimal pH and salt concentration for MukB stability. A good starting point for the MukBEF complex assembly is 20 mM Tris (pH 8.0), 250 mM NaCl, 1.4 mM β-mercaptoethanol, and 10% glycerol (B35011).[2]
-
Add Stabilizing Agents: Including additives like L-arginine (0.2-0.5 M), glycerol (10-20%), or non-detergent sulfobetaines in your elution and storage buffers can help prevent aggregation.[9][10]
-
Perform a Buffer Exchange: Immediately after elution, exchange the buffer to one that is optimized for long-term stability.
-
Work at Lower Concentrations: If possible, elute and store your protein at a lower concentration to reduce the likelihood of aggregation.
Troubleshooting Guide: MukB Aggregation During Purification
This guide addresses specific issues you might encounter at different stages of MukB purification.
Problem 1: MukB precipitates during cell lysis.
| Possible Cause | Recommended Solution |
| High local protein concentration | Increase the volume of lysis buffer to reduce the overall protein concentration. |
| Shear stress from sonication | Keep the sample on ice and use short bursts of sonication with cooling periods in between to avoid overheating and excessive frothing. |
| Inappropriate lysis buffer composition | Ensure the lysis buffer has a suitable pH (around 8.0) and ionic strength (e.g., 250 mM NaCl). Include stabilizing additives like 10% glycerol and a reducing agent (e.g., 1-5 mM DTT or β-mercaptoethanol).[2][11] |
Problem 2: MukB does not bind to the affinity column.
| Possible Cause | Recommended Solution |
| His-tag is inaccessible | If using a His-tag, it might be buried within the folded protein. Consider denaturing purification or re-cloning with the tag at the other terminus. |
| Incorrect buffer conditions | Ensure the binding buffer pH and salt concentrations are optimal for the affinity resin and for MukB stability. For Ni-NTA, a pH of around 8.0 is typical. |
| Protein is aggregated | If the protein has already aggregated before loading, it will not bind effectively. Centrifuge the lysate at high speed immediately before loading to remove aggregates. |
Problem 3: MukB elutes from the column but is aggregated.
| Possible Cause | Recommended Solution |
| Elution buffer is destabilizing | High concentrations of imidazole (B134444) in His-tag purification can sometimes be destabilizing. Consider a step-gradient elution to find the lowest effective imidazole concentration. Also, ensure the elution buffer contains stabilizing additives. |
| Low pH elution is causing aggregation | If using an affinity tag that requires a low pH elution, this can cause aggregation. Neutralize the pH of the fractions immediately after elution by adding a calculated amount of a basic buffer (e.g., 1M Tris pH 8.5). |
| High protein concentration in elution fractions | Elute into larger fraction volumes or directly into a buffer containing stabilizing agents to immediately dilute the protein. |
Experimental Protocols
Protocol 1: Expression and Solubilization Test of MukB
-
Transformation: Transform E. coli BL21(DE3) cells with the MukB expression plasmid.
-
Culture Growth: Grow a single colony in LB medium with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C.
-
Lysis and Solubility Check:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Collect a sample of the total lysate, the soluble supernatant, and the insoluble pellet.
-
Analyze all three fractions by SDS-PAGE to determine the proportion of soluble MukB.
-
Protocol 2: Screening for Optimal Buffer Additives
-
Prepare Additive Stocks: Prepare concentrated stock solutions of various additives (see table below).
-
Aliquoting Lysate: Prepare soluble MukB lysate as described in Protocol 1. Aliquot the lysate into multiple microcentrifuge tubes.
-
Additive Incubation: Add a different additive to each tube to the desired final concentration. Include a no-additive control.
-
Stress and Analysis: Incubate the tubes under a stress condition that typically induces aggregation (e.g., elevated temperature for a short period, or a freeze-thaw cycle).
-
Centrifugation: Centrifuge the tubes to pellet any aggregated protein.
-
SDS-PAGE Analysis: Analyze the supernatant from each tube by SDS-PAGE to visually assess the amount of soluble MukB remaining. The condition with the most soluble protein is a good candidate for your purification buffer.
Data Presentation
Table 1: Common Additives to Prevent MukB Aggregation
| Additive Class | Example Additives | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 10-20% (v/v) for glycerol, 5-10% (w/v) for sugars | Stabilize protein structure by promoting preferential hydration.[8][12] |
| Amino Acids | L-Arginine, L-Proline | 0.2 - 1 M | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[9][10] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1 - 10 mM | Prevent the formation of incorrect disulfide bonds.[13] |
| Non-detergent Sulfobetaines | NDSB-201 | 0.5 - 1 M | Can help to solubilize proteins without denaturing them.[9] |
| Salts | NaCl, KCl | 150 - 500 mM | Modulate electrostatic interactions and can help maintain solubility.[13] |
Visualizations
Caption: A typical workflow for the expression and purification of this compound.
Caption: A logical diagram for troubleshooting MukB aggregation at different stages.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of the hinge domain of the Escherichia coli structural maintenance of chromosomes protein MukB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intersubunit and intrasubunit interactions driving the MukBEF ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of temperature on protein quality in bacterial inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. youtube.com [youtube.com]
- 9. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 13. In the process of protein purification, how to choose the buffer?-Biobool News | biobool.com [biobool.com]
methods for improving the yield of functional and active MukB protein
Welcome to the technical support center for the expression and purification of functional MukB protein. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield of active, high-quality MukB.
Troubleshooting Guide
This section addresses common problems encountered during MukB expression and purification.
Question: My this compound is mostly in the insoluble fraction (inclusion bodies). What can I do?
Answer:
Insolubility is a frequent challenge with large proteins like MukB.[1][2] Aggregation can occur when expression levels are too high or folding is inefficient. Here are several strategies to improve solubility, starting with the simplest to implement.
1. Optimize Expression Conditions:
-
Lower Induction Temperature: Reduce the incubation temperature to 16-25°C after adding the inducer (e.g., IPTG). Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.[1]
-
Reduce Inducer Concentration: Titrate the IPTG concentration (e.g., from 1 mM down to 0.05 mM) to find the lowest level that still provides adequate expression. This reduces the rate of protein production.
-
Change Harvest Time: Harvest cells at an earlier time point post-induction. Over-expression for extended periods can increase the accumulation of insoluble protein.
2. Use a Specialized E. coli Strain:
-
Chaperone Co-expression: Use strains that co-express chaperonins, such as GroEL/GroES. These can assist in the proper folding of MukB. The ArcticExpress(DE3) strain is suitable for low-temperature expression and contains cold-adapted chaperonins.[3]
-
Codon Bias Correction: If the mukB gene is from a different organism, its codon usage may not be optimal for E. coli. Use a strain like Rosetta(DE3), which contains a plasmid supplying tRNAs for rare codons.[3]
3. Modify the Expression Construct:
-
Add a Solubility Tag: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO (Small Ubiquitin-like Modifier), to the N-terminus of MukB.[2][4][5] These tags can significantly enhance the solubility and yield of their fusion partners.[5] A protease cleavage site should be included to remove the tag after purification.
4. Optimize Lysis Buffer:
-
Include Additives: Supplement the lysis buffer with stabilizing osmolytes like glycerol (B35011) (10-20%), or non-detergent sulfobetaines. Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help prevent aggregation.[1][6]
-
Ensure ATP/Mg²⁺ Presence: Since MukB is an ATPase, including 1-2 mM ATP and 5-10 mM MgCl₂ in the lysis buffer can help stabilize the protein in a more native conformation.
Below is a logical workflow for troubleshooting MukB insolubility.
Question: The final yield of purified MukB is very low, even though it's soluble. How can I improve recovery?
Answer:
Low final yield can result from protein degradation, inefficient purification steps, or loss of protein during dialysis and concentration.
-
Protease Inhibition: Ensure protease inhibitors (e.g., PMSF or a commercial cocktail) are added to your lysis buffer immediately before cell disruption.[7] Work quickly and keep samples on ice or at 4°C at all times.
-
Optimize Chromatography:
-
Binding: Ensure the pH and ionic strength of your lysate are optimal for binding to the affinity resin. For His-tagged MukB, ensure no EDTA is present in the lysis buffer.
-
Elution: Elute the protein in a sharp peak by using a step gradient or a steep linear gradient. Test small-scale elutions with different concentrations of the eluting agent (e.g., imidazole) to find the optimal concentration.
-
-
Improve Stability: As mentioned, MukB is stabilized by nucleotides. Maintain 1 mM ATP and 5 mM MgCl₂ throughout the purification process, including wash and elution buffers, to preserve its structural integrity.[8]
-
Minimize Protein Loss:
-
Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), for example, 10-12 kDa, to prevent loss of the large this compound (~177 kDa).[9]
-
Concentration: When concentrating the final protein, use a centrifugal device with an appropriate MWCO (e.g., 100 kDa) and spin at lower speeds to prevent aggregation and precipitation.
-
Question: My purified MukB shows low or no ATPase activity. How can I ensure it is functional?
Answer:
The ATPase activity of MukB is a key indicator of its functionality and is dependent on several factors, including its interaction with other proteins (MukF, MukE, AcpP) and buffer conditions.
-
Essential Co-factors: MukB ATPase activity is stimulated by MukF and requires the acyl carrier protein (AcpP).[10][11] Ensure these components are included in your activity assay. In contrast, MukE inhibits the ATPase activity, an effect that can be relieved by the presence of DNA.[12][13]
-
Verify Protein Integrity: Run an SDS-PAGE gel of your purified protein to check for degradation. A single, strong band at ~177 kDa is expected.
-
Correct Buffer Composition: The assay buffer should contain ATP and Mg²⁺. A typical reaction buffer is 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 1 mM ATP.
-
Optimal Protein Concentrations: The activity of the MukBEF complex is dependent on the stoichiometry of its components. Based on published studies, standard ATPase assay conditions might include 250 nM MukB₂, 75 nM MukF₂, and 250 nM AcpP.[10]
| Component | Recommended Concentration | Role in ATPase Activity |
| MukB | 250 nM (dimer) | Core ATPase enzyme |
| MukF | 75 nM (dimer) | Stimulates MukB ATPase activity[11] |
| AcpP | 250 nM | Required for maximal ATPase rates[10][11] |
| MukE | Variable | Inhibits MukBF ATPase activity[13] |
| dsDNA | 5-10x molar excess over MukB | Can relieve MukE-mediated inhibition[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended E. coli strain for expressing MukB? A1: E. coli BL21(DE3) is a standard and robust choice as it is deficient in lon and ompT proteases, reducing proteolytic degradation.[3] For potentially toxic proteins or to achieve tighter control over expression, the BL21-AI strain, where T7 polymerase is under the control of the arabinose-inducible araBAD promoter, is an excellent alternative.[3] If solubility is a major issue, consider ArcticExpress(DE3) for low-temperature expression with chaperones.[3]
Q2: What is the role of ATP and Mg²⁺ in MukB purification and storage? A2: MukB is a nucleotide-binding protein and an ATPase.[8][9] The presence of ATP and Mg²⁺ is crucial for stabilizing the protein's globular head domains and maintaining a conformation that is both soluble and active. It is recommended to include 1-5 mM MgCl₂ and 1 mM ATP in all purification and storage buffers. For long-term storage, flash-freezing aliquots in a buffer containing these components and 10-20% glycerol at -80°C is advisable.[14]
Q3: How do I confirm that my purified MukB is in the correct oligomeric state? A3: MukB functions as a homodimer.[8][15][16] The most direct way to verify the oligomeric state is through size-exclusion chromatography (SEC) coupled with multi-angle light scattering (SEC-MALS). A simpler but less precise method is to run the purified protein on a calibrated SEC column and compare its elution volume to that of known molecular weight standards.
Q4: Acyl carrier protein (AcpP) is often co-purified with MukB. Should I remove it? A4: No, AcpP is required for the maximal ATPase activity of the MukBEF complex.[10][11] Its co-purification is advantageous. If your preparation lacks sufficient AcpP (referred to as apo-MukB), you may see reduced activity. You can assess the saturation of AcpP on your MukB prep using SDS-PAGE and, if necessary, add purified AcpP to your functional assays.[10]
Experimental Protocols
Protocol: Expression and Affinity Purification of His₆-MBP-MukB
This protocol describes the expression of MukB with an N-terminal His₆-MBP solubility tag and its subsequent purification.
1. Expression
-
Transform the expression plasmid (e.g., pET-His₆-MBP-TEV-MukB) into E. coli BL21(DE3) competent cells.[17]
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 2 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to incubate at 18°C for 16-18 hours with shaking.
2. Cell Lysis
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[17]
-
Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 10 mM imidazole (B134444), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.[17]
3. Affinity Chromatography (IMAC)
-
Equilibrate a 5 mL HisTrap HP column (or equivalent Ni-NTA resin) with Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 25 mM imidazole, 5 mM MgCl₂, 1 mM ATP).
-
Elute the protein with a linear gradient of 25-500 mM imidazole in Elution Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 500 mM imidazole, 5 mM MgCl₂, 1 mM ATP).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure His₆-MBP-MukB.
4. Tag Cleavage and Final Purification (SEC)
-
Pool the pure fractions and dialyze against SEC Buffer (50 mM HEPES-KOH pH 7.6, 150 mM NaCl, 10% glycerol, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT) overnight at 4°C.
-
Add TEV protease (or other appropriate protease) at a 1:50 protease-to-protein mass ratio and incubate at 4°C for 12-16 hours to cleave the His₆-MBP tag.
-
(Optional: To remove the cleaved tag and protease, pass the sample through the Ni-NTA column again and collect the flow-through).
-
Concentrate the protein and load it onto a size-exclusion chromatography column (e.g., Superose 6 or Sideris) pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to dimeric MukB.
-
Assess purity by SDS-PAGE, measure concentration (A₂₈₀), and flash-freeze aliquots in liquid nitrogen for storage at -80°C.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 3. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 4. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. protocols.io [protocols.io]
- 8. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new gene mukB codes for a 177 kd protein with coiled-coil domains involved in chromosome partitioning of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
- 13. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
- 17. neb.com [neb.com]
addressing challenges in the crystallization of the full-length MukB protein
Welcome to the technical support center for the crystallization of the full-length E. coli MukB protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-quality crystals of this large, flexible protein.
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing the full-length this compound so challenging?
A1: The crystallization of full-length MukB (a homodimer of ~170 kDa subunits) is exceptionally challenging due to a combination of intrinsic factors:
-
Large Size and Flexibility: MukB is a large protein with a "rod-and-hinge" structure, which imparts significant conformational flexibility. This flexibility can hinder the formation of a well-ordered crystal lattice.
-
Tendency to Aggregate: Like many large proteins, MukB is prone to aggregation, especially at the high concentrations required for crystallization trials.[1][2] This aggregation competes with the ordered assembly required for crystal growth.
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Complex Domain Architecture: The protein has multiple domains, including an N-terminal nucleotide-binding domain, a C-terminal DNA-binding domain, and extensive coiled-coil regions.[3][4] Ensuring all domains are in a stable and uniform conformation is a significant hurdle.
-
Solubility Issues: Achieving and maintaining high concentrations of soluble, monodisperse MukB without inducing aggregation is a primary obstacle.
So far, structural studies have been most successful with smaller, isolated domains, such as the 26 kDa N-terminal domain, which are more amenable to crystallization.[3]
Q2: My full-length this compound expresses well but is mostly insoluble. What can I do?
A2: Insoluble expression is a common problem. Here are several strategies to improve the solubility of recombinant MukB in E. coli:
-
Lower Expression Temperature: Reducing the induction temperature to 16-20°C can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[1]
-
Optimize Expression Host: Using specialized E. coli strains, such as those engineered to enhance disulfide bond formation or to compensate for rare codons, can be beneficial.
-
Co-expression with Chaperones: Co-expressing MukB with chaperone systems (e.g., GroEL/GroES) can assist in proper folding and prevent aggregation.[5]
-
Use of Solubility-Enhancing Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), to the N-terminus of MukB can significantly improve its solubility.[1] These tags can be cleaved off during purification.
-
Modify Culture Medium: Supplementing the growth medium with chemical chaperones like sorbitol or arginine can help stabilize the protein during expression.[6]
Q3: My purified this compound looks pure on an SDS-PAGE gel, but I still can't get crystals. What should I check?
A3: Purity on an SDS-PAGE gel is a good start, but it doesn't guarantee the sample is suitable for crystallization. The homogeneity and stability of the protein sample are critical.[7][8]
-
Assess Monodispersity: Use Size-Exclusion Chromatography (SEC) to ensure your protein is in a single, well-defined oligomeric state (a dimer for MukB) and not aggregated.[1] Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates.[9][10] A monodisperse sample is crucial for successful crystallization.
-
Confirm Protein Stability: A Thermal Shift Assay (Differential Scanning Fluorimetry) can help you find buffer conditions (pH, salt concentration, additives) that maximize the thermal stability of your protein, which often correlates with crystallizability.
-
Check for Conformational Heterogeneity: MukB is known to be flexible. This inherent flexibility might mean your "pure" sample is a mixture of different conformations, which can inhibit crystallization.
Q4: Should I include ATP and DNA in my crystallization trials for MukB?
A4: Yes, including ligands is a highly recommended strategy. MukB's function involves binding to ATP and DNA.[4]
-
ATP Analogs: To lock MukB into a specific conformational state, use non-hydrolyzable ATP analogs like AMP-PNP or ATPγS. This can reduce the conformational flexibility of the protein, making it more amenable to crystallization.
-
DNA Substrates: Including short, specific DNA duplexes that are known to bind to the C-terminal domain could also help to stabilize the protein in a more uniform conformation.
-
Co-crystallization with MukE and MukF: The accessory proteins MukE and MukF form a stable complex with MukB and are required for its full in vivo function. Purifying and crystallizing the entire MukBEF complex is a promising strategy, as the complex may be more stable and rigid than MukB alone.
Troubleshooting Guides
Issue 1: Protein Aggregation During Purification or Concentration
This is a common and critical roadblock. If your protein precipitates when you try to concentrate it for crystallization trials, consider the following solutions.
| Troubleshooting Step | Detailed Methodology | Rationale |
| 1. Optimize Buffer Conditions | Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl or KCl). Use a Thermal Shift Assay to identify the most stabilizing conditions. | The ionic strength and pH of the buffer can significantly impact protein solubility and prevent non-specific interactions that lead to aggregation.[2] |
| 2. Use Additives | Screen for the effect of additives in your buffer. Common stabilizing additives include glycerol (B35011) (5-10%), L-arginine (50-100 mM), or low concentrations of non-detergent sulfobetaines. | These additives can help to mask hydrophobic patches on the protein surface, thereby reducing the propensity for aggregation. |
| 3. Modify the Protein Construct | If aggregation persists, consider creating new constructs. This could involve truncating flexible loops or disordered regions identified by sequence analysis, or using site-directed mutagenesis to replace surface-exposed hydrophobic residues with more hydrophilic ones. | Removing flexible or "sticky" regions can significantly improve the protein's behavior in solution and increase the chances of crystallization.[1] |
| 4. Perform Size-Exclusion Chromatography (SEC) as the Final Step | Always use SEC as the final step before setting up crystallization trials. Pool only the central fractions of the main monodisperse peak. | This step is crucial for removing even small amounts of aggregated protein, which can act as nucleation sites for further aggregation and inhibit crystal formation.[1] |
Issue 2: No Crystals or Only Amorphous Precipitate in Screens
You've successfully obtained pure, stable, and concentrated MukB, but your crystallization screens only yield clear drops or amorphous precipitate.
| Quantitative Data Summary: General Starting Points | |
| Protein Concentration | 5-15 mg/mL (start lower for a large protein like MukB) |
| Temperature | 4°C and 20°C (run trials at both temperatures) |
| Precipitants | Low molecular weight PEGs (PEG 400, PEG 1000) and high molecular weight PEGs (PEG 3350, PEG 8000) at concentrations from 8-20%. |
| pH Range | Broad screening from pH 5.5 to 8.5. |
| Troubleshooting Step | Detailed Methodology | Rationale |
| 1. Vary Protein Concentration | If you see heavy precipitate, lower the protein concentration. If all drops are clear, try to increase the protein concentration.[9] | Finding the optimal point in the protein's phase diagram is key. Too high a concentration leads to rapid precipitation, while too low a concentration will not reach the supersaturation needed for nucleation.[11] |
| 2. Expand Screening Space | Use a wider variety of commercial crystallization screens that cover different precipitants (salts, polymers, organic solvents) and pH ranges. | The initial conditions for crystallization are often unpredictable, and a broad screen maximizes the chances of finding a successful "hit". |
| 3. Try Different Crystallization Methods | If vapor diffusion (sitting or hanging drop) fails, consider microbatch or microdialysis methods. | These methods alter the rate at which the protein solution approaches supersaturation, which can sometimes favor crystal growth over precipitation. |
| 4. Consider Co-crystallization | As mentioned in the FAQs, attempt co-crystallization with non-hydrolyzable ATP analogs (e.g., AMP-PNP) and/or with the MukE and MukF proteins. | Stabilizing the protein in a single conformational state is one of the most powerful strategies for crystallizing flexible, multi-domain proteins. |
Experimental Protocols & Visualizations
Protocol: General Purification of His-tagged Full-Length MukB
-
Cell Lysis: Resuspend E. coli cell pellets expressing His-tagged MukB in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Lyse cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 45 minutes) to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column. Wash the column extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM). Elute the protein with a high concentration of imidazole (e.g., 250-300 mM).
-
Tag Cleavage (Optional): If a protease cleavage site (e.g., for TEV or Thrombin) is present between the His-tag and MukB, dialyze the eluted protein into a low-imidazole buffer and incubate with the appropriate protease.
-
Reverse Affinity Chromatography: Pass the cleavage reaction mixture back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): As the final and most critical step, load the protein onto an SEC column (e.g., a Superdex 200 or Superose 6) pre-equilibrated with the final storage/crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Collect fractions corresponding to the monodisperse dimeric MukB peak and concentrate for crystallization trials.
Diagrams
Caption: A general experimental workflow for MukB crystallization.
Caption: A troubleshooting decision tree for MukB crystallization.
References
- 1. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid expression and purification condition screening protocol for membrane protein structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the N-terminal domain of MukB: a protein involved in chromosome partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibre Scientific | Protein Ark [proteinark.com]
- 8. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical characterisation – Sample Preparation and Characterisation Facility [embl.org]
- 10. kbibiopharma.com [kbibiopharma.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Temperature Sensitivity of mukB Mutant Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with temperature-sensitive mukB mutant strains of Escherichia coli.
Troubleshooting Guides
This section offers solutions to common problems that may arise during experimentation with mukB mutants.
Issue 1: High variability in the temperature-sensitive phenotype.
-
Question: I am observing inconsistent growth of my mukB mutant strain at the non-permissive temperature. What could be the cause?
-
Answer: Variability in the temperature-sensitive phenotype of mukB mutants can arise from several factors:
-
Genetic background of the parental strain: The specific genetic background of the E. coli strain can influence the severity of the mukB phenotype. It is crucial to use a consistent and well-characterized parental strain for all experiments.
-
Spontaneous suppressor mutations: mukB mutants can acquire spontaneous suppressor mutations that alleviate the temperature-sensitive phenotype, especially during prolonged cultivation.[1] To mitigate this, always start experiments from a fresh colony grown from a frozen stock. Periodically re-sequence the mukB gene and known suppressor loci to ensure the genetic integrity of your strain.
-
Plasmid-based complementation issues: If you are using a plasmid to express a wild-type or mutant mukB allele, inconsistencies in plasmid copy number or instability of the plasmid can lead to variable complementation and, consequently, variable growth. Ensure consistent antibiotic selection and consider using a low-copy number plasmid for more stable expression.
-
Issue 2: Difficulty in identifying and characterizing suppressor mutations.
-
Question: I am trying to isolate suppressor mutants of my mukB strain, but I am not getting clear results. What is a reliable method for this?
-
Answer: A common and effective method for isolating suppressors of the temperature-sensitive phenotype is to plate a large population of the mukB mutant at the non-permissive temperature. Colonies that grow are potential suppressor mutants.
-
Experimental Workflow for Suppressor Mutant Selection:
Caption: Workflow for isolating suppressor mutants of a temperature-sensitive mukB strain.
-
Troubleshooting your suppressor screen:
-
No colonies at the non-permissive temperature: The mutation rate might be too low. Consider using a mutagen (e.g., EMS or UV) to increase the frequency of mutations before plating. Be aware that this will increase the likelihood of multiple mutations.
-
High background of "leaky" growers: The non-permissive temperature might not be stringent enough. Try increasing the temperature in small increments to find the optimal selective condition.
-
-
Issue 3: Inaccurate quantification of anucleate cells.
-
Question: My quantification of anucleate cells using DAPI staining is not reproducible. What are the critical steps for accurate measurement?
-
Answer: Accurate quantification of anucleate cells is crucial for phenotyping mukB mutants. Here are key considerations for a reproducible DAPI staining protocol:
-
Cell fixation: Proper fixation is essential to preserve cell morphology and prevent DNA leakage. Use a fresh solution of paraformaldehyde or ethanol (B145695) for fixation.
-
DAPI concentration and staining time: Optimize the DAPI concentration and incubation time to achieve bright nuclear staining with minimal background. Excessive staining can lead to non-specific fluorescence.
-
Microscopy and image analysis: Use a high-quality fluorescence microscope with a suitable filter set for DAPI. Acquire images from multiple fields of view to ensure a representative sample. For quantification, use image analysis software to automate cell and nucleoid detection to avoid user bias. Count a large number of cells (at least 500-1000) per sample for statistical significance.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the biology of mukB mutants and strategies to overcome their temperature sensitivity.
1. What is the function of MukB and why do mutations in it cause temperature sensitivity?
MukB is a core component of the MukBEF complex, a bacterial condensin essential for proper chromosome organization and segregation in E. coli.[2] This complex functions to compact and untangle newly replicated chromosomes, ensuring that each daughter cell receives a complete copy of the genome. Mutations in mukB can disrupt the structure and function of the MukBEF complex, particularly at elevated temperatures. This leads to defects in chromosome condensation and segregation, resulting in the formation of anucleate (DNA-less) cells and ultimately, cell death at non-permissive temperatures.[1][3]
2. What are the known suppressor mutations that can rescue the temperature-sensitive phenotype of mukB mutants?
Several genetic modifications have been shown to suppress the temperature-sensitive phenotype of mukB mutants. These include:
-
Mutations in topA (Topoisomerase I): Inactivating mutations in topA lead to an increase in negative DNA supercoiling. This enhanced supercoiling is thought to partially compensate for the loss of MukB's condensation function, thereby restoring chromosome segregation and viability at higher temperatures.[1]
-
Mutations in gyrB (DNA Gyrase Subunit B): Certain mutations in gyrB have been found to suppress the novobiocin (B609625) hypersensitivity of mukB null mutants, suggesting a functional link between DNA gyrase activity and MukB's role in chromosome dynamics.[4][5]
-
Overexpression of cspC and cspE: These genes encode small, cold-shock domain proteins. Their overexpression can suppress the temperature-sensitive and anucleate cell phenotypes of the mukB106 allele, although the precise mechanism is not fully understood.
-
Mutations in the era gene: A mutation in era, which encodes an essential GTPase involved in cell cycle regulation, has been shown to partially suppress the temperature sensitivity of a mukB null mutant.[1]
-
Mutations affecting the MukB-Topoisomerase IV interaction: A direct physical and functional interaction between MukB and Topoisomerase IV is crucial for chromosome segregation. A mukB mutant that is deficient in this interaction fails to rescue the temperature-sensitive phenotype, highlighting the importance of this protein-protein interaction.[6]
3. How does a mutation in topA suppress the mukB temperature-sensitive phenotype?
The suppression of the mukB temperature-sensitive phenotype by topA mutations is a classic example of genetic suppression through the restoration of a global chromosome property. The proposed mechanism is as follows:
References
- 1. Suppression of chromosome segregation defects of Escherichia coli muk mutants by mutations in topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of two new genes, mukE and mukF, involved in chromosome partitioning in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E.coli MukB protein involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutants Suppressing Novobiocin Hypersensitivity of a mukB Null Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutants suppressing novobiocin hypersensitivity of a mukB null mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MukB-topoisomerase IV interaction mutually suppresses their catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Expression of MukB Protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving issues related to low expression levels of the E. coli MukB protein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its expression sometimes challenging?
The this compound is a large, ATP-dependent homodimer that is a core component of the E. coli condensin complex, MukBEF. This complex plays a crucial role in chromosome organization, condensation, and segregation. Expression of large and complex proteins like MukB (approximately 177 kDa) in heterologous systems like E. coli can be challenging due to factors such as codon bias, protein folding and solubility issues, and potential toxicity to the host cell at high concentrations.
Q2: I am not seeing a band for MukB on my SDS-PAGE after induction. What are the initial checks I should perform?
If you observe no visible expression of MukB, consider the following initial troubleshooting steps:
-
Verify your construct: Ensure the mukB gene is correctly cloned into your expression vector and is in the correct reading frame. Sequence verification of your plasmid is highly recommended.
-
Check your transformation: Ensure you have successfully transformed the expression vector into a suitable E. coli expression strain.
-
Confirm induction: Make sure you are adding the correct inducer (e.g., IPTG for lac-based promoters) at the appropriate concentration and at the correct cell density (typically OD600 of 0.6-0.8).
-
Run a time-course experiment: Take samples at different time points post-induction (e.g., 1, 2, 4, 6 hours and overnight) to determine the optimal expression time.
Q3: My this compound is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Inclusion body formation is a common issue with large recombinant proteins. To improve the solubility of MukB:
-
Lower the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.
-
Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the rate of protein expression and reduce aggregation.
-
Use a different E. coli strain: Strains like Rosetta(DE3) or BL21-CodonPlus(DE3) contain tRNAs for rare codons, which can improve translation and folding. Strains engineered to have a more oxidizing cytoplasm, like SHuffle, can aid in the formation of disulfide bonds if your construct has any.
-
Co-express chaperones: Co-expression with molecular chaperones such as GroEL/GroES or DnaK/DnaJ can assist in the proper folding of MukB.
-
Utilize a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose Binding Protein (MBP) to the N-terminus of MukB can significantly improve its solubility.[1]
Q4: Can the choice of expression vector impact MukB yield?
Yes, the expression vector is a critical factor. Key considerations include:
-
Promoter Strength: A strong, tightly regulated promoter is ideal. The T7 promoter system is commonly used for high-level expression. However, for potentially toxic proteins, a weaker or more tightly controlled promoter might be beneficial to reduce basal expression before induction.
-
Copy Number: High-copy-number plasmids will produce more mRNA, potentially leading to higher protein yields. However, this can also increase the metabolic burden on the host and lead to inclusion body formation. A lower copy number plasmid might be a better choice if toxicity or insolubility is an issue.
-
Fusion Tags: As mentioned, tags like MBP can improve solubility, while tags like a His-tag can simplify purification.
Troubleshooting Guide for Low MukB Expression
This guide provides a systematic approach to troubleshooting low MukB expression levels.
Problem 1: Very Low or No Detectable MukB Expression
| Possible Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize induction temperature (try 18°C, 25°C, 30°C, 37°C) and inducer concentration (e.g., IPTG range from 0.1 mM to 1 mM). Perform a time-course experiment to find the optimal induction duration. |
| Codon Bias | The mukB gene may contain codons that are rare in E. coli. Synthesize a codon-optimized version of the mukB gene or use an E. coli strain like Rosetta(DE3) that expresses tRNAs for rare codons. |
| Plasmid Instability | Ensure consistent antibiotic selection is maintained in all liquid cultures and on plates. Grow cultures from a fresh colony. |
| Toxicity of MukB to Host Cells | Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain with tighter control over basal expression (e.g., BL21(DE3)pLysS). Lowering the induction temperature and inducer concentration can also mitigate toxicity. |
| Inefficient Transcription or Translation | Ensure your expression vector has a strong promoter and an efficient ribosome binding site (RBS). |
Problem 2: MukB is Expressed but is Insoluble (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| High Expression Rate Leading to Misfolding | Lower the induction temperature to 16-20°C and reduce the inducer concentration. |
| Suboptimal Growth Medium | Use a rich medium like Terrific Broth (TB) to support high-density growth and protein production. |
| Lack of Proper Folding Environment | Co-express molecular chaperones. Use a solubility-enhancing fusion tag like MBP. |
| Incorrect Disulfide Bond Formation (if applicable) | Use an E. coli strain with an oxidizing cytoplasm, such as SHuffle. |
Data Presentation: Illustrative Effects of Expression Conditions on Protein Yield
| Condition | E. coli Strain | Induction Temperature (°C) | IPTG (mM) | Soluble MukB Yield (mg/L of culture) | Insoluble MukB (Arbitrary Units) |
| 1 | BL21(DE3) | 37 | 1.0 | < 0.5 | +++ |
| 2 | BL21(DE3) | 30 | 1.0 | 1 - 2 | ++ |
| 3 | BL21(DE3) | 18 | 0.5 | 3 - 5 | + |
| 4 | Rosetta(DE3) | 18 | 0.5 | 5 - 8 | +/- |
| 5 | BL21(DE3) with MBP-fusion | 18 | 0.5 | 10 - 15 | - |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for MukB
-
Transformation: Transform the MukB expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Split the culture into smaller flasks for testing different conditions. Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1, 0.5, 1.0 mM).
-
Post-Induction Growth: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various time points (e.g., 4 hours, overnight).
-
Harvesting: Harvest 1 mL of each culture by centrifugation.
-
Analysis: Resuspend the cell pellets in lysis buffer and analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blot to determine the optimal expression conditions.
Protocol 2: Large-Scale Purification of His-tagged MukB
-
Culture Growth and Induction: Based on the optimized conditions from the small-scale trial, grow a large-scale culture (e.g., 1-2 L) and induce MukB expression.
-
Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): If higher purity is required, perform size-exclusion chromatography to separate MukB from any remaining contaminants and aggregates.
-
Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer and store at -80°C.
Visualizations
Logical Flow for Troubleshooting Low MukB Expression
Caption: A flowchart outlining the decision-making process for troubleshooting low this compound expression.
Illustrative Regulatory Pathway of a Bacterial Gene
Disclaimer: The following diagram illustrates a general bacterial gene regulatory network. The specific transcriptional regulators of the E. coli mukB gene are not well-characterized in the public literature. This diagram serves as a conceptual model.
Caption: A conceptual diagram of a bacterial gene's transcriptional regulation by environmental signals.
References
a step-by-step protocol for refolding insoluble MukB protein from inclusion bodies
This technical support center provides a step-by-step protocol, troubleshooting guidance, and frequently asked questions for the refolding of insoluble MukB protein expressed in E. coli and accumulated in inclusion bodies. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound expressed as insoluble inclusion bodies?
A1: High-level overexpression of recombinant proteins, especially large and complex proteins like MukB (177 kDa), often overwhelms the cellular folding machinery of E. coli.[1][2] This leads to the aggregation of partially folded or misfolded protein intermediates into dense particles known as inclusion bodies.[1][2]
Q2: What are the advantages of expressing MukB as inclusion bodies?
A2: While it requires a refolding step, inclusion body formation can be advantageous. The target protein is often highly concentrated and relatively pure within the inclusion bodies, which simplifies initial isolation.[3] Expressing proteins in this form can also protect them from proteolytic degradation by host cell enzymes.
Q3: What are the critical stages in refolding MukB from inclusion bodies?
A3: The overall process can be broken down into four key stages:
-
Isolation and Washing of Inclusion Bodies: Separating the inclusion bodies from other cellular components.
-
Solubilization: Denaturing the aggregated protein to bring it into solution.
-
Refolding: Diluting or dialyzing the solubilized protein in a buffer that promotes proper folding.
-
Purification and Characterization: Purifying the refolded, active protein.
Q4: Are there any specific characteristics of MukB I should consider?
A4: Yes. MukB is a large protein that forms a homodimer and has distinct globular domains with DNA and ATP/GTP binding activities.[1][2][4][5] The presence of these functional domains suggests that the inclusion of ligands like ATP or GTP in the refolding buffer might facilitate correct folding. Its large size may make it more prone to aggregation during refolding.
Experimental Workflow for MukB Refolding
Caption: Experimental workflow for the refolding of this compound.
Detailed Experimental Protocol
This protocol is a recommended starting point for the refolding of insoluble this compound. Optimization of specific parameters may be necessary.
Materials:
-
E. coli cell paste containing overexpressed MukB
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M Urea or 6 M Guanidine (B92328) Hydrochloride, 10 mM DTT)
-
Refolding Buffer (50 mM Tris-HCl pH 8.0, 500 mM L-arginine, 1 mM ATP, 5 mM MgCl2, 1 mM DTT)
-
Dialysis Tubing (e.g., 10-12 kDa MWCO)
Procedure:
Part 1: Isolation and Washing of Inclusion Bodies
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer and incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C. Repeat the wash step twice more to ensure the removal of membrane proteins and other contaminants.
Part 2: Solubilization of Inclusion Bodies
-
Resuspend the washed inclusion body pellet in Solubilization Buffer.
-
Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Part 3: Refolding of MukB
This protocol describes refolding by dialysis. Rapid dilution is an alternative method.
-
Transfer the solubilized protein solution into dialysis tubing.
-
Perform a stepwise dialysis against Refolding Buffer with decreasing concentrations of the denaturant (e.g., 6M, 4M, 2M, 1M, 0.5M, and finally no denaturant). Each dialysis step should be carried out for at least 4-6 hours at 4°C.
-
After the final dialysis step against the Refolding Buffer without denaturant, clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein.
Part 4: Purification and Analysis
-
The refolded this compound can be further purified using standard chromatographic techniques such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography.
-
Analyze the purity of the refolded protein by SDS-PAGE.
-
Confirm the correct folding and activity of MukB through functional assays, such as an ATPase activity assay or a DNA binding assay.
Quantitative Data Summary
| Protein | Refolding Method | Refolding Yield (%) | Reference |
| Human Growth Hormone | Pulsatile Renaturation | >40% | [3] |
| Various Proteins | Dilution | 1-10 µg/ml final conc. | [6] |
| Disulfide-containing protein | Optimized Redox System | Variable | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Inclusion Bodies | Inefficient cell lysis. | Increase sonication time or power. Consider using a French press for more efficient lysis. |
| Proteolytic degradation. | Ensure protease inhibitors (e.g., PMSF) are added to all buffers during isolation. | |
| Incomplete Solubilization of Inclusion Bodies | Insufficient denaturant concentration. | Increase the concentration of urea or guanidine hydrochloride. |
| Inadequate incubation time. | Increase the solubilization time with gentle agitation. | |
| Protein Precipitation During Refolding | High protein concentration. | Decrease the initial protein concentration before refolding. |
| Rapid removal of denaturant. | Use a more gradual dialysis or dilution scheme to remove the denaturant slowly. | |
| Incorrect buffer composition. | Optimize the refolding buffer by screening different pH values, additives (e.g., L-arginine, glycerol), and temperatures. | |
| Refolded Protein is Inactive | Incorrect disulfide bond formation. | If MukB contains cysteines, include a redox shuffling system (e.g., reduced and oxidized glutathione) in the refolding buffer. |
| Misfolded protein. | Try different refolding conditions (pH, temperature, additives). The presence of ATP/GTP in the refolding buffer may be critical for MukB. | |
| Protein aggregation. | Further purify the refolded protein using size-exclusion chromatography to separate monomers/dimers from aggregates. |
Logical Relationships in Troubleshooting
Caption: Logical relationships in troubleshooting this compound refolding.
References
- 1. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E.coli this compound involved in chromosome partition forms a homodimer with a rod-and-hinge structure having DNA binding and ATP/GTP binding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E.coli this compound involved in chromosome partition forms a homodimer with a rod‐and‐hinge structure having DNA binding and ATP/GTP binding activities. | The EMBO Journal [link.springer.com]
- 6. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
optimization of buffer conditions for MukB in vitro activity assays
Welcome to the technical support center for the optimization of buffer conditions for MukB in vitro activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized buffer conditions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and buffer for MukB in vitro assays?
A1: A pH of 7.5 is most commonly optimal for MukB activity.[1][2][3] HEPES-KOH is a frequently used buffer in these assays.[1][2][3] It is important to maintain a stable pH throughout your experiment, as significant deviations can impact protein folding and activity.
Q2: What is the role of ATP in MukB assays, and what concentration should I use?
A2: ATP is crucial for the ATPase activity of MukB and is involved in conformational changes of the MukBEF complex.[4][5] For ATPase assays, a concentration of 2 mM ATP is commonly used.[1][6] While ATP is not strictly required for MukB's DNA binding and condensation activities in vitro, its presence can modulate the stability of the MukB-DNA complex, particularly in the presence of MukE and MukF.[4][7]
Q3: Are the accessory proteins MukE and MukF necessary for in vitro assays?
A3: While MukB alone can bind and condense DNA, its ATPase activity is significantly stimulated by MukF.[1][8] MukE can inhibit the MukF-stimulated ATPase activity.[1][6] For assays that aim to reconstitute the full condensin complex activity, the inclusion of MukE and MukF is essential.[9][10] The stoichiometry of these components is critical for optimal activity.
Q4: What is the importance of AcpP in MukB ATPase assays?
A4: Recent studies have highlighted that the acyl carrier protein (AcpP) is required for maximal MukBF ATPase activity.[8][11] Preparations of MukB may be sub-stoichiometrically saturated with AcpP, leading to variability in ATPase rates. For consistent and maximal activity, it is recommended to use MukB preparations that are fully saturated with AcpP or to supplement the reaction with purified AcpP.[8][11]
Q5: My MukB protein is precipitating during the experiment. What can I do?
A5: Protein aggregation can be a common issue. Ensure that your buffer contains a reducing agent like DTT (e.g., 10 mM) to prevent disulfide bond formation.[1][2][3] Including glycerol (B35011) (e.g., 5-10%) in your storage and reaction buffers can also help to stabilize the protein.[3][12] Additionally, check that the salt concentration is optimal, as both too low and too high salt can sometimes lead to aggregation.
Troubleshooting Guides
Low or No ATPase Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Verify the pH of your buffer is ~7.5. Use a buffer such as 50 mM HEPES-KOH.[1][2][3] | MukB ATPase activity is sensitive to pH. |
| Check the salt concentration. Optimal KCl concentration is around 20 mM.[1][2][3] High NaCl concentrations (above 100 mM) can inhibit ATPase activity. | Ionic strength affects protein conformation and enzyme kinetics. | |
| Ensure the presence of Mg²⁺ (e.g., 2-4 mM Mg(OAc)₂ or MgCl₂).[1] | Magnesium is a critical cofactor for ATP hydrolysis. | |
| Inactive Protein | Use freshly purified protein or protein that has been stored properly at -80°C in a suitable storage buffer containing glycerol. | Repeated freeze-thaw cycles can lead to loss of activity. |
| Perform a quality control check of your protein preparation using SDS-PAGE to ensure its integrity. | Protein degradation will result in loss of function. | |
| Missing or Suboptimal Cofactors/Subunits | Ensure ATP is present at a saturating concentration (e.g., 2 mM).[1][6] | ATP is the substrate for the ATPase reaction. |
| Include MukF in the reaction, as it significantly stimulates MukB's ATPase activity.[1][8] Titrate the MukF concentration to find the optimal ratio, which can be substoichiometric.[1] | MukF is a key activator of MukB's ATPase function. | |
| Ensure your MukB preparation is saturated with AcpP, or add exogenous AcpP to the reaction.[8][11] | AcpP is required for maximal ATPase activity.[8][11] | |
| Incorrect Assay Temperature | Perform the assay at 37°C.[1][2][3] | Enzyme activity is temperature-dependent. |
Inconsistent DNA Binding or Condensation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer Conditions | Check the pH and salt concentrations of your binding buffer. A common buffer is 50 mM HEPES-KOH (pH 7.5-8.0), 20 mM KCl.[2][3][7] | DNA binding is sensitive to ionic strength and pH. |
| Ensure the presence of a low concentration of Mg²⁺ (e.g., 0.5-2 mM).[2][3] | Divalent cations can influence DNA structure and protein-DNA interactions. | |
| Poor DNA Substrate Quality | Use high-quality, supercoiled plasmid DNA for condensation and supercoiling assays. For binding assays, ensure the DNA is free of contaminants. | The topology and integrity of the DNA substrate are critical for these assays. |
| Protein Instability | Include a reducing agent like DTT (e.g., 10 mM) and a cryoprotectant like glycerol (e.g., 7.5%) in your reaction buffer.[2][3] | These reagents help maintain the structural integrity of MukB. |
| Inappropriate Protein Concentration | Titrate the concentration of MukB to find the optimal range for your specific assay. High concentrations of MukB can sometimes inhibit the reaction. | The stoichiometry of MukB to DNA is a key parameter. |
Data Presentation: Optimized Buffer Conditions
Table 1: ATPase Assay Buffer Conditions
| Component | Concentration | Reference |
| HEPES-KOH | 50 mM | [1][2] |
| pH | 7.5 | [1][2] |
| KCl | 20 mM | [1][2] |
| Mg(OAc)₂ or MgCl₂ | 2 - 4 mM | [1] |
| DTT | 10 mM | [1][2] |
| BSA | 100 µg/ml | [1] |
| ATP | 2 mM | [1][6] |
| Temperature | 37°C | [1][2] |
Table 2: DNA Binding and Condensation Assay Buffer Conditions
| Component | Concentration | Reference |
| HEPES-KOH | 50 mM | [2][3][7] |
| pH | 7.5 - 8.0 | [2][3][7] |
| KCl | 20 mM | [2][3][7] |
| Mg(OAc)₂ | 0.5 - 2 mM | [2][3] |
| DTT | 10 mM | [2][3] |
| Glycerol | 7.5% | [3] |
| Temperature | 37°C | [2][3] |
Experimental Protocols
Protocol 1: MukB ATPase Assay
This protocol is for measuring the ATP hydrolysis activity of MukB using a phosphate (B84403) release assay.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 1. The final volume is typically 10-20 µL.
-
Add Proteins: Add the appropriate concentrations of MukB, MukF, and AcpP. A standard condition can be 250 nM MukB₂, 75 nM MukF₂, and 250 nM AcpP.[8]
-
Initiate the Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactive assay, or use a colorimetric phosphate detection kit).[1]
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 100 mM.[1]
-
Analyze Phosphate Release:
-
Radioactive method: Spot an aliquot of the reaction onto a PEI cellulose (B213188) TLC plate, develop the plate with 0.5 M LiCl, 1 M HCOOH, dry, and visualize using a phosphorimager to separate and quantify free phosphate from ATP.[1]
-
Colorimetric method: Use a commercially available kit (e.g., ENZCheck Phosphate Assay Kit) and measure the absorbance at the appropriate wavelength according to the manufacturer's instructions.[6]
-
Protocol 2: DNA Condensation Assay
This assay monitors the compaction of DNA by MukB using agarose (B213101) gel electrophoresis.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 2. The final volume is typically 20 µL.
-
Add DNA: Add nicked or supercoiled plasmid DNA to the reaction mixture.
-
Add MukB: Add the desired concentration of MukB (and MukE/F if applicable) to the reaction.
-
Incubate: Incubate the reaction at 37°C for 5-30 minutes.[2][3]
-
Load Gel: Add loading dye to the reactions and load the samples onto a 0.8% agarose gel.
-
Electrophoresis: Run the gel at a low voltage (e.g., 1.8 V/cm) for an extended period (e.g., 18 hours) at 4°C.[2]
-
Visualize: Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands. Condensed DNA will migrate faster than the uncondensed control.
Visualizations
Caption: General experimental workflow for MukB in vitro activity assays.
Caption: Troubleshooting decision tree for low MukB ATPase activity.
Caption: Schematic of the MukBEF complex interacting with DNA.
References
- 1. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MukB-topoisomerase IV interaction mutually suppresses their catalytic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MukB–topoisomerase IV interaction is required for proper chromosome compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA sliding and loop formation by E. coli SMC complex: MukBEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MukBs cooperate to loop DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bacterial condensin MukB compacts DNA by sequestering supercoils and stabilizing topologically isolated loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Intersubunit and intrasubunit interactions driving the MukBEF ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
best practices for preventing proteolytic degradation of MukB during cell lysis and extraction
Welcome to the technical support center for the purification of the E. coli structural maintenance of chromosomes (SMC) protein, MukB. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the proteolytic degradation of MukB during cell lysis and extraction.
Frequently Asked Questions (FAQs)
Q1: What is MukB and why is its degradation a concern during purification?
A1: MukB is a large, ATP-dependent homodimeric protein that is a core component of the E. coli condensin complex, MukBEF, which is essential for chromosome condensation and segregation.[1] Due to its large size (approximately 170 kDa per monomer) and multi-domain structure, MukB can be susceptible to proteolytic degradation upon cell lysis, where cellular proteases are released. Degradation can lead to lower yields of full-length, functional protein and complicate downstream applications.
Q2: Which E. coli strains are recommended for expressing MukB to minimize degradation?
A2: Using protease-deficient E. coli strains is a primary strategy to prevent proteolytic degradation. Strains such as BL21(DE3) and its derivatives are commonly recommended because they are deficient in the Lon (cytoplasmic) and OmpT (outer membrane) proteases. These proteases are known to degrade recombinant proteins. For particularly sensitive proteins, further specialized strains with additional protease deletions are available.
Q3: What are the initial signs of MukB degradation, and how can I detect them?
A3: The primary indication of MukB degradation is the appearance of lower molecular weight bands on an SDS-PAGE gel of your purified protein or cell lysate. These bands may be faint or appear as a ladder-like pattern. Western blotting with an antibody specific to a particular domain of MukB (e.g., the N- or C-terminus) can help confirm if these smaller bands are degradation products. If you observe a significant loss of your full-length MukB band over time, even at low temperatures, degradation is likely occurring.
Q4: How does ATP affect the stability of MukB, and should I include it in my lysis buffer?
A4: ATP binding and hydrolysis induce significant conformational changes in MukB, regulating its association with DNA and the other components of the MukBEF complex. ATP binding promotes the engagement of the MukB head domains. While the direct effect of ATP on MukB's susceptibility to proteases has not been extensively studied, stabilizing the protein in a specific conformational state can potentially mask protease-sensitive sites. Therefore, including ATP or a non-hydrolyzable ATP analog (e.g., ATPγS) in your lysis and purification buffers may enhance the stability of MukB. It is recommended to empirically test the effect of nucleotides on the stability of your MukB construct.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the lysis and extraction of MukB.
Issue 1: Multiple lower molecular weight bands are observed on SDS-PAGE/Western blot, indicating degradation.
| Potential Cause | Recommended Solution |
| Insufficient Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. For E. coli lysates, cocktails containing inhibitors for serine, cysteine, and metalloproteases are recommended. Consider increasing the concentration of the inhibitor cocktail if degradation persists. |
| Suboptimal Temperature | Perform all cell lysis and extraction steps strictly at 4°C or on ice. Pre-chill all buffers, centrifuges, and equipment. Work quickly to minimize the time the lysate is exposed to room temperature. |
| Inappropriate pH | Ensure the pH of your lysis buffer is optimal for MukB stability, typically between 7.0 and 8.0. The pH should be checked at the working temperature (4°C) as the pH of some buffers, like Tris, is temperature-dependent. |
| Extended Lysis Time | Minimize the duration of the lysis procedure. Over-incubation with lytic agents or prolonged sonication can increase the opportunity for proteolytic activity. |
Issue 2: Low yield of full-length MukB protein.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | Follow all the recommendations in "Issue 1" to minimize protein degradation, which is a common cause of low yield. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the total amount of expressed MukB. After initial lysis, you can check for lysis efficiency under a microscope. If a significant number of intact cells remain, consider optimizing your lysis method (e.g., increasing sonication time in short bursts on ice). |
| Protein Instability | The this compound may be inherently unstable in the chosen buffer conditions. Consider adding stabilizing agents to your lysis and purification buffers. |
Data Presentation: Buffer Additives for MukB Stability
The following tables summarize recommended concentrations for key components in your lysis and purification buffers to minimize MukB degradation.
Table 1: Recommended Protease Inhibitor Cocktails for E. coli Lysates
| Inhibitor Class | Example Inhibitor | Typical Working Concentration | Target Proteases |
| Serine Proteases | PMSF, AEBSF | 0.1 - 1 mM | Trypsin-like proteases |
| Cysteine Proteases | E-64 | 1 - 10 µM | Papain-like proteases |
| Aspartic Proteases | Pepstatin A | 1 µM | Pepsin-like proteases |
| Metalloproteases | EDTA, 1,10-Phenanthroline | 1 - 5 mM | Proteases requiring divalent cations |
| Aminopeptidases | Bestatin | 1 - 10 µM | Exopeptidases |
Note: It is often most effective to use a commercially available, pre-formulated protease inhibitor cocktail designed for bacterial extracts.
Table 2: Stabilizing Agents for Lysis and Purification Buffers
| Agent | Function | Recommended Concentration |
| Glycerol | Stabilizes protein structure and prevents aggregation. | 5-20% (v/v) |
| NaCl | Mimics physiological ionic strength and can improve solubility. | 150-500 mM |
| ATP/ATPγS | May stabilize a specific conformation of MukB. | 1-5 mM |
| Dithiothreitol (DTT) | Reducing agent to prevent oxidation of cysteine residues. | 1-5 mM |
Experimental Protocols
Protocol 1: Optimized Cell Lysis for MukB Extraction
This protocol is designed for the extraction of His-tagged MukB from a 1-liter E. coli BL21(DE3) culture.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM ATP
-
Protease Inhibitor Cocktail (for bacterial extracts)
-
Lysozyme (B549824) (10 mg/mL stock)
-
DNase I (1 mg/mL stock)
-
1 M MgCl₂
Procedure:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 30 mL of ice-cold Lysis Buffer.
-
Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.
-
Add lysozyme to a final concentration of 0.2 mg/mL and incubate on ice for 30 minutes with gentle rocking.
-
Add MgCl₂ to a final concentration of 5 mM and DNase I to a final concentration of 10 µg/mL. Incubate on ice for an additional 15 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 20 seconds on, 40 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous. Monitor the temperature to ensure it does not rise significantly.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble this compound for subsequent purification steps.
Mandatory Visualizations
Caption: Workflow for MukB Lysis and Purification.
Caption: Troubleshooting Logic for MukB Purification.
References
Validation & Comparative
A Functional Comparison of Bacterial Condensin Complexes: MukB and SMC-ScpAB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of two key bacterial condensin complexes: the Escherichia coli MukBEF complex and the Bacillus subtilis SMC-ScpAB complex. This objective analysis, supported by experimental data, aims to elucidate the similarities and differences in their mechanisms of action, providing a valuable resource for research and development in antibacterial drug discovery.
At a Glance: Key Functional Parameters
Quantitative data on the biochemical and biophysical properties of MukBEF and SMC-ScpAB are crucial for understanding their mechanisms. The table below summarizes the currently available data.
| Parameter | MukBEF (E. coli) | SMC-ScpAB (B. subtilis) | References |
| Core SMC Protein | MukB (homodimer) | Smc (homodimer) | [1][2] |
| Accessory Proteins | MukE, MukF | ScpA, ScpB | [1][2] |
| ATPase Activity | |||
| kcat (ATP hydrolysis rate) | Not explicitly reported | Not explicitly reported | |
| Km (ATP) | Not explicitly reported | Not explicitly reported | |
| Regulation | Stimulated by MukF, inhibited by MukE. DNA has little to no direct effect on the ATPase activity of the purified complex. | Modestly stimulated by DNA. Regulated by ScpA and ScpB. | [3][4][5] |
| DNA Binding Affinity | |||
| Kd | ~30 nM (MukB alone) | Not explicitly reported for the full complex. | [6] |
| DNA Substrate Preference | Binds to both single-stranded and double-stranded DNA. | Binds to double-stranded DNA. | [7] |
| Loop Extrusion/Translocation Rate | ~600 bp/s | >50 kb/min (~833 bp/s) | [8] |
In-Depth Functional Analysis
Both MukBEF and SMC-ScpAB are members of the Structural Maintenance of Chromosomes (SMC) protein family, which play a critical role in chromosome organization and segregation in all domains of life.[9][10] While sharing a conserved overall architecture, these bacterial condensins exhibit distinct functional nuances.
The core of both complexes is a homodimer of an SMC protein (MukB or Smc) which forms a characteristic V-shape with a hinge domain and two ATPase head domains connected by long coiled-coil arms.[1][2] This core dimer associates with accessory proteins, MukE and MukF in E. coli, and ScpA and ScpB in B. subtilis, which are essential for their in vivo function.[1][2]
A primary function of these complexes is to organize the bacterial chromosome by extruding loops of DNA. This activity is powered by ATP hydrolysis at the SMC head domains.[3][11] In E. coli, the MukBEF complex is thought to load onto DNA at multiple sites, preferentially on newly replicated DNA, and extrude loops, contributing to the formation of an axial core from which DNA loops emanate.[11][12] In contrast, the B. subtilis SMC-ScpAB complex is specifically loaded onto the chromosome at parS sites near the origin of replication, a process mediated by the ParB protein.[9][10] From these loading sites, it translocates along the DNA, progressively organizing the chromosome arms.[8]
The regulation of their ATPase activity also differs. The ATPase activity of MukBEF is intricately regulated by its accessory subunits, with MukF stimulating and MukE inhibiting ATP hydrolysis.[3] Interestingly, DNA itself appears to have minimal direct effect on the ATPase rate of the purified MukBEF complex.[4] On the other hand, the ATPase activity of the B. subtilis SMC-ScpAB complex is reported to be modestly stimulated by DNA and is regulated by the ScpA/ScpB sub-complex.[5]
Functionally, both complexes are essential for proper chromosome segregation.[9][11] Disruption of either complex leads to severe defects in chromosome condensation and the production of anucleate cells.[13] These condensin complexes also interact with other key cellular players. For instance, MukB has been shown to physically and functionally interact with topoisomerase IV, a key enzyme in decatenating newly replicated chromosomes.[14]
Visualizing the Mechanisms
To better understand the functional cycles and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Functional cycle of the E. coli MukBEF condensin complex.
Caption: Functional cycle of the B. subtilis SMC-ScpAB condensin complex.
Key Experimental Protocols
The functional characterization of bacterial condensins relies on a suite of biochemical and biophysical assays. Below are outlines of the key experimental protocols.
In Vitro Reconstitution and ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the purified condensin complex, providing insights into its enzymatic activity and regulation.
-
Protein Purification:
-
Overexpress recombinant MukB, MukE, and MukF (or Smc, ScpA, and ScpB) proteins, often with affinity tags (e.g., His-tag, Strep-tag), in E. coli.
-
Lyse the cells and purify individual subunits or co-purify the complex using affinity chromatography (e.g., Ni-NTA, Strep-Tactin).[15]
-
Further purify the proteins or reconstituted complex by ion-exchange and size-exclusion chromatography to ensure homogeneity.[15]
-
-
ATPase Assay (Malachite Green Assay):
-
Prepare a reaction mixture containing the purified condensin complex, ATP, and MgCl2 in a suitable reaction buffer (e.g., HEPES-based buffer).[16][17]
-
For regulatory studies, include potential modulators such as DNA or accessory proteins in the reaction.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA).
-
Add a malachite green reagent, which forms a colored complex with the inorganic phosphate (B84403) released from ATP hydrolysis.[17]
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.[16]
-
Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.
-
Determine the ATPase rate from the slope of the linear portion of the phosphate release over time.
-
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of condensin complexes to DNA.
-
Probe Preparation:
-
Binding Reaction:
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide or agarose (B213101) gel.[18]
-
Run the gel at a constant voltage. Protein-DNA complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.[19]
-
-
Detection and Analysis:
-
Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.
-
The intensity of the shifted band relative to the free probe can be used to determine the fraction of bound DNA at each protein concentration, allowing for the calculation of the dissociation constant (Kd).
-
Single-Molecule DNA Loop Extrusion Assay (DNA Curtains)
This advanced technique allows for the direct visualization of DNA loop extrusion by individual condensin complexes in real-time.
-
Flow Cell Preparation:
-
Construct a microfluidic flow cell with a surface functionalized with lipids and biotin (B1667282) groups.[20][21]
-
Create barriers on the surface using nanofabrication techniques to align the DNA molecules.[20]
-
-
DNA Curtain Assembly:
-
Single-Molecule Imaging:
-
Introduce fluorescently labeled condensin complexes and ATP into the flow cell.
-
Visualize the binding and movement of individual condensin molecules on the DNA curtains using Total Internal Reflection Fluorescence (TIRF) microscopy.[21][22]
-
The formation and growth of DNA loops extruded by the condensin complexes can be directly observed and measured over time.
-
This allows for the determination of the loop extrusion rate and provides insights into the dynamics of the process.
-
Caption: Experimental workflow for a single-molecule DNA curtain assay.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Cryo-EM structure of MukBEF reveals DNA loop entrapment at chromosomal unloading sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MukB ATPases are regulated independently by the N- and C-terminal domains of MukF kleisin | eLife [elifesciences.org]
- 5. Bacillus subtilis Smc condenses chromosomes in a heterologous cell system, which is down-regulated by ScpAB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Binding Properties of the Bacillus subtilis and Aeribacillus pallidus AC6 σD Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific DNA-binding activity of bacterial condensin::National Institute of Genetics [nig.ac.jp]
- 8. Bacillus subtilis SMC complexes juxtapose chromosome arms as they travel from origin to terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMC condensin entraps chromosomal DNA by an ATP hydrolysis dependent loading mechanism in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMC condensin entraps chromosomal DNA by an ATP hydrolysis dependent loading mechanism in Bacillus subtilis | eLife [elifesciences.org]
- 11. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP [elifesciences.org]
- 13. Cell cycle-dependent localization of two novel prokaryotic chromosome segregation and condensation proteins in Bacillus subtilis that interact with SMC protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of DNA capture by the MukBEF SMC complex and its inhibition by a viral DNA mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. oncology.wisc.edu [oncology.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. DNA Curtains for High-Throughput Single-Molecule Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Next-Generation DNA Curtains for Single-Molecule Studies of Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating MukB-DNA Interaction Sites Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the interaction sites between the bacterial condensin protein, MukB, and DNA. A primary focus is placed on site-directed mutagenesis as a tool to probe these interactions, with detailed comparisons to alternative and complementary validation techniques. Experimental data from various studies are summarized to provide a clear performance overview, and detailed protocols for key experiments are included.
Introduction to MukB-DNA Interactions
MukB is a core component of the bacterial condensin complex, essential for chromosome organization, segregation, and maintenance.[1][2][3][4][5] Its interaction with DNA is fundamental to these processes. Identifying the specific amino acid residues within MukB that directly contact DNA is crucial for understanding its mechanism of action and for developing potential antimicrobial agents that target this interaction. Site-directed mutagenesis is a powerful technique to functionally validate these interaction sites by systematically altering specific amino acids and observing the resulting effect on DNA binding and other functions.[6][7]
Site-Directed Mutagenesis: A Primary Tool for Validation
Site-directed mutagenesis allows for the precise substitution of amino acids hypothesized to be involved in DNA binding. By changing these residues, researchers can assess their importance in the MukB-DNA interaction. The impact of these mutations is then quantified using a variety of biochemical and biophysical assays.
Comparative Analysis of Validation Methods
The following table summarizes the quantitative data from various studies, comparing the effects of site-directed mutagenesis on MukB function as measured by different experimental techniques.
| MukB Variant | Method | Key Finding | Quantitative Change (Compared to Wild-Type) | Reference |
| MukBR187E/R189E | DNA Catenation Assay | Defective in mediating DNA catenation, indicating impaired DNA binding by the head domains. | Approximately 4-fold reduction in DNA binding activity. | [3] |
| MukBK761E/R765E | Nitrocellulose Filter-Binding Assay | DNA binding activity of the head domains remains identical to wild-type, but DNA condensation is defective, suggesting the hinge domain's role in the latter. | No significant change in DNA binding affinity of the head domains. | [2] |
| MukBD692A | Pull-down Assay with ParC | Impaired binding to the ParC subunit of topoisomerase IV, while DNA-binding ability remains unaffected. | Significantly less ParC retained compared to wild-type MukB. | [8] |
| MukB (Wild-Type) | Electrophoretic Mobility Shift Assay (EMSA) | Forms stable complexes with DNA, with mobility shifting as protein concentration increases. | - | [2] |
| MukB (Wild-Type) | DNA Footprinting | Protects specific regions of DNA from nuclease digestion, revealing direct binding sites. | - | |
| MukB (Wild-Type) | Chromatin Immunoprecipitation (ChIP) | Shows in vivo association with specific chromosomal regions. | - | [9] |
In-Depth Methodologies and Experimental Protocols
Site-Directed Mutagenesis of MukB
This protocol outlines the general steps for creating specific mutations in the mukB gene.
Objective: To introduce specific amino acid substitutions in the MukB protein to assess their impact on DNA binding.
Principle: A plasmid containing the mukB gene is used as a template for PCR with primers containing the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into E. coli for propagation.[6][7]
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use the plasmid containing the wild-type mukB gene as a template.
-
Perform PCR for 18-25 cycles.
-
-
Parental DNA Digestion:
-
Add DpnI restriction enzyme to the PCR product. DpnI specifically digests methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from most E. coli strains.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the mukB gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of wild-type and mutant MukB proteins to a specific DNA probe.[10][11][12]
Objective: To determine if a mutation in MukB affects its ability to bind to a specific DNA sequence.
Principle: A labeled DNA probe containing the putative MukB binding site is incubated with the purified this compound. The protein-DNA complexes are then separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the migration of the labeled DNA indicates a protein-DNA interaction.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides (20-50 bp) corresponding to the DNA region of interest.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of purified wild-type or mutant this compound in a binding buffer.
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.
-
A slower migrating band compared to the free probe indicates the formation of a MukB-DNA complex. The intensity of this band can be quantified to estimate binding affinity.[11][13]
-
DNA Footprinting
This technique identifies the specific DNA sequence that is protected by the bound this compound from enzymatic or chemical cleavage.
Objective: To map the precise binding site of MukB on a DNA fragment.
Principle: A DNA fragment, labeled at one end, is incubated with MukB. The complex is then treated with a cleavage agent (e.g., DNase I) that cuts the DNA backbone. The regions where MukB is bound are protected from cleavage. The resulting DNA fragments are separated by denaturing gel electrophoresis, and the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest and label one end with a radioactive or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with the purified this compound.
-
-
Cleavage Reaction:
-
Add a limited amount of DNase I to the binding reaction and incubate for a short period to achieve partial digestion.
-
-
Analysis:
Chromatin Immunoprecipitation (ChIP)
ChIP is an in vivo technique used to identify the genomic regions that MukB associates with within the cell.
Objective: To determine if mutations in MukB affect its localization and binding to specific chromosomal regions in living cells.
Principle: Proteins are cross-linked to DNA in vivo using formaldehyde (B43269). The chromatin is then sheared, and an antibody specific to MukB is used to immunoprecipitate the MukB-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by PCR, qPCR, or sequencing (ChIP-seq).[16][17]
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to MukB.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA and analyze it by qPCR using primers specific to the putative binding sites or by high-throughput sequencing (ChIP-seq) for genome-wide analysis. The enrichment of a specific DNA sequence is calculated relative to an input control.[18]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental methods described above.
Conclusion
Validating the specific residues involved in the MukB-DNA interaction is a multi-step process that relies on the precise modification of the protein through site-directed mutagenesis, followed by rigorous quantitative analysis using a suite of biochemical and in vivo techniques. This guide provides a framework for comparing these methods and designing a robust experimental strategy. By combining the strengths of site-directed mutagenesis with complementary assays like EMSA, DNA footprinting, and ChIP, researchers can gain a comprehensive understanding of the molecular basis of MukB-mediated chromosome organization, paving the way for novel therapeutic interventions.
References
- 1. Dissecting DNA Compaction by the Bacterial Condensin MukB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial condensin MukB compacts DNA by sequestering supercoils and stabilizing topologically isolated loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic interactions of kleisins and DNA with bacterial Condensin MukB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of MukE in assembling a functional MukBEF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DNase Footprint Signatures are Dictated by Factor Dynamics and DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of computational footprinting methods for DNase sequencing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regulatory Dance of Chromosome Segregation: A Comparative Guide to MukB's Influence on Topoisomerase IV
For researchers, scientists, and drug development professionals, understanding the intricate molecular choreography that governs bacterial chromosome segregation is paramount. This guide provides a comprehensive comparison of topoisomerase IV activity in the presence and absence of its regulatory partner, MukB, supported by experimental data and detailed protocols.
At the heart of bacterial cell division lies the critical task of accurately partitioning replicated chromosomes. This process relies on the coordinated action of numerous proteins, among which the condensin-like protein MukB and the type II topoisomerase, topoisomerase IV (Topo IV), play indispensable roles. Evidence strongly indicates that MukB, a key player in chromosome organization and compaction, directly influences the enzymatic activities of Topo IV, thereby ensuring the timely decatenation and segregation of newly replicated DNA.
Unveiling the Partnership: A Direct Physical Interaction
The regulatory relationship between MukB and Topo IV is initiated through a direct physical interaction. Experimental evidence from yeast two-hybrid screens and in vitro pull-down assays has pinpointed the site of interaction to the C-terminal domain of the ParC subunit of Topo IV and the hinge domain of MukB.[1][2] This interaction is crucial, as mutations disrupting this binding abrogate the regulatory effects observed in vitro and lead to chromosome segregation defects in vivo.
Comparative Analysis of Topoisomerase IV Activity
The interaction with MukB elicits a notable modulation of Topoisomerase IV's enzymatic functions. While both decatenation and DNA relaxation are affected, the degree of influence varies significantly between these two activities.
Decatenation Activity
Decatenation, the primary role of Topo IV in chromosome segregation, is modestly stimulated by the presence of MukB. In vitro assays using kinetoplast DNA (kDNA) as a substrate have demonstrated a reproducible, albeit not dramatic, increase in the rate of decatenation.
| Condition | Fold Stimulation of Decatenation | Reference |
| Topoisomerase IV alone | 1x | [3][4] |
| Topoisomerase IV + MukB | ~1.3-1.35x | [3][4] |
This moderate enhancement suggests that while MukB's influence on decatenation is physiologically relevant, it may not be the primary mechanism through which it governs Topo IV function.
DNA Relaxation Activity
In contrast to decatenation, the relaxation of supercoiled DNA by Topo IV is significantly enhanced by MukB. This stimulation is dose-dependent and relies on the direct interaction between the two proteins.
| Condition | Fold Stimulation of Relaxation | Reference |
| Topoisomerase IV alone | 1x | [3] |
| Topoisomerase IV + MukB | ~2.5x | [3] |
The more pronounced effect on relaxation activity suggests that MukB may play a crucial role in modulating the topological state of the DNA in the vicinity of replication forks, thereby facilitating the subsequent action of Topo IV.
A Contrasting View: Mutual Inhibition
While the prevailing evidence points towards a stimulatory role for MukB, a recent study has proposed a model of mutual inhibition within a stoichiometric MukB-Topo IV complex.[5][6] This research suggests that when in a tight complex, the catalytic activities of both enzymes are suppressed. This could represent a mechanism for stabilizing the complex on DNA, forming a scaffold for chromosome organization, with the enzymatic activities being unleashed only when required.[5][6] This highlights the complexity of their interaction and suggests that the functional outcome may be dependent on the stoichiometry and conformational state of the complex.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Topoisomerase IV Decatenation Assay
This assay measures the ability of Topo IV to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA) as a substrate.
Materials:
-
Purified Topoisomerase IV (ParC and ParE subunits)
-
Purified MukB
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase IV reaction buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 5 mM DTT)
-
ATP solution (10 mM)
-
Stop solution/loading dye (e.g., containing SDS and a tracking dye)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine 4 µL of 5X reaction buffer, kDNA (e.g., 200 ng), and water to a volume of 17 µL.
-
Add MukB to the desired final concentration to the appropriate reaction tubes.
-
Add 1 µL of purified Topoisomerase IV (a pre-determined optimal concentration) to each reaction, except for the negative control.
-
Initiate the reaction by adding 2 µL of 10 mM ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding 5 µL of stop solution/loading dye.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.
-
Quantify the amount of decatenated product to determine the enzyme's activity.
In Vitro Pull-Down Assay for MukB-ParC Interaction
This assay is used to confirm a direct physical interaction between two purified proteins.
Materials:
-
Purified, tagged "bait" protein (e.g., His-tagged MukB)
-
Purified "prey" protein (e.g., untagged ParC)
-
Affinity resin corresponding to the bait's tag (e.g., Ni-NTA agarose for His-tagged proteins)
-
Binding/Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)
-
Elution buffer (e.g., Binding buffer containing a high concentration of imidazole (B134444) for His-tagged proteins)
-
SDS-PAGE gels and associated reagents
-
Western blotting equipment and antibodies against the prey protein (if necessary)
Procedure:
-
Equilibrate the affinity resin with binding buffer.
-
Incubate the purified, tagged bait protein with the equilibrated resin to allow for binding.
-
Wash the resin several times with binding/wash buffer to remove any unbound bait protein.
-
Add the purified prey protein to the resin-bound bait protein and incubate to allow for interaction.
-
Wash the resin extensively with wash buffer to remove any non-specifically bound prey protein.
-
Elute the bait protein and any interacting prey protein from the resin using the elution buffer.
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of the prey protein. The presence of the prey protein in the elution fraction specifically with the bait protein (and not with a control resin) confirms a direct interaction.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Regulatory pathway of MukB on Topoisomerase IV activity.
Caption: Experimental workflow for the Topoisomerase IV decatenation assay.
Caption: Logical relationship between MukB-Topo IV interaction and chromosome segregation.
References
- 1. Physical and functional interaction between the condensin MukB and the decatenase topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 3. pnas.org [pnas.org]
- 4. Escherichia coli condensin MukB stimulates topoisomerase IV activity by a direct physical interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The MukB-topoisomerase IV interaction mutually suppresses their catalytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative analysis of MukB orthologs across different bacterial species
A deep dive into the structure, function, and biochemical properties of key bacterial condensins reveals both conserved mechanisms and species-specific adaptations in chromosome organization and segregation. This guide provides a comparative analysis of MukB and its orthologs from Escherichia coli, Bacillus subtilis (SMC), and Pseudomonas aeruginosa (MksB), offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of MukB Orthologs
The following table summarizes the key quantitative parameters of MukB orthologs from three distinct bacterial species, providing a clear overview of their biochemical and functional characteristics.
| Feature | Escherichia coli (MukB) | Bacillus subtilis (SMC) | Pseudomonas aeruginosa (MksB) |
| Protein Size (kDa) | ~177[1] | ~135 | Not specified |
| Quaternary Structure | Homodimer, forms a complex with MukE and MukF (MukBEF)[2] | Homodimer, forms a complex with ScpA and ScpB (SMC-ScpAB) | Forms a complex with MksE and MksF (MksBEF)[3] |
| ATPase Activity | Low intrinsic activity, stimulated by MukF and Acyl Carrier Protein (AcpP), inhibited by MukE[4] | DNA-stimulated, particularly by single-stranded DNA (ssDNA)[5][6] | ATP-modulated DNA binding and condensation[3] |
| DNA Binding Affinity (Kd) | ~30 nM for linear and circular DNA[4] | Not specified | DNA binding is negatively regulated by ATP[3] |
| In Vivo Function | Chromosome condensation and segregation; colocalizes with the origin of replication (oriC)[7] | Chromosome condensation and segregation; loaded at parS sites near the origin[8] | Contributes to faithful chromosome partitioning; can complement SMC-deficient cells[3][9] |
Experimental Methodologies
This section details the key experimental protocols used to characterize the biochemical properties and in vivo functions of MukB orthologs.
Protein Purification
Objective: To obtain pure and active MukB orthologs for in vitro biochemical assays.
General Protocol:
-
Cloning and Overexpression: The gene encoding the MukB ortholog is cloned into an expression vector, often with a tag (e.g., His-tag) for affinity purification. The vector is then transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).
-
Cell Culture and Induction: The bacterial culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: The protein is eluted from the affinity column and may be subjected to further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.
-
Protein Concentration and Storage: The purified protein is concentrated, and its concentration is determined using a method like the Bradford assay. The protein is then stored in an appropriate buffer at -80°C.
ATPase Assay
Objective: To measure the rate of ATP hydrolysis by MukB orthologs.
Protocol (Malachite Green Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), salts (e.g., KCl, MgCl2), ATP, and the purified MukB ortholog. For DNA-stimulated ATPases like B. subtilis SMC, DNA (e.g., ssDNA or dsDNA) is also included.
-
Reaction Incubation: The reaction is initiated by adding the protein and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Phosphate (B84403) Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where a reagent containing malachite green and ammonium (B1175870) molybdate (B1676688) is added, forming a colored complex with Pi.
-
Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 620-650 nm).
-
Calculation of ATPase Activity: The amount of Pi released is calculated from a standard curve prepared with known concentrations of phosphate. The ATPase activity is then expressed as the amount of ATP hydrolyzed per unit of protein per unit of time (e.g., nmol ATP/min/mg protein).
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the DNA binding affinity of MukB orthologs.
Protocol:
-
DNA Probe Labeling: A DNA fragment (oligonucleotide or plasmid DNA) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with increasing concentrations of the purified MukB ortholog in a binding buffer containing components like buffer, salts, and a non-specific competitor DNA (to prevent non-specific binding).
-
Native Gel Electrophoresis: The binding reactions are loaded onto a native polyacrylamide or agarose (B213101) gel and subjected to electrophoresis. Under native conditions, protein-DNA complexes migrate slower than the free DNA probe.
-
Detection: The positions of the free and bound DNA probes are detected by autoradiography (for radioactive labels) or fluorescence imaging.
-
Quantification and Kd Determination: The intensity of the bands corresponding to the free and bound DNA is quantified. The fraction of bound DNA is plotted against the protein concentration, and the dissociation constant (Kd), which represents the protein concentration at which half of the DNA is bound, is determined by fitting the data to a binding curve.
Chromosome Conformation Capture (3C)
Objective: To analyze the in vivo chromosome organization and the long-range DNA interactions mediated by MukB orthologs.
Protocol:
-
Cross-linking: Bacterial cells are treated with formaldehyde (B43269) to cross-link proteins to DNA and proteins to other proteins that are in close proximity within the three-dimensional structure of the nucleoid.
-
Cell Lysis and Chromatin Isolation: The cells are lysed, and the cross-linked chromatin is isolated.
-
Restriction Digestion: The chromatin is digested with a restriction enzyme that cuts the DNA at specific sites.
-
Proximity Ligation: The digested chromatin is diluted to favor intramolecular ligation, where DNA fragments that were physically close in the nucleus are ligated together, creating novel DNA junctions.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA, now containing the ligation junctions, is purified.
-
Analysis of Ligation Products: The frequency of specific ligation junctions is quantified using quantitative PCR (qPCR) or high-throughput sequencing (Hi-C) to generate a contact map of the entire chromosome. This map reveals the long-range interactions and the overall organization of the chromosome, providing insights into the in vivo function of MukB orthologs in chromosome compaction.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the general workflow for a comparative analysis of MukB orthologs.
Caption: Workflow for the comparative analysis of MukB orthologs.
References
- 1. The B. subtilis replicative polymerases bind the sliding clamp with different strengths to tune their activity in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Architecture and Action of Bacterial Structural Maintenance of Chromosome Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new family of bacterial condensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bimodal activation of SMC ATPase by intra- and inter-molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antagonistic interactions of kleisins and DNA with bacterial condensin MukB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMC condensin entraps chromosomal DNA by an ATP hydrolysis dependent loading mechanism in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Activities of Bacterial Condensins for Chromosome Management in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for validating the in vivo interaction between MukB and ParC
For Researchers, Scientists, and Drug Development Professionals
The interaction between the condensin protein MukB and the topoisomerase IV subunit ParC is critical for chromosome segregation in Escherichia coli and other bacteria. Validating this protein-protein interaction (PPI) in vivo is essential for understanding its biological function and for developing potential antimicrobial agents that target this process. This guide provides a comparative overview of three widely used techniques for validating the MukB-ParC interaction in a living bacterial cell: the Bacterial Two-Hybrid (B2H) system, Co-immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET).
Comparative Analysis of In Vivo Validation Techniques
Each method offers distinct advantages and disadvantages in terms of the nature of the interaction it detects, its sensitivity, and its suitability for high-throughput applications. The choice of technique will depend on the specific research question being addressed.
| Technique | Principle | Quantitative Data Example (MukB-ParC) | Advantages | Disadvantages |
| Bacterial Two-Hybrid (B2H) | Reconstitution of a transcriptional activator or an enzyme (e.g., adenylate cyclase) by the interaction of two proteins fused to its separate domains, leading to a reporter gene expression. | Primarily qualitative (positive/negative interaction), but can be quantified by measuring reporter enzyme activity (e.g., β-galactosidase units). No specific value for MukB-ParC is available in the literature. | - High-throughput screening of interaction partners.[1] - Relatively easy and inexpensive to set up.[2] - Can detect transient or weak interactions. | - Prone to false positives and negatives.[1] - Fusion tags may interfere with protein function or localization. - Indirect readout of the interaction.[1] |
| Co-immunoprecipitation (Co-IP) | Isolation of a "bait" protein (e.g., MukB) from a cell lysate using a specific antibody, followed by the detection of "prey" proteins (e.g., ParC) that have been pulled down along with it. | Primarily qualitative (presence or absence of the interacting protein on a Western blot). Can be made semi-quantitative by comparing band intensities. | - Detects interactions between endogenous or tagged proteins in their native cellular context. - Can identify entire protein complexes. | - May not detect transient or weak interactions. - Can be affected by antibody specificity and availability. - May enrich for indirect interactions within a complex. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent proteins (a donor and an acceptor) fused to the proteins of interest. FRET only occurs if the two proteins are in very close proximity (typically 1-10 nm). | The interaction between the dimerization domain of MukB and the C-terminal domain of ParC has a dissociation constant (Kd) of approximately 0.4 µM, as determined by isothermal titration calorimetry, which complements in vivo FRET data by providing binding affinity.[3] | - Provides spatial information about the interaction within the cell.[4] - Can detect interactions in real-time in living cells.[5] - Highly sensitive to the distance between the interacting proteins, indicating a direct interaction.[4] | - Requires the fusion of fluorescent proteins, which can affect protein function. - The distance and orientation of the fluorophores are critical for a successful FRET signal. - Technically demanding and requires specialized microscopy equipment.[4] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes for each technique, the following diagrams have been generated using the DOT language.
References
- 1. Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Detection of in vivo Protein Interactions in All Bacterial Components by Förster Resonance Energy Transfer with the Superfolder mTurquoise2 ox-mNeongreen FRET Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
Unraveling the Engine: A Comparative Guide to MukB ATPase Activity in Wild-Type and Mutant Variants
For researchers, scientists, and drug development professionals, understanding the intricate mechanics of bacterial chromosome segregation is paramount. At the heart of this process in Escherichia coli lies the MukBEF complex, a bacterial condensin powered by the ATPase activity of its core subunit, MukB. This guide provides a detailed comparison of the ATP hydrolysis rates of wild-type MukB versus a range of mutant variants, supported by experimental data and protocols, to illuminate the structure-function relationships that govern this essential molecular motor.
Comparative Analysis of ATP Hydrolysis Rates
The intrinsic ability of MukB to hydrolyze ATP is the driving force behind the condensation and organization of the bacterial chromosome. This activity is modulated by interactions with its partner proteins, MukF and MukE, as well as other cellular factors. Mutations in key residues of MukB can significantly alter its ATPase activity, providing valuable insights into the protein's mechanism. The following table summarizes the maximal ATP hydrolysis rates for wild-type MukB and several of its mutant variants, highlighting the impact of specific amino acid substitutions.
| MukB Variant | Mutation | Maximal ATPase Rate (ATP hydrolyzed/MukB dimer/second) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | - | 1.0 | 1.0 | [1][2] |
| MukBK36E | K36E | 0.65 | 0.65 | [1][2] |
| MukBR37E | R37E | 0.68 | 0.68 | [1][2] |
| MukBK60E | K60E | 0.67 | 0.67 | [1][2] |
| MukBR61E | R61E | 0.68 | 0.68 | [1][2] |
| MukBK653A | K653A | 0.65 | 0.65 | [1][2] |
| MukBK653E | K653E | 0.67 | 0.67 | [1][2] |
| MukBK1232A | K1232A | 0.67 | 0.67 | [1][2] |
| MukBK1232E | K1232E | 0.68 | 0.68 | [1][2] |
| MukBK1246A | K1246A | 0.66 | 0.66 | [1][2] |
| MukBK1246E | K1246E | 0.65 | 0.65 | [1][2] |
| MukBDNA | R187E, R189E | ~0.5 | ~0.5 | [3] |
| MukBKERE | K761E, R765E | Significantly Reduced | - | [1] |
Note: The ATPase assays were performed under optimal conditions, typically in the presence of MukF and AcpP, which stimulate MukB's ATPase activity.[1][3] All ten of the listed alanine (B10760859) and charge reversal MukB variants exhibited a 30-35% decrease in ATPase activity compared to the wild-type protein.[1][3]
Experimental Protocols
The determination of ATP hydrolysis rates is crucial for characterizing the enzymatic activity of MukB and its variants. Below are detailed methodologies for the key experiments cited in this guide.
ATPase Assay
This protocol is adapted from studies on MukB and other SMC proteins.[1][4][5][6]
Objective: To measure the rate of ATP hydrolysis by purified MukB proteins.
Materials:
-
Purified wild-type and mutant MukB proteins
-
Purified MukF and AcpP proteins (as stimulators)
-
Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 4 mM Mg(OAc)₂, 20 mM KCl, 10 mM DTT, 100 µg/ml BSA)[7]
-
High-purity ATP
-
Phosphate (B84403) detection reagent (e.g., ENZCheck Phosphate Assay Kit or a Molybdate-based reagent)[1][6]
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction mixtures in the assay buffer. Standard reaction conditions often include 250 nM MukB dimer, 75 nM MukF dimer, and 250 nM AcpP.[1][8]
-
Initiation: Start the reaction by adding a final concentration of ATP (e.g., 1 mM).
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).[7]
-
Time Points: At specific time intervals, take aliquots from the reaction mixture.
-
Quenching: Stop the reaction in the aliquots, for example, by adding a quenching solution or by rapid freezing.[9]
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released in each aliquot using a colorimetric phosphate detection assay. The absorbance is measured at a specific wavelength (e.g., 710 nm for some molybdenum-based assays).[6]
-
Calculation: The rate of ATP hydrolysis is calculated from the linear portion of a plot of phosphate concentration versus time. This rate is then normalized to the concentration of the MukB dimer to give the turnover number (ATP hydrolyzed per MukB dimer per second).[1]
Signaling Pathways and Logical Relationships
The function of MukB is integrated into the broader context of the bacterial cell cycle and chromosome dynamics. The following diagrams illustrate the key interactions and workflows.
Caption: MukB's role in chromosome segregation.
The diagram above illustrates the central role of the MukBEF complex in chromosome segregation.[10][11][12] ATP hydrolysis by MukB powers the condensation and organization of DNA.[13] MukB's activity is functionally linked with Topoisomerase IV, which is responsible for decatenating newly replicated chromosomes.[11] The ATPase cycle of MukB is positively regulated by MukF and AcpP, and negatively regulated by MukE.[3]
Caption: Workflow for ATPase activity measurement.
This flowchart outlines the key steps in determining the ATP hydrolysis rate of MukB variants. The process begins with the purification of the necessary proteins, followed by setting up the enzymatic reaction, incubating over a time course, and finally quantifying the released phosphate to calculate the enzymatic rate.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Intersubunit and intrasubunit interactions driving the MukBEF ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Assaying the ATPase Activity of Recombinant Cohesin Holocomplexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MukB-mediated Catenation of DNA Is ATP and MukEF Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of the mukB gene in chromosome and plasmid partition in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical and functional interaction between the condensin MukB and the decatenase topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromosome Segregation Proteins as Coordinators of Cell Cycle in Response to Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Essentiality of the MukBEF Complex in Bacterial Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural maintenance of chromosomes (SMC) complexes are crucial for the proper organization and segregation of chromosomes across all domains of life. In many bacteria, including the model organism Escherichia coli, the MukBEF complex, a member of the SMC protein family, is essential for viability. This guide provides a comparative analysis of key experiments that validate the essentiality of the MukBEF complex, offering supporting data and detailed protocols. We also draw comparisons with the functionally analogous Smc-ScpAB complex found in other bacteria, such as Bacillus subtilis, to provide a broader context for its importance in bacterial cell biology and as a potential target for novel antimicrobial agents.
I. Phenotypic Consequences of MukBEF Inactivation
The essential nature of the MukBEF complex is most clearly demonstrated by the severe phenotypic defects that arise from its inactivation. These defects primarily manifest as failures in chromosome segregation, leading to a loss of cell viability.
Key Phenotypes and Quantitative Data
| Phenotypic Parameter | Wild-Type E. coli | mukB, mukE, or mukF Mutant E. coli | Alternative System: smc Mutant B. subtilis |
| Anucleate Cell Formation | < 0.1% | 13-15% in mukF mutants[1]; ~15% in mukB mutants | ~9-10%[2][3] |
| Viability/Growth Rate | Normal growth across a wide temperature range. Doubling time in LB at 37°C is ~22.5 minutes[4]. | Temperature-sensitive growth; viable at permissive temperatures (e.g., 22-24°C) but lethal at non-permissive temperatures (≥37°C)[5][6][7]. | Temperature-sensitive growth; viable at ~20°C but lethal above 25°C in rich medium.[2] Growth rate is ~8-fold slower than wild-type at permissive temperatures[2]. |
| Chromosome Compaction | Organized and compacted nucleoid. | Decondensed and disorganized chromosomes.[3] Chromosome contour length is reduced in certain mukB mutants, suggesting aberrant compaction[3]. | Decondensed chromosomes.[2] |
| oriC Localization | Primarily at mid-cell or quarter positions. | Mislocalization of the origin of replication (oriC) to the cell pole. | N/A (Smc-ScpAB is recruited to parS sites near the origin) |
| Sister Chromosome Cohesion | Normal cohesion and segregation. | Increased cohesion between newly replicated sister chromosomes.[5] | N/A |
II. Key Experiments and Protocols
The following section details the methodologies for cornerstone experiments used to establish the essentiality of the MukBEF complex.
Quantifying Anucleate Cell Formation via DAPI Staining
This experiment directly visualizes the consequence of failed chromosome segregation.
Protocol:
-
Cell Culture: Grow wild-type and muk mutant E. coli strains in permissive conditions (e.g., Luria-Bertani broth at 22°C) to mid-log phase. For temperature-sensitive mutants, a parallel culture can be shifted to a non-permissive temperature (e.g., 37°C or 42°C) for a defined period.
-
Fixation: Harvest cells by centrifugation and wash with 1x Phosphate-Buffered Saline (PBS). Resuspend the cell pellet in a suitable fixative (e.g., 70% ethanol (B145695) or 4% paraformaldehyde) and incubate for at least 15-30 minutes at room temperature.
-
Staining: Pellet the fixed cells and resuspend in PBS containing 4',6-diamidino-2-phenylindole (DAPI) at a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes.
-
Microscopy: Wash the cells with PBS to remove excess DAPI. Resuspend in a small volume of PBS and mount on a microscope slide with a coverslip.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy with a DAPI filter set. Capture images of multiple fields of view. Anucleate cells will appear as phase-contrast visible cells lacking a fluorescent nucleoid. Quantify the percentage of anucleate cells relative to the total number of cells.
Assessing Temperature-Sensitive Growth
This experiment demonstrates the conditional lethality of muk mutations.
Protocol:
-
Starter Cultures: Inoculate single colonies of wild-type and muk mutant strains into a suitable liquid medium (e.g., LB broth) and grow overnight at a permissive temperature (e.g., 22°C).
-
Growth Curve Setup: Dilute the overnight cultures to a low optical density (OD600 ≈ 0.05) in fresh, pre-warmed media. Prepare parallel cultures for each strain to be incubated at different temperatures (e.g., 22°C, 30°C, 37°C, and 42°C).
-
Incubation and Monitoring: Place the cultures in shaking incubators set to the respective temperatures. Monitor the OD600 of each culture at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Data Analysis: Plot the OD600 values against time on a semi-logarithmic scale. The slope of the linear portion of the curve represents the growth rate. Compare the growth rates of the mutant strains to the wild-type at each temperature to determine the degree of temperature sensitivity.
Conditional Depletion of MukB using Lambda Red Recombineering
This advanced technique allows for the controlled depletion of a MukBEF component to observe the immediate effects on cell viability and chromosome dynamics.
Protocol:
-
Strain Construction: Utilize the Lambda Red recombineering system to replace the native promoter of the mukB gene with a tightly regulated inducible promoter, such as the arabinose-inducible PBAD promoter, in an appropriate E. coli strain (e.g., DY330 or a derivative).[8][9][10][11] This creates a conditional knockout strain where mukB expression is dependent on the presence of arabinose.
-
Growth in Permissive Conditions: Grow the conditional knockout strain in a medium containing the inducer (e.g., L-arabinose) to ensure the production of MukB and normal cell growth.
-
Depletion of MukB: Wash the cells to remove the inducer and resuspend them in a medium lacking the inducer but containing a carbon source that does not interfere with the PBAD promoter (e.g., glucose, which represses PBAD).
-
Phenotypic Analysis: At various time points after the removal of the inducer, take samples for analysis. Assess cell viability by plating serial dilutions on plates with and without the inducer. Analyze chromosome segregation and morphology using DAPI staining and microscopy. Track the localization of the origin of replication using the FROS system.
Visualization of oriC Segregation using Fluorescent Repressor-Operator System (FROS)
This powerful technique allows for the real-time tracking of specific chromosomal loci, such as the origin of replication, to monitor segregation dynamics.
Protocol:
-
Strain Construction: Introduce an array of tandem repressor-binding sites (e.g., lacO or tetO arrays) near the oriC locus on the E. coli chromosome.[12] This is typically done using lambda red recombineering or P1 transduction.
-
Expression of Fluorescent Repressor: Transform the strain with a plasmid expressing a fluorescently tagged repressor protein (e.g., LacI-GFP or TetR-YFP) that specifically binds to the integrated operator array.[12] The expression of the fusion protein is often under the control of an inducible promoter to minimize potential toxicity.
-
Time-Lapse Microscopy: Grow the cells on an agarose (B213101) pad containing the appropriate growth medium and inducer for the fluorescent repressor.[13][14][15] Use an automated fluorescence microscope to capture images at regular intervals.
-
Image Analysis: Analyze the time-lapse movies to track the number and position of the fluorescent foci, which represent the oriC regions. In wild-type cells, a single focus will duplicate and the two resulting foci will rapidly segregate to opposite cell halves. In muk mutants, the segregation of sister oriC foci is often delayed or completely blocked.
III. Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating MukBEF essentiality and a simplified model of the MukBEF functional pathway.
Caption: Experimental workflow for validating MukBEF essentiality.
Caption: Simplified functional pathway of the MukBEF complex.
IV. Comparison with the Smc-ScpAB Complex
While enterobacteria like E. coli rely on MukBEF, many other bacteria, such as Bacillus subtilis, utilize the Smc-ScpAB complex for chromosome organization and segregation. Understanding the similarities and differences between these two systems provides valuable insights into the evolution of chromosome maintenance mechanisms and highlights conserved principles that could be exploited for broad-spectrum antimicrobial development.
| Feature | MukBEF (E. coli) | Smc-ScpAB (B. subtilis) |
| Essentiality | Essential for viability at non-permissive temperatures.[5][6][7] | Essential for viability, particularly in rich media and at higher temperatures.[2][16] |
| Key Components | MukB (SMC), MukE (Kite), MukF (Kleisin). | Smc (SMC), ScpA (Kleisin), ScpB. |
| Recruitment to Chromosome | Appears to load at multiple sites, with a preference for newly replicated DNA.[1] | Recruited to specific parS sites near the origin of replication by the ParB protein.[8] |
| Mechanism of Action | Promotes long-range DNA contacts in cis, acting more like a eukaryotic condensin.[1] It does not align the chromosome arms.[1][2] | Organizes and aligns the two chromosome arms, starting from the origin region and moving towards the terminus.[1][2] |
| Interaction with Topoisomerases | Recruits Topoisomerase IV to the origin region to facilitate decatenation. | Interacts with Topoisomerase IV. |
V. Conclusion
References
- 1. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of a prokaryotic SMC protein involved in chromosome partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doubling times in different media - Bacteria Escherichia coli - BNID 110058 [bionumbers.hms.harvard.edu]
- 5. The bacterial chromosome: architecture and action of bacterial SMC and SMC-like complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of two new genes, mukE and mukF, involved in chromosome partitioning in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mun.ca [mun.ca]
- 9. static.igem.wiki [static.igem.wiki]
- 10. blog.addgene.org [blog.addgene.org]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring single-cell gene expression dynamics in bacteria using fluorescence time-lapse microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of a prokaryotic SMC protein involved in chromosome partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Consequences of mukB, mukE, and mukF Mutations in E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative phenotypic analysis of single and double mutants of the mukB, mukE, and mukF genes in Escherichia coli. These genes encode the core components of the MukBEF complex, a bacterial SMC (Structural Maintenance of Chromosomes) complex essential for chromosome segregation and organization. Understanding the nuanced effects of mutations in these genes is critical for research into bacterial cell division, chromosome dynamics, and the development of novel antimicrobial agents targeting these essential processes.
Core Phenotypes of muk Mutants: A Comparative Overview
Single null mutations in mukB, mukE, or mukF result in strikingly similar and severe phenotypic consequences, underscoring the functional interdependence of their protein products within the MukBEF complex. The primary defects observed are a temperature-sensitive growth phenotype and a failure in chromosome partitioning, leading to the production of anucleate cells.
While direct comparative studies of double mutants are not extensively documented in the literature, the existing data on single mutants strongly suggest that the MukBEF complex acts as a single functional unit. Therefore, the disruption of any two components would likely recapitulate the severe phenotypes observed in the single mutants.
Quantitative Phenotypic Data
The following table summarizes the key quantitative data for single muk null mutants. It is important to note that the phenotypes of mukB, mukE, and mukF single null mutants are often described as indistinguishable.
| Phenotype | Wild-Type | ΔmukB | ΔmukE | ΔmukF | Data Source |
| Temperature-Sensitive Growth | Grows at 23°C - 42°C | No growth at ≥ 30°C | No growth at ≥ 30°C | No growth at ≥ 30°C | [1][2] |
| Anucleate Cell Formation (at 23°C) | ~0.3% | ~12% | Phenotypically identical to ΔmukB | ~13-15% | [1][3] |
| Filamentous Cell Formation (at 23°C) | Low | 4-10% | Phenotypically identical to ΔmukB | Phenotypically identical to ΔmukB | [1] |
The MukBEF Complex: A Central Player in Chromosome Segregation
The MukB, MukE, and MukF proteins assemble into a functional complex that is a key component of the E. coli condensin. This complex is crucial for the proper condensation, organization, and segregation of the bacterial chromosome during cell division. The shared phenotypes of the single mutants are a direct consequence of the disruption of this complex's function.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the phenotypes of muk mutants.
Construction of Single and Double Mutants
E. coli mutants can be constructed using various genetic engineering techniques, with P1 transduction being a common method for moving mutations between strains.
-
Donor Strain Preparation: Grow an E. coli strain carrying the desired mutation (e.g., a kanamycin (B1662678) resistance cassette replacing the mukB gene) overnight in LB broth.
-
P1 Phage Lysate Preparation: Inoculate fresh LB broth containing CaCl2 with the overnight culture of the donor strain. Add P1 phage and incubate until the culture lyses.
-
Transduction: Grow the recipient wild-type strain to mid-log phase. Mix the recipient cells with the P1 lysate and incubate to allow for phage adsorption.
-
Selection: Plate the mixture on selective agar (B569324) (e.g., LB with kanamycin) to select for transductants that have incorporated the mutation.
-
Verification: Confirm the mutation by PCR and sequencing.
-
Double Mutant Construction: To create a double mutant, use a confirmed single mutant as the recipient strain for a second round of P1 transduction with a lysate from a donor carrying a different mutation (e.g., a chloramphenicol (B1208) resistance cassette replacing the mukE gene). Select on media containing both antibiotics.
Growth Rate Analysis
-
Inoculum Preparation: Inoculate a single colony of each mutant and the wild-type strain into separate tubes of Luria-Bertani (LB) broth and grow overnight at a permissive temperature (e.g., 23°C).
-
Subculturing: The next day, dilute the overnight cultures into fresh, pre-warmed LB broth in a 96-well plate or culture flasks to an initial optical density at 600 nm (OD600) of approximately 0.05.
-
Incubation and Measurement: Incubate the cultures at both permissive (23°C) and non-permissive (37°C or 42°C) temperatures with shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer or a plate reader.
-
Data Analysis: Plot the OD600 values against time on a semi-logarithmic graph to generate growth curves and calculate the doubling time for each strain under each condition.
Quantification of Anucleate Cells by DAPI Staining and Microscopy
-
Cell Culture: Grow the mutant and wild-type strains in LB broth at the desired temperature (e.g., 23°C) to mid-log phase.
-
Fixation: Fix the cells by adding formaldehyde (B43269) to the culture to a final concentration of 2-4% and incubating for 30 minutes at room temperature.
-
Washing: Pellet the fixed cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in PBS containing 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI). Incubate in the dark for 15-30 minutes.
-
Microscopy: Place a small volume of the stained cell suspension on a microscope slide with a coverslip.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope with a DAPI filter set. Capture images of multiple fields of view. Count the total number of cells and the number of cells that lack a DAPI-stained nucleoid (anucleate cells). Calculate the percentage of anucleate cells for each strain.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Fixation: Grow and fix the cells as described for DAPI staining.
-
Permeabilization: Resuspend the fixed cells in cold 70% ethanol (B145695) and incubate on ice for at least 1 hour to permeabilize the cell membrane.
-
RNase Treatment: Pellet the permeabilized cells and resuspend them in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add a DNA-binding dye such as propidium (B1200493) iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the fluorescence emission at ~617 nm.
-
Data Analysis: Generate a histogram of fluorescence intensity. The peaks in the histogram will correspond to cells with one, two, or more chromosome equivalents, providing a snapshot of the cell cycle distribution and identifying populations with abnormal DNA content.
References
- 1. Suppression of chromosome segregation defects of Escherichia coli muk mutants by mutations in topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of two new genes, mukE and mukF, involved in chromosome partitioning in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of MukBEF for chromosome management in E. coli and its inhibition by MatP - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of MukB protein-protein interactions using multiple independent methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the protein-protein interactions of Escherichia coli MukB, a key component of the bacterial condensin complex essential for chromosome segregation. The data presented is compiled from multiple independent studies, offering a cross-validated perspective on the MukB interactome. Detailed experimental protocols for the key methodologies are provided to support the interpretation of the presented data and facilitate experimental design.
Unraveling the MukB Interactome: A Multi-Method Approach
The condensin MukBEF, in conjunction with topoisomerase IV, plays a crucial role in the organization and segregation of the bacterial chromosome.[1][2] Understanding the direct physical and functional interactions between the subunits of this complex is paramount. The following sections summarize the key validated interactions of MukB.
MukB Interaction with MukF and MukE
Studies have shown that MukB forms a stable complex with MukF and MukE.[3][4] MukF appears to be essential for the interaction between MukB and MukE, while MukF itself can directly associate with MukB in the absence of MukE.[3][4] These interactions are localized to the C-terminal globular domain of MukB.[3][4] Interestingly, the formation of the tripartite MukBEF complex in vitro is enhanced by the presence of Ca²⁺ or Mg²⁺ ions.[3]
MukB Interaction with Topoisomerase IV (ParC subunit)
A significant body of evidence points to a direct physical and functional interaction between MukB and topoisomerase IV, specifically with its ParC subunit.[1][2][5] This interaction is mediated by the dimerization domain of MukB and the C-terminal domain of ParC.[1][2][5] This interaction is not only physical but also functional, as MukB has been shown to stimulate the DNA relaxation and decatenation activities of topoisomerase IV.[1][5] This functional interplay is critical for efficient chromosome segregation.[1][2]
Quantitative Analysis of MukB Interactions
The following table summarizes the quantitative data from various studies that have characterized the interactions of MukB with its partners. This allows for a direct comparison of the binding affinities determined by different techniques.
| Interacting Proteins | Experimental Method | Reported Binding Affinity (Kd) | Reference |
| MukB-D and ParC | Isothermal Titration Calorimetry (ITC) | ~0.4 µM | [1] |
| MukB-D and ParC-CTD | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [1] |
| MukB (645–804) and ParC | Isothermal Titration Calorimetry (ITC) | ~0.5 µM | [1] |
Note: MukB-D refers to the dimerization domain of MukB. ParC-CTD refers to the C-terminal domain of ParC.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the validity and context of the interaction data. Below are detailed methodologies for the key experiments cited in the validation of MukB protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to study protein-protein interactions in vivo.[6][7]
Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be captured. The entire complex is then isolated, and the prey proteins are identified.[6][8]
Detailed Protocol:
-
Cell Lysis: E. coli cells expressing the bait protein (e.g., HA-tagged ParC) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[9]
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein. This allows the antibody to bind to the bait protein and its interacting partners.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, thus immobilizing the entire protein complex.
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific to the suspected interacting proteins (e.g., MukB).[6]
Pull-Down Assay
Pull-down assays are an in vitro method used to confirm direct protein-protein interactions.[8][9][10]
Principle: A purified "bait" protein, typically fused to an affinity tag (e.g., His-tag or GST-tag), is immobilized on a resin. This immobilized bait is then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" with the bait protein.[9][10][11]
Detailed Protocol:
-
Bait Protein Immobilization: A purified, tagged bait protein (e.g., His₆-MukB-D) is incubated with an affinity resin (e.g., Ni-NTA agarose) to immobilize it.[9]
-
Incubation with Prey: The immobilized bait protein is incubated with a cell lysate containing the prey protein (e.g., ParC) or a purified prey protein.
-
Washing: The resin is washed extensively with a wash buffer to remove non-specifically bound proteins.[12]
-
Elution: The bait-prey complex is eluted from the resin. The elution method depends on the affinity tag used (e.g., imidazole (B134444) for His-tags, glutathione (B108866) for GST-tags).
-
Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting to detect the presence of the prey protein.[9]
Yeast Two-Hybrid (Y2H) Assay
The yeast two-hybrid system is a genetic method used to screen for and confirm protein-protein interactions in vivo.[13][14][15]
Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and an activation domain (AD). The bait protein is fused to the DBD, and the prey protein is fused to the AD. If the bait and prey proteins interact, they bring the DBD and AD into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, which can be detected.[13][14][15][16]
Detailed Protocol:
-
Vector Construction: The genes for the bait and prey proteins are cloned into separate Y2H vectors, creating fusions with the DBD and AD, respectively.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter recognized by the reconstituted transcription factor.
-
Selection and Screening: Transformed yeast cells are plated on selective media. If the bait and prey proteins interact, the reporter gene will be expressed, allowing the yeast to grow on the selective medium (e.g., lacking histidine) or produce a color change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).
-
Validation: Positive interactions are typically re-tested and validated to eliminate false positives.
Visualizing MukB Interactions and Experimental Workflow
To provide a clearer understanding of the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A diagram illustrating the known protein-protein interactions of MukB.
Caption: A generalized workflow for the cross-validation of protein-protein interactions.
References
- 1. pnas.org [pnas.org]
- 2. Escherichia coli condensin MukB stimulates topoisomerase IV activity by a direct physical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex formation of MukB, MukE and MukF proteins involved in chromosome partitioning in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical and functional interaction between the condensin MukB and the decatenase topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation (Co-IP) Overview - Creative Proteomics [creative-proteomics.com]
- 8. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pull-down assays [sigmaaldrich.com]
- 13. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 15. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Navigating the Disposal of MukB Protein: A Guide to Safe Laboratory Practices
For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of proteins like MukB, a key component of the bacterial chromosome condensation machinery, are paramount for laboratory safety and regulatory compliance. While specific disposal protocols for MukB protein are not explicitly detailed in publicly available safety data sheets, established best practices for managing non-infectious biological materials and associated chemical waste provide a clear framework for its safe disposition. This guide offers essential, step-by-step information to ensure the responsible management of this compound waste streams in a laboratory setting.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is crucial to adhere to general laboratory safety guidelines. This includes the mandatory use of personal protective equipment (PPE) such as lab coats, safety goggles, and gloves.[1][2][3][4] All manipulations should be performed in a designated clean area, and work surfaces should be decontaminated both before and after use, typically with a 70% alcohol solution.[1] In case of spills, they must be cleaned up immediately.[1]
When handling purified proteins, the primary risks are often associated with the buffers and reagents used during the purification and experimental processes. For instance, reagents like acrylamide, used in gel electrophoresis, are toxic and should be handled in a fume hood.[1] Similarly, care should be taken with detergents like SDS, which can be an irritant.[1]
Waste Segregation and Disposal Procedures
The proper disposal of waste generated during research involving this compound hinges on correct segregation at the source. Different types of waste require different disposal pathways.
Solid Waste:
-
Non-contaminated materials: Items such as gloves, paper towels, and centrifuge tubes that have not come into direct contact with hazardous chemicals can typically be disposed of as regular laboratory waste.
-
Contaminated materials: Solid waste that has been in contact with potentially hazardous chemicals used in protein purification or analysis (e.g., gels stained with DNA-intercalating dyes) should be collected in designated, clearly labeled hazardous waste containers.[1] Sharps, including needles and blades, must always be disposed of in puncture-resistant sharps containers.[2][3]
Liquid Waste:
-
Aqueous solutions: Buffer solutions containing purified this compound, in the absence of other hazardous chemicals, can generally be disposed of down the drain with copious amounts of water, provided they comply with local regulations.
-
Chemical waste: Solutions containing hazardous materials, such as organic solvents or heavy metals, must be collected in appropriate, labeled hazardous waste containers for chemical waste disposal.[4]
The following table summarizes general recommendations for laboratory disinfectants that can be used for surface decontamination.
| Disinfectant | Concentration | Application |
| Ethanol (B145695) | 70% | General surface decontamination of benchtops and equipment.[1] |
| Sodium Hypochlorite (Bleach) | 10% (v/v) | Broad-spectrum decontamination of surfaces and liquid biological waste. |
| Isopropanol | 70% | Alternative to ethanol for surface disinfection. |
Note: The efficacy of disinfectants can be affected by the presence of organic matter. Surfaces should be cleaned of visible debris before disinfection.
Experimental Workflow for Waste Disposal
The logical flow for the proper disposal of materials related to this compound research is depicted in the diagram below. This workflow emphasizes the critical step of waste segregation based on the nature of the contamination.
By adhering to these general safety and disposal procedures, laboratories can ensure the safe handling of this compound and the responsible management of all associated waste materials, thereby fostering a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling MukB Protein
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling MukB protein includes:
-
Hand Protection: Nitrile gloves are the minimum requirement. It is recommended to use double gloves for added protection. Gloves should be inspected for any tears or punctures before use and removed immediately if they come into contact with the protein solution. Hands should be washed thoroughly after removing gloves.[4]
-
Eye and Face Protection: Safety glasses with side shields are mandatory to protect against splashes.[2][4] For procedures with a higher risk of splashing, such as pouring large volumes, a face shield should be worn in addition to safety glasses.[4]
-
Body Protection: A laboratory coat is essential to protect skin and personal clothing from contamination.[1][2] For larger-scale operations, an impervious apron may be necessary.[3]
-
Respiratory Protection: While not typically required for handling non-volatile protein solutions in well-ventilated areas, a risk assessment should be conducted. If aerosolization is possible, a suitable respirator may be necessary.[5]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
2. Handling:
-
All handling of the this compound solution should be performed in a designated, well-ventilated area.[1][2][3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Use sterile techniques to prevent contamination of the protein sample.[6]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
4. Spill Response:
-
Alert others in the vicinity.
-
Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.[1][6]
-
Contain the spill using absorbent materials from the spill kit.[6]
-
Decontaminate the area, for instance, with a 10% bleach solution, and allow for a sufficient contact time.[1][7]
-
Collect all contaminated materials in a sealed container for proper disposal.[1][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and potential biological activity.
-
Liquid Waste: Uncontaminated or inactivated this compound solutions may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[7] However, a risk assessment should be performed. Inactivation can be achieved through chemical methods (e.g., 10% bleach solution for at least 30 minutes) or heat (e.g., boiling for at least 30 minutes).[7]
-
Solid Waste: All contaminated solid waste, including gloves, tubes, and paper towels, should be collected in a designated biohazardous waste container.[7] This waste should then be decontaminated, typically by autoclaving, before final disposal as regulated medical waste.[7][8]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-proof sharps container.[7]
Quantitative Data Summary
While no specific quantitative exposure limits for this compound were found, the following table summarizes key parameters for handling and disposal based on general recommendations for recombinant proteins.
| Parameter | Recommendation | Source |
| Spill Decontamination | 10% bleach solution | [1][7] |
| Chemical Inactivation Time | Minimum 30 minutes | [7] |
| Heat Inactivation Temperature | 100°C | [7] |
| Heat Inactivation Time | Minimum 30 minutes | [7] |
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound are not available in the public domain. The procedures outlined in the "Operational Plan for Safe Handling" and "Disposal Plan" sections of this document provide a framework for developing specific laboratory protocols. All laboratory-specific protocols should be written in accordance with institutional Environmental Health and Safety (EHS) guidelines.[7]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. shop.reactionbiology.com [shop.reactionbiology.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 7. benchchem.com [benchchem.com]
- 8. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
